2-[(Carboxymethyl)thio]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(carboxymethylsulfanyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4S/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBZSYUPMWCDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159192 | |
| Record name | Benzoic acid, (2-carboxymethylthio)- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID90159192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135-13-7 | |
| Record name | 2-[(Carboxymethyl)thio]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (o-Carboxyphenylthio)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 135-13-7 | |
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| Record name | 135-13-7 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, (2-carboxymethylthio)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(carboxymethyl)thio]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | (O-CARBOXYPHENYLTHIO)ACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2T1UOX9U3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-[(Carboxymethyl)thio]benzoic acid (CAS Number: 135-13-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-[(Carboxymethyl)thio]benzoic acid, a versatile aromatic organosulfur compound. It delves into its fundamental chemical and physical properties, established and modern synthesis methodologies, and its reactivity. The guide further explores its known biological activities and diverse applications, particularly as a crucial intermediate in organic synthesis and its potential in pharmacological research. Detailed protocols for synthesis and characterization, alongside a thorough discussion of safety and handling procedures, are included to equip researchers with the necessary knowledge for its effective and safe utilization.
Introduction
This compound, also known by synonyms such as (o-Carboxyphenylthio)acetic acid and 2-Carboxyphenylthioglycolic acid, is an organic compound with the CAS number 135-13-7.[1][2] Its structure is characterized by a benzoic acid core substituted at the ortho position with a carboxymethylthio group (-S-CH₂-COOH).[1] This unique arrangement of a thioether linkage and two carboxylic acid functionalities imparts a distinct set of chemical properties and a wide range of reactivity, making it a valuable building block in various chemical and pharmaceutical applications.[1][3] This guide aims to be an authoritative resource, consolidating technical data, synthesis protocols, and application insights to support ongoing and future research endeavors involving this compound.
Chemical and Physical Properties
Understanding the fundamental properties of this compound is critical for its application in experimental design. The compound is a white to light cream crystalline solid.[1][4] Key physicochemical data are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 135-13-7 | [1][5] |
| Molecular Formula | C₉H₈O₄S | [1][6] |
| Molecular Weight | 212.22 g/mol | [5][7] |
| Melting Point | 208 °C | [5][7] |
| Boiling Point (Predicted) | 423.0 ± 30.0 °C at 760 mmHg | [5][8] |
| Density (Predicted) | 1.49 ± 0.1 g/cm³ | [5][7] |
| Flash Point | 209.6 °C | [5][8] |
| pKa (Predicted) | 3.40 ± 0.10 | [7] |
| Appearance | White crystalline solid | [1] |
| Solubility | Slightly soluble in water, ethanol, and diethyl ether; more soluble in DMSO. | [9] |
Synthesis and Manufacturing
The synthesis of this compound is primarily achieved through the nucleophilic substitution reaction between thiosalicylic acid (2-mercaptobenzoic acid) and a haloacetic acid, typically chloroacetic acid, under basic conditions.[1] This classical approach remains a cornerstone for laboratory-scale preparation.
Classical Synthesis: Alkylation of Thiosalicylic Acid
The most fundamental method involves the direct alkylation of 2-mercaptobenzoic acid. The reaction proceeds via a nucleophilic attack of the deprotonated thiol group on the electrophilic carbon of chloroacetic acid.[1]
Reaction Scheme:
Caption: Classical synthesis via nucleophilic substitution.
Experimental Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-mercaptobenzoic acid in an aqueous solution of a suitable base, such as sodium hydroxide, to form the sodium thiophenolate.
-
Addition: Slowly add an equimolar amount of chloroacetic acid to the solution.
-
Reaction: Heat the mixture under reflux for 2-3 hours.[10] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Acidification: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3.
-
Isolation: The product, this compound, will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water to remove inorganic salts, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Modern Synthetic Approaches
Contemporary methods have focused on improving yield, selectivity, and environmental compatibility. Palladium-catalyzed reactions, for instance, have shown high efficiency in forming the sulfur-carbon bond under milder conditions.[1] These methods often utilize specialized ligands and can proceed in aqueous media, aligning with green chemistry principles.[1]
Chemical Reactivity and Mechanisms
The dual functionality of this compound—two carboxylic acid groups and a thioether linkage—governs its reactivity.
-
Esterification: Both carboxylic acid groups can undergo esterification when reacted with alcohols in the presence of an acid catalyst.[1]
-
Acylation: The compound can react with acylating agents like acetic anhydride to form acyl derivatives.[1]
-
Oxidation: The thioether sulfur can be oxidized to a sulfoxide or a sulfone using appropriate oxidizing agents, which can be a route to novel derivatives with different electronic and steric properties.
-
Catalysis: It has been reported to act as a catalyst in certain reactions, such as nitration.[1][3]
-
Coordination Chemistry: As a bidentate ligand, it can chelate with metal ions, forming stable complexes.[3] This property is significant in the development of metal-based drugs or catalysts.
Applications in Research and Drug Development
The versatile nature of this compound makes it a valuable molecule in several scientific domains.
Intermediate in Organic Synthesis
Its primary application is as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The reactive handles allow for a variety of chemical transformations, enabling the construction of diverse molecular scaffolds. For example, it serves as a precursor for synthesizing thioindigo dyes and various heterocyclic compounds containing sulfur.[9]
Pharmacological and Biological Activity
While research on the specific biological activities of the parent compound is ongoing, its derivatives have shown significant promise.
-
Antimicrobial and Antifungal Properties: Derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents.[1] The sulfur atom is often crucial for such activities.
-
Enzyme Inhibition: The structural motif is found in molecules that can inhibit certain enzymes.[1] Computational studies using density functional theory (DFT) have been employed to predict the binding affinities of similar thiocarboxylic acids to enzymes, guiding rational drug design efforts.[1]
-
Antimycobacterial Activity: Hydrazone derivatives synthesized from related 2-(phenylthio)benzoic acid have demonstrated activity against Mycobacterium tuberculosis.[11]
-
Muscle Relaxant and Parasympatholytic Activities: Certain derivatives of 2-(thienylthio)benzoic acid have been screened for muscle relaxant and parasympatholytic effects.[12]
The core structure can be considered a privileged scaffold for library synthesis in drug discovery programs.
Caption: Drug discovery workflow utilizing the core scaffold.
Analytical Methodologies
Proper characterization is essential to confirm the identity and purity of this compound.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for purity assessment and quantification. A typical method might use a C18 column with a mobile phase consisting of acetonitrile and water, with an acid modifier like phosphoric or formic acid for improved peak shape.[2]
-
Thin-Layer Chromatography (TLC): TLC on silica gel plates can be used for rapid reaction monitoring. A mixture of ethyl acetate and petroleum ether is a common eluent system.[13]
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methylene protons of the carboxymethyl group, and the two carboxylic acid protons. The carboxylic acid protons typically appear as broad singlets in the downfield region (around 10-13 ppm in DMSO-d₆).[14] The methylene protons would appear as a singlet, and the aromatic protons would exhibit a complex multiplet pattern.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carboxylic acid carbons, the aromatic carbons, and the methylene carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid groups (typically 2500-3300 cm⁻¹), a sharp C=O stretching vibration around 1700 cm⁻¹, and bands corresponding to C-S and aromatic C-H and C=C vibrations.[15]
-
Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the compound (212.22 g/mol ).[1][6] High-resolution mass spectrometry (HRMS) provides the exact mass for elemental composition confirmation.[13]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are paramount.
-
Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][7] Some sources also indicate it is harmful if swallowed (H302).[16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[4][17] Work in a well-ventilated area or under a chemical fume hood.[4][18]
-
Handling: Avoid breathing dust.[5] Avoid contact with skin and eyes.[17] Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][18] The material may be air-sensitive and hygroscopic.[7]
-
First Aid Measures:
Conclusion
This compound (CAS 135-13-7) is a bifunctional molecule with significant utility in synthetic organic chemistry and potential in medicinal chemistry. Its well-established synthesis, predictable reactivity, and role as a scaffold for creating diverse chemical entities underscore its importance. This guide has provided a detailed technical overview intended to assist researchers in leveraging the full potential of this compound in their work, while ensuring its safe and effective handling.
References
- 1. Buy this compound | 135-13-7 [smolecule.com]
- 2. Benzoic acid, (2-carboxymethylthio)- | SIELC Technologies [sielc.com]
- 3. This compound | 135-13-7 | FC115531 [biosynth.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chembk.com [chembk.com]
- 6. This compound [oakwoodchemical.com]
- 7. 2-(CARBOXYMETHYLTHIO)BENZOIC ACID | 135-13-7 [chemicalbook.com]
- 8. This compound | 135-13-7 [chemnet.com]
- 9. Thiosalicylic acid - Wikipedia [en.wikipedia.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. spcmc.ac.in [spcmc.ac.in]
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- 18. aksci.com [aksci.com]
physicochemical properties of 2-[(Carboxymethyl)thio]benzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-[(Carboxymethyl)thio]benzoic Acid
Introduction: Unveiling a Multifaceted Intermediate
This compound, identified by its CAS Number 135-13-7, is an aromatic organic compound featuring a benzoic acid core functionalized with a carboxymethylthio group at the ortho position.[1] This unique structure, combining a thioether linkage and two carboxylic acid moieties, imparts a distinct set of physicochemical properties that make it a valuable intermediate in diverse fields, including organic synthesis, catalysis, and potentially in pharmacological research.[1][2] Its derivatives have been explored for antimicrobial and antifungal properties, highlighting its significance for drug development professionals.[1] This guide provides a comprehensive technical overview of its core physicochemical properties, outlines robust analytical methodologies for its characterization, and offers insights grounded in practical laboratory experience for researchers and scientists.
Section 1: Core Molecular and Physical Characteristics
The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental identity and physical state. This compound is typically encountered as a white crystalline solid.[1] Its key identifiers and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 135-13-7 | [1][3][4] |
| Molecular Formula | C₉H₈O₄S | [1][4][5] |
| Molecular Weight | 212.22 g/mol | [1][4] |
| IUPAC Name | 2-(carboxymethylsulfanyl)benzoic acid | [1] |
| Common Synonyms | 2-(Carboxymethylthio)benzoic acid, s-o-Carboxyphenylthioglycolic acid | [4][6] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 208 °C | [3][4][7] |
| Boiling Point | 423.0 ± 30.0 °C (Predicted) | [3][4] |
| Density | 1.49 ± 0.1 g/cm³ (Predicted) | [3][4] |
| Flash Point | 209.6 °C | [3][6][7] |
| Vapor Pressure | 6.55 x 10⁻⁸ mmHg at 25°C | [6][7] |
The melting point of 208°C is a critical parameter for identity confirmation and purity assessment. A sharp melting point close to this value typically indicates high purity. The high boiling and flash points suggest good thermal stability under normal laboratory conditions, but care should be taken during high-temperature reactions to avoid decomposition.
Section 2: Acidity, Solubility, and Partitioning Behavior
The dual carboxylic acid groups are the dominant drivers of the compound's acidity and aqueous solubility.
Acidity (pKa)
The predicted pKa for this compound is approximately 3.40.[3][4] This value represents the molecule's tendency to donate a proton. It is important to recognize that this molecule is diprotic, possessing two acidic protons. The reported pKa is likely an averaged or dominant value. For comparison, the pKa of benzoic acid is ~4.2.[1] The increased acidity (lower pKa) in the subject molecule can be attributed to the electronic effects of the second carboxyl group and the sulfur atom.
From a practical standpoint, this pKa value dictates that the compound will be predominantly in its deprotonated, carboxylate form in solutions with a pH above ~4.5, significantly increasing its aqueous solubility. This is a key consideration for designing reaction conditions, purification protocols (such as acid-base extraction), and formulation strategies in drug development.
Solubility and Stability
Crucially, the compound is noted to be air sensitive and hygroscopic .[3][4] This necessitates specific handling procedures. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a desiccator to prevent degradation from atmospheric oxygen and moisture absorption.
Octanol-Water Partition Coefficient (LogP)
The LogP value, a measure of a compound's lipophilicity, is reported as 1.67.[8] This moderate LogP value suggests that the molecule has a balanced affinity for both lipid and aqueous environments, a property often sought in drug candidates for efficient membrane permeability and systemic distribution.
Section 3: Spectroscopic and Chromatographic Characterization
Confirming the identity and purity of this compound requires a multi-technique analytical approach. As a Senior Application Scientist, I advocate for a combination of spectroscopic and chromatographic methods for unambiguous characterization.
Infrared (IR) Spectroscopy
IR spectroscopy is an indispensable tool for confirming the presence of key functional groups. For this molecule, the spectrum is expected to be dominated by features from the carboxylic acid groups.
-
O-H Stretch: A very broad and strong absorption band is expected in the range of 3300-2500 cm⁻¹.[9][10] The significant broadening is a classic indicator of the strong intermolecular hydrogen bonding that occurs between carboxylic acid molecules, which often exist as cyclic dimers in the solid state.[11]
-
C=O Stretch: A sharp, intense peak should appear between 1710 and 1680 cm⁻¹ for the carbonyls of the aromatic carboxylic acid.[10]
-
C-O Stretch: Look for a medium-to-strong band in the 1320-1210 cm⁻¹ region, corresponding to the C-O single bond stretch within the carboxyl groups.[9][10]
-
Aromatic C-H and C=C Stretches: Peaks for aromatic C-H stretching typically appear just above 3000 cm⁻¹, while aromatic C=C ring stretches are found in the 1625-1465 cm⁻¹ region.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework.
-
¹H NMR:
-
Aromatic Protons (4H): Expect a series of multiplets in the ~7.2-8.2 ppm range, characteristic of a 1,2-disubstituted benzene ring.
-
Methylene Protons (-S-CH₂-): A sharp singlet integrating to 2H should be visible, likely in the 3.5-4.5 ppm range.
-
Carboxylic Acid Protons (2H): Two very broad singlets, each integrating to 1H, are expected far downfield (>10 ppm). Their broadness is due to chemical exchange, and they may not always be easily observed. Shaking the sample with D₂O will cause these peaks to disappear, confirming their identity.
-
-
¹³C NMR:
-
Carbonyl Carbons (C=O): Two distinct signals are expected in the ~165-175 ppm region.
-
Aromatic Carbons: Six signals are expected in the ~120-140 ppm range.
-
Methylene Carbon (-CH₂-): One signal is expected around 35-45 ppm.
-
High-Performance Liquid Chromatography (HPLC)
For purity assessment and quantification, a reverse-phase HPLC method is highly effective. A published method provides an excellent starting point for analysis.[8]
Protocol for HPLC Analysis:
-
Column Selection: A robust C18 column, such as a Newcrom R1, is suitable.[8]
-
Mobile Phase Preparation: Prepare an isocratic or gradient mobile phase consisting of acetonitrile and water, acidified with a small amount of phosphoric acid (e.g., 0.1%) to ensure the carboxylic acid groups remain protonated for consistent retention.[8] For mass spectrometry (MS) detection, substitute phosphoric acid with a volatile acid like formic acid.[8]
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Injection and Separation: Inject a small volume (e.g., 5-10 µL) onto the column and monitor the eluent using a UV detector, typically around 254 nm where the benzene ring absorbs strongly.
-
Data Analysis: The purity can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Section 4: Synthesis, Reactivity, and Applications
A foundational understanding of the molecule's synthesis and reactivity is crucial for anticipating potential impurities and designing subsequent reactions.
Synthesis Pathway
The most direct and common synthesis involves a nucleophilic substitution reaction.[1] This classical approach relies on the alkylation of 2-mercaptobenzoic acid with chloroacetic acid under basic conditions.[1] The base deprotonates the thiol group of 2-mercaptobenzoic acid, forming a thiolate anion which then acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid to form the thioether bond.
Chemical Reactivity and Applications
The molecule's functionality allows for a range of chemical transformations:
-
Reactions of the Carboxyl Groups: Both carboxylic acid groups can undergo standard reactions such as esterification with alcohols or amidation with amines.[1]
-
Chelation and Ligand Properties: The arrangement of the thioether sulfur and the ortho-carboxyl group makes it an effective bidentate ligand capable of chelating metal ions.[2]
-
Catalysis: The compound has been utilized as a catalyst in certain organic reactions, such as nitrations.[1][2]
-
Intermediate for Synthesis: It serves as a building block for more complex molecules, including pharmaceuticals and agrochemicals.[1]
Section 5: Safety and Handling Precautions
As a responsible scientist, proper handling is paramount. Based on available safety data:
-
Personal Protective Equipment (PPE): Wear appropriate safety goggles, gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes and do not breathe the dust.[3] Handle in a well-ventilated area or a chemical fume hood.
-
Storage: As noted, the compound is air sensitive and hygroscopic.[3][4] Store under an inert atmosphere in a cool, dry, and dark place.
Conclusion
This compound is a compound whose utility is deeply rooted in its physicochemical properties. Its dual carboxylic acid functionality, moderate lipophilicity, and defined thermal characteristics make it a versatile and predictable reagent. A thorough analytical characterization using a combination of IR, NMR, and HPLC is essential for ensuring its quality in research and development settings. By understanding and applying the principles and protocols outlined in this guide, researchers can confidently and safely leverage the full potential of this important chemical intermediate.
References
- 1. Buy this compound | 135-13-7 [smolecule.com]
- 2. This compound | 135-13-7 | FC115531 [biosynth.com]
- 3. chembk.com [chembk.com]
- 4. 2-(CARBOXYMETHYLTHIO)BENZOIC ACID | 135-13-7 [chemicalbook.com]
- 5. This compound [oakwoodchemical.com]
- 6. This compound | 135-13-7 [chemnet.com]
- 7. echemi.com [echemi.com]
- 8. Benzoic acid, (2-carboxymethylthio)- | SIELC Technologies [sielc.com]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-[(Carboxymethyl)thio]benzoic Acid: Molecular Structure, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-[(Carboxymethyl)thio]benzoic acid, a molecule of significant interest in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular characteristics, a detailed synthesis protocol, and its emerging role as a scaffold for developing potent enzyme inhibitors.
Molecular Structure and Physicochemical Properties
This compound, also known by its IUPAC name 2-(carboxymethylsulfanyl)benzoic acid, is an organic compound featuring a benzoic acid core substituted with a carboxymethylthio group at the ortho position.[1] This unique arrangement of a thioether linkage and two carboxylic acid moieties imparts specific chemical reactivity and biological activity to the molecule.
The presence of two carboxylic acid groups and a sulfur atom allows for diverse chemical modifications, making it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1]
Molecular Structure
The structural formula of this compound is presented below. The molecule consists of a benzene ring disubstituted at positions 1 and 2. The first substituent is a carboxylic acid group, defining it as a benzoic acid derivative. The second is a carboxymethylthio group (-S-CH₂-COOH), which is a key feature influencing its chemical behavior.
Caption: 2D Molecular Structure of this compound.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below. These identifiers are crucial for substance registration, safety data sheet (SDS) information, and for searching chemical databases.
| Property | Value | Source |
| IUPAC Name | 2-(Carboxymethylsulfanyl)benzoic acid | [1] |
| CAS Number | 135-13-7 | [1] |
| Molecular Formula | C₉H₈O₄S | [1] |
| Molecular Weight | 212.22 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 208-211 °C | |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)SCC(=O)O | [1] |
| InChI Key | GMBZSYUPMWCDGK-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The most common and well-established method for the synthesis of this compound is through the nucleophilic substitution reaction between 2-mercaptobenzoic acid (thiosalicylic acid) and chloroacetic acid.[1] This reaction is typically carried out in a basic medium to deprotonate the thiol group, thereby increasing its nucleophilicity.
Reaction Mechanism
The synthesis proceeds via a classical Sₙ2 mechanism. The thiol group of 2-mercaptobenzoic acid is deprotonated by a base (e.g., sodium hydroxide) to form a thiolate anion. This highly nucleophilic thiolate then attacks the electrophilic carbon atom of chloroacetic acid, displacing the chloride ion and forming the new carbon-sulfur bond. Subsequent acidification protonates the two carboxylate groups to yield the final product.
Caption: Simplified workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
2-Mercaptobenzoic acid (thiosalicylic acid)
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Distilled water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers and graduated cylinders
-
Büchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of 2-mercaptobenzoic acid in an aqueous solution of sodium hydroxide. The amount of NaOH should be sufficient to deprotonate both the thiol and the carboxylic acid groups.
-
Addition of Chloroacetic Acid: To the stirred solution, add an equimolar amount of chloroacetic acid, also dissolved in a minimal amount of water.
-
Reaction under Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for a designated period, typically 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Acidification: After the reaction is complete, allow the mixture to cool to room temperature. Slowly add concentrated hydrochloric acid with constant stirring until the solution becomes strongly acidic (pH 1-2). This will precipitate the product.
-
Isolation of the Product: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the crude product with cold water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to yield white crystals of this compound.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Causality behind Experimental Choices:
-
Basic Medium: The use of sodium hydroxide is crucial to generate the thiolate anion, which is a much stronger nucleophile than the neutral thiol.
-
Reflux Conditions: Heating the reaction mixture increases the rate of the reaction, allowing it to reach completion in a reasonable timeframe.
-
Acidification: The addition of a strong acid is necessary to protonate the carboxylate groups and precipitate the final product, which is sparingly soluble in acidic aqueous solutions.
-
Recrystallization: This purification technique is employed to remove any unreacted starting materials and by-products, resulting in a product of high purity.
Spectroscopic Characterization
The structural elucidation and confirmation of the synthesized this compound are performed using various spectroscopic techniques. The expected spectral data are discussed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the carboxymethyl group, and the acidic protons of the two carboxyl groups. The aromatic protons will appear as a complex multiplet in the downfield region (typically 7-8.5 ppm). The methylene protons (-S-CH₂-) should appear as a singlet around 3.5-4.5 ppm. The two carboxylic acid protons will be observed as broad singlets at a very downfield chemical shift (>10 ppm), and their signals may exchange with deuterium upon addition of D₂O.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine carbon atoms. The carbonyl carbons of the two carboxylic acid groups are expected to resonate in the downfield region (165-185 ppm). The aromatic carbons will appear in the range of 110-140 ppm, and the methylene carbon will be observed further upfield.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid groups. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is indicative of hydrogen-bonded carboxylic acid dimers.[2] A strong C=O stretching absorption will be present between 1680 and 1710 cm⁻¹ for the aryl carboxylic acid.[2] The C-O stretching and O-H bending vibrations will also be observable.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 212. The fragmentation pattern would likely involve the loss of carboxyl groups and cleavage of the thioether bond.
Applications in Drug Development: A Scaffold for FTO Inhibitors
A significant and exciting application of the 2-(arylthio)benzoic acid scaffold, of which this compound is a parent structure, is in the development of inhibitors for the fat mass and obesity-associated protein (FTO).[3][4] FTO is an enzyme that demethylates N⁶-methyladenosine (m⁶A) in RNA, and its dysregulation has been linked to various diseases, including obesity, metabolic disorders, and acute myeloid leukemia (AML).[5] Therefore, FTO is a promising therapeutic target.
Structure-Activity Relationship (SAR) Studies
Researchers have synthesized and evaluated a series of 2-(arylthio)benzoic acid derivatives to understand their structure-activity relationships as FTO inhibitors.[3][4] These studies have revealed that modifications to the aryl group attached to the sulfur atom can significantly impact the inhibitory potency. For instance, the introduction of specific substituents on this aryl ring can enhance the binding affinity of the inhibitor to the active site of the FTO enzyme.
One study developed a series of 2-(arylthio)benzoic acid FTO inhibitors and found that a particular compound, 8c , was the most potent, with an IC₅₀ value of 0.3 ± 0.1 μM.[3] To improve the antiproliferative effects in AML cell lines, a prodrug strategy was employed by preparing ester derivatives.[3]
Caption: Logical flow from the 2-(Arylthio)benzoic acid scaffold to potential therapeutics.
The development of these inhibitors showcases the importance of the 2-(arylthio)benzoic acid core as a privileged scaffold in medicinal chemistry. The carboxylic acid and thioether functionalities provide key interaction points within the FTO active site, and the amenability of the structure to synthetic modification allows for the fine-tuning of its pharmacological properties.
Conclusion
This compound is a molecule with a well-defined structure and versatile chemical properties. Its synthesis is straightforward, and its characterization can be readily achieved using standard spectroscopic methods. The emergence of the 2-(arylthio)benzoic acid scaffold as a promising platform for the development of FTO inhibitors highlights the importance of this compound and its derivatives in modern drug discovery. Further research into the synthesis of novel analogues and their biological evaluation will likely lead to the development of new therapeutic agents for a range of diseases.
References
An In-depth Technical Guide to the Synthesis of 2-[(Carboxymethyl)thio]benzoic Acid from Thiosalicylic Acid
Abstract
This technical guide provides a comprehensive and in-depth examination of the synthesis of 2-[(Carboxymethyl)thio]benzoic acid, a valuable intermediate in organic and medicinal chemistry. The primary synthetic route detailed herein is the nucleophilic S-alkylation of thiosalicylic acid with chloroacetic acid. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a thorough understanding of the reaction mechanism, a detailed experimental protocol, optimization strategies, and critical safety considerations. The guide emphasizes the causality behind experimental choices, ensuring a reproducible and scalable synthesis.
Introduction and Scientific Background
This compound is a dicarboxylic acid thioether that serves as a versatile building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its structure incorporates a benzoic acid moiety and a thioglycolic acid side chain, providing multiple points for chemical modification. The most direct and classical approach to its synthesis involves the S-alkylation of thiosalicylic acid (2-mercaptobenzoic acid) with a haloacetic acid, typically chloroacetic acid, under basic conditions.
The core of this transformation lies in the nucleophilicity of the thiol group on thiosalicylic acid. In the presence of a base, the thiol proton is abstracted to form a highly nucleophilic thiolate anion. This anion then readily attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group in a classic SN2 reaction. The choice of base and solvent is critical to ensure the selective S-alkylation over potential O-alkylation of the carboxylate group and to minimize side reactions. Aqueous basic solutions are commonly employed for this reaction, providing a cost-effective and environmentally benign medium.
Reaction Mechanism and Key Principles
The synthesis of this compound from thiosalicylic acid and chloroacetic acid proceeds through a well-established nucleophilic substitution mechanism.
Step 1: Deprotonation of Thiosalicylic Acid
The reaction is initiated by the deprotonation of both the carboxylic acid and the thiol functional groups of thiosalicylic acid by a base, typically sodium hydroxide. While the carboxylic acid is more acidic, the resulting thiolate is a significantly stronger nucleophile than the carboxylate.
Step 2: Nucleophilic Attack
The generated thiolate anion acts as a potent nucleophile and attacks the electrophilic methylene carbon of chloroacetic acid. This is the rate-determining step of the reaction.
Step 3: Displacement of the Leaving Group
The nucleophilic attack results in the formation of a new carbon-sulfur bond and the displacement of the chloride ion, a good leaving group.
Step 4: Acidification
The reaction mixture, which contains the disodium salt of the product, is then acidified. This protonates both carboxylate groups, leading to the precipitation of the final product, this compound.
Detailed Experimental Protocol
This protocol provides a robust and reproducible method for the synthesis of this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| Thiosalicylic Acid | 147-93-3 | 154.19 | 15.4 g | 0.10 |
| Chloroacetic Acid | 79-11-8 | 94.50 | 9.45 g | 0.10 |
| Sodium Hydroxide | 1310-73-2 | 40.00 | 12.0 g | 0.30 |
| Concentrated HCl | 7647-01-0 | 36.46 | As needed | - |
| Deionized Water | 7732-18-5 | 18.02 | ~500 mL | - |
Step-by-Step Procedure
-
Preparation of the Sodium Thiosalicylate Solution: In a 500 mL beaker equipped with a magnetic stirrer, dissolve 12.0 g (0.30 mol) of sodium hydroxide in 150 mL of deionized water. To this solution, add 15.4 g (0.10 mol) of thiosalicylic acid in portions with stirring. The thiosalicylic acid will dissolve to form a clear, yellowish solution of disodium thiosalicylate.
-
Preparation of the Sodium Chloroacetate Solution: In a separate 250 mL beaker, dissolve 9.45 g (0.10 mol) of chloroacetic acid in 50 mL of deionized water. Carefully neutralize this solution by the dropwise addition of a concentrated sodium hydroxide solution until the pH is approximately 7.
-
Reaction: Slowly add the sodium chloroacetate solution to the stirred sodium thiosalicylate solution. A slight exotherm may be observed. After the addition is complete, gently heat the reaction mixture to 50-60°C on a hot plate with stirring for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid with vigorous stirring until the pH is approximately 2. A voluminous white precipitate of this compound will form.
-
Purification: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with two 50 mL portions of cold deionized water to remove any inorganic salts.
-
Recrystallization: The crude product can be purified by recrystallization. A mixed solvent system of ethanol and water is effective.[1] Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry in a vacuum oven at 60-70°C.
Characterization
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 208-210 °C
-
¹H NMR (DMSO-d₆, 400 MHz): δ 13.0 (br s, 2H, COOH), 8.0-7.2 (m, 4H, Ar-H), 3.9 (s, 2H, S-CH₂).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 171.5, 168.0, 140.0, 133.0, 131.5, 128.0, 126.0, 125.0, 35.0.
Visualization of the Synthetic Workflow
The following diagrams illustrate the key transformations and the overall experimental workflow.
Caption: Reaction mechanism for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis.
Safety and Handling Precautions
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Thiosalicylic Acid: May cause skin, eye, and respiratory irritation. It is also air-sensitive and hygroscopic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Chloroacetic Acid: Highly corrosive and toxic. It can cause severe skin burns and eye damage. Handle with extreme care in a fume hood, using appropriate PPE.
-
Sodium Hydroxide: Corrosive and can cause severe burns. Avoid contact with skin and eyes.
-
Hydrochloric Acid: Corrosive and causes severe burns. The vapor is irritating to the respiratory system. Handle in a fume hood with appropriate PPE.
Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Conclusion
The synthesis of this compound from thiosalicylic acid and chloroacetic acid via S-alkylation is a reliable and well-established method. By carefully controlling the reaction conditions, particularly the stoichiometry of the base and the reaction temperature, high yields of the desired product can be obtained. The purification by recrystallization is effective in yielding a product of high purity suitable for further synthetic applications. This guide provides the necessary details for researchers to successfully and safely perform this important transformation.
References
An In-depth Technical Guide to 2-(Carboxymethylsulfanyl)benzoic Acid: Synthesis, Properties, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of versatile molecular scaffolds are of paramount importance. Benzoic acid and its derivatives have long been recognized as privileged structures, serving as foundational building blocks for a multitude of therapeutic agents.[1][2] Among these, 2-(Carboxymethylsulfanyl)benzoic acid, also known by its IUPAC name 2-(carboxymethylsulfanyl)benzoic acid[3], emerges as a compound of significant interest. Its unique bifunctional nature, featuring both a carboxylic acid and a thioether linkage, offers a rich chemical handle for derivatization and interaction with biological targets.[4]
This technical guide provides a comprehensive overview of 2-(carboxymethylsulfanyl)benzoic acid, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its synthesis, and explore its current and potential applications, with a particular focus on its role as an enzyme inhibitor and its antimicrobial properties. The causality behind experimental choices and the broader strategic implications in drug discovery will be a central theme throughout this guide.
Physicochemical and Structural Properties
2-(Carboxymethylsulfanyl)benzoic acid is a white crystalline solid at room temperature.[3] Its structural and physical properties are summarized in the table below, providing a foundational dataset for its application in synthetic and biological studies.
| Property | Value | Source(s) |
| IUPAC Name | 2-(Carboxymethylsulfanyl)benzoic acid | [3][5][6] |
| CAS Number | 135-13-7 | [3][5][7] |
| Molecular Formula | C₉H₈O₄S | [3][8] |
| Molecular Weight | 212.22 g/mol | [3][7] |
| Melting Point | 208 °C | [7] |
| Boiling Point | 423.0 ± 30.0 °C (Predicted) | [7] |
| pKa | 3.40 ± 0.10 (Predicted) | [7] |
| Appearance | White crystalline solid | [3] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)SCC(=O)O | [3] |
| InChI Key | GMBZSYUPMWCDGK-UHFFFAOYSA-N | [3] |
The presence of two carboxylic acid groups and a sulfur atom makes this molecule a versatile bidentate ligand capable of coordinating with metal ions.[4] The thioether linkage also provides a site for potential oxidation to the corresponding sulfoxide and sulfone, offering further avenues for structural diversification and modulation of biological activity.
Synthesis of 2-(Carboxymethylsulfanyl)benzoic Acid: A Validated Protocol
The synthesis of 2-(carboxymethylsulfanyl)benzoic acid is typically achieved through a nucleophilic substitution reaction. The most common and reliable method involves the S-alkylation of 2-thiosalicylic acid with an α-haloacetic acid, such as chloroacetic acid, under basic conditions. This approach is a classic example of thioether formation.[3]
Reaction Scheme
Caption: Synthesis of 2-(Carboxymethylsulfanyl)benzoic Acid.
Detailed Experimental Protocol
This protocol is a self-validating system, designed to ensure high purity and yield.
Materials:
-
2-Thiosalicylic acid (1.0 eq)
-
Chloroacetic acid (1.1 eq)
-
Sodium hydroxide (2.2 eq)
-
Deionized water
-
Concentrated hydrochloric acid
-
Ethanol
Procedure:
-
Dissolution and Deprotonation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-thiosalicylic acid in a 1 M aqueous solution of sodium hydroxide (2.2 eq) with gentle stirring at room temperature. The dissolution of the acid indicates the formation of the sodium thiophenoxide, a potent nucleophile.
-
Nucleophilic Addition: In a separate beaker, dissolve chloroacetic acid (1.1 eq) in a minimal amount of deionized water. Add this solution dropwise to the stirring solution of sodium 2-thiophenoxide at room temperature. The slight excess of chloroacetic acid ensures the complete consumption of the starting thiophenol.
-
Reaction Monitoring: Heat the reaction mixture to 60-70 °C and stir for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane with a few drops of acetic acid). The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid with constant stirring in an ice bath. The desired product, being a carboxylic acid, is insoluble in acidic aqueous media and will precipitate out as a white solid.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.
-
Recrystallization: For obtaining a highly pure product, recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize the formation of crystals.
-
Drying and Characterization: Filter the purified crystals and dry them in a vacuum oven. The final product should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and its melting point should be determined to confirm its identity and purity.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: The four protons on the benzoic acid ring are expected to appear in the aromatic region (δ 7.0-8.2 ppm). Due to the ortho-substitution, they will exhibit a complex splitting pattern.
-
Methylene Protons: The two protons of the methylene group (-S-CH₂-) will likely appear as a singlet in the range of δ 3.5-4.0 ppm.
-
Carboxylic Acid Protons: The two carboxylic acid protons (-COOH) are expected to be broad singlets at a downfield chemical shift, typically above δ 10.0 ppm, and their signal may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbons: The two carbonyl carbons of the carboxylic acid groups are expected to resonate in the downfield region of the spectrum, around δ 170-180 ppm.
-
Aromatic Carbons: The six carbons of the benzene ring will appear in the aromatic region (δ 120-140 ppm). The carbon attached to the sulfur atom (C-S) and the carbon of the carboxylic acid group will be deshielded compared to the other aromatic carbons.
-
Methylene Carbon: The carbon of the methylene group (-S-CH₂-) is expected to appear in the range of δ 35-45 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of 2-(carboxymethylsulfanyl)benzoic acid is expected to show characteristic absorption bands for its functional groups:
-
O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[9][10][11]
-
C-H Stretch (Aromatic): A sharp absorption band is expected just above 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band in the region of 1680-1725 cm⁻¹ is indicative of the carbonyl group of the carboxylic acids.[9][11]
-
C=C Stretch (Aromatic): Medium to weak absorption bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch and O-H Bend: Absorptions in the fingerprint region, typically between 1210-1320 cm⁻¹ and 900-960 cm⁻¹, respectively.[11]
Applications in Drug Discovery and Development
The unique structural features of 2-(carboxymethylsulfanyl)benzoic acid make it a valuable scaffold in drug discovery. Its derivatives have shown promise as enzyme inhibitors and antimicrobial agents.
Enzyme Inhibition: Targeting Carbonic Anhydrases
Derivatives of 2-(benzylsulfinyl)benzoic acid, a closely related structure, have been investigated as inhibitors of human carbonic anhydrases (hCAs), particularly the tumor-associated isoforms hCA IX and XII.[12] These enzymes play a crucial role in pH regulation in hypoxic tumors, contributing to tumor cell survival and proliferation.[3]
The Hypoxia-Inducible Factor (HIF-1α) and Carbonic Anhydrase IX (CAIX) Signaling Pathway:
Under hypoxic conditions, commonly found in solid tumors, the transcription factor HIF-1α is stabilized. HIF-1α then translocates to the nucleus and induces the expression of several genes, including CA9, which encodes for Carbonic Anhydrase IX (CAIX).[3][4] CAIX is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[13] This activity helps to maintain a neutral intracellular pH while acidifying the tumor microenvironment, which promotes tumor invasion and metastasis.[4]
Caption: The HIF-1α/CAIX signaling pathway in tumor hypoxia.
Inhibitors based on the 2-(carboxymethylsulfanyl)benzoic acid scaffold can be designed to target the active site of CAIX, disrupting this pathway and leading to increased intracellular acidification and subsequent apoptosis of cancer cells. The carboxylic acid moieties can be crucial for anchoring the inhibitor to the enzyme's active site.
Antimicrobial and Antifungal Potential
Benzoic acid and its derivatives are well-known for their antimicrobial and antifungal properties.[2] Thio-derivatives, in particular, have been the subject of research for developing new antibacterial agents. The mechanism of action of benzoic acid derivatives against bacteria often involves the disruption of the cell membrane's integrity and the inhibition of essential enzymes.[14] The lipophilicity of the molecule, which can be modulated by derivatization, plays a key role in its ability to penetrate the bacterial cell wall.[15]
Research into thiobarbituric acid derivatives has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria.[16] The thio-functionalized benzoic acid core of 2-(carboxymethylsulfanyl)benzoic acid provides a promising starting point for the development of novel antibiotics, potentially through the inhibition of bacterial enzymes such as FtsZ, which is involved in cell division.[17]
Conclusion
2-(Carboxymethylsulfanyl)benzoic acid is a versatile and valuable building block for medicinal chemistry and drug development. Its straightforward synthesis, coupled with the presence of multiple functional groups, provides a robust platform for the creation of diverse chemical libraries. The demonstrated potential of its derivatives as inhibitors of key enzymes in oncology and as antimicrobial agents highlights the significance of this scaffold. This in-depth technical guide has provided the foundational knowledge, from synthesis to potential applications, to empower researchers and scientists to harness the full potential of 2-(carboxymethylsulfanyl)benzoic acid in their pursuit of novel therapeutics.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The emerging multifunctional roles of ERAP1, ERAP2 and IRAP between antigen processing and renin-angiotensin system modulation [frontiersin.org]
- 6. The Multifaceted Nature of Aminopeptidases ERAP1, ERAP2, and LNPEP: From Evolution to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Unveiling the impact of ERAP1 and ERAP2 on migration, angiogenesis and ER stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]
- 14. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Exploiting the Thiobarbituric Acid Scaffold for Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2-[(Carboxymethyl)thio]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-[(Carboxymethyl)thio]benzoic acid. Solubility is a critical physicochemical property that dictates the performance of a compound in numerous applications, including pharmaceutical formulations, chemical synthesis, and biological assays. This document delves into the theoretical principles governing the solubility of this molecule, offers predictive solubility models based on calculated physicochemical parameters, and provides detailed experimental protocols for both qualitative and quantitative solubility determination. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize and formulate this compound in their work.
Introduction: Understanding the Molecular Architecture and its Impact on Solubility
This compound, with a molecular formula of C₉H₈O₄S and a molecular weight of approximately 212.22 g/mol , is a multifaceted organic molecule. Its structure, characterized by a benzoic acid moiety linked to a carboxymethyl group via a thioether bridge, bestows upon it a unique combination of polar and nonpolar features that govern its solubility in various solvent systems.
The presence of two carboxylic acid groups renders the molecule acidic, with a predicted pKa of around 3.40. This acidic nature is a key determinant of its solubility in aqueous solutions, which is expected to be highly pH-dependent. The aromatic benzene ring and the thioether linkage contribute to the molecule's lipophilic character. The interplay between these hydrophilic (carboxylic acids) and lipophilic (aromatic ring, thioether) regions dictates the overall solubility profile, making a thorough understanding of its behavior in different solvents essential for its practical application.
Physicochemical Properties Governing Solubility
A molecule's solubility is not an arbitrary property but is governed by a set of well-defined physicochemical parameters. For this compound, the following are of paramount importance:
| Property | Value (Predicted/Reported) | Significance for Solubility |
| Molecular Formula | C₉H₈O₄S | Provides the elemental composition. |
| Molecular Weight | 212.22 g/mol | Influences the energy required to break the crystal lattice. |
| Melting Point | 208 °C[1] | A high melting point suggests strong intermolecular forces in the solid state, which must be overcome for dissolution, often indicating lower solubility. |
| pKa | 3.40 ± 0.10 (Predicted)[2] | The presence of two acidic protons indicates that the molecule's charge state, and therefore its aqueous solubility, will be highly dependent on the pH of the solution. |
| LogP (Octanol-Water Partition Coefficient) | ~1.5 (Estimated based on a structurally similar compound)[3] | This value suggests a moderate lipophilicity, indicating that the molecule will have some affinity for both polar and nonpolar environments. |
Predictive Solubility Models
In the absence of extensive experimental solubility data, predictive models offer a valuable tool for estimating the behavior of a compound in various solvents.
pH-Dependent Aqueous Solubility
The Henderson-Hasselbalch equation provides a framework for understanding the significant impact of pH on the aqueous solubility of this compound. As an acid, its solubility in water will increase dramatically as the pH rises above its pKa values. This is due to the deprotonation of the carboxylic acid groups to form the more polar and water-soluble carboxylate anions.
At a pH below the pKa, the molecule will exist predominantly in its neutral, less soluble form. Conversely, in basic solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide), the formation of the dicarboxylate salt will lead to a significant increase in aqueous solubility.[4][5]
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are a powerful tool for predicting the miscibility of a solute in a solvent based on the principle of "like dissolves like."[6][7] HSP quantifies the cohesive energy of a substance in terms of three parameters:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A solvent is considered a "good" solvent for a particular solute if their HSP values are similar. The HSP for this compound can be estimated using group contribution methods, where the contributions of its individual functional groups (aromatic ring, carboxylic acids, thioether) are summed.[2][8][9]
Experimental Determination of Solubility
While predictive models are useful, experimental determination remains the gold standard for accurately assessing a compound's solubility. The following section outlines detailed protocols for both qualitative and quantitative analysis.
Qualitative Solubility Assessment
This rapid method provides a general understanding of the compound's solubility in different classes of solvents.
Protocol:
-
Preparation: Label a series of small, dry test tubes, one for each solvent to be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃).
-
Sample Addition: To each test tube, add approximately 10-20 mg of this compound.
-
Solvent Addition: Add 1 mL of the respective solvent to each test tube.
-
Mixing: Vigorously shake or vortex each test tube for 30-60 seconds.
-
Observation: Observe each tube for the dissolution of the solid. Classify the solubility as:
-
Soluble: The solid completely dissolves.
-
Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.
-
Insoluble: The solid does not appear to dissolve.
-
-
Heating (Optional): For samples that are insoluble or partially soluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature.
Expected Qualitative Solubility Profile:
Based on the molecular structure, the following qualitative solubility is anticipated:
-
Water: Slightly soluble to insoluble in neutral water.
-
Aqueous Base (NaOH, NaHCO₃): Soluble due to the formation of the carboxylate salt.[4][5]
-
Aqueous Acid (HCl): Insoluble.
-
Polar Protic Solvents (Methanol, Ethanol): Likely to be soluble to partially soluble due to hydrogen bonding interactions with the carboxylic acid groups.
-
Polar Aprotic Solvents (Acetone, DMSO, DMF): Likely to be soluble.
-
Nonpolar Solvents (Hexane, Toluene): Likely to be insoluble.
Quantitative Solubility Determination using UV-Vis Spectroscopy
This method provides a precise measurement of the solubility of a compound in a given solvent. It is particularly useful for compounds that have a chromophore, such as the aromatic ring in this compound, which allows for detection by UV-Vis spectroscopy.[10][11][12][13][14]
Experimental Workflow:
Caption: Workflow for quantitative solubility determination using UV-Vis spectroscopy.
Detailed Protocol:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).
-
Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of accurately weighed this compound in a solvent in which it is freely soluble (e.g., methanol).
-
From the stock solution, prepare a series of at least five standard solutions of known concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.
-
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.
-
Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, carefully filter the saturated solution through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
Accurately dilute a known volume of the clear filtrate with the solvent used for the calibration curve to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation of Solubility:
-
Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of the diluted sample.
-
Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in the tested solvent at that temperature.
-
Summary of Predicted and Expected Solubility
The following table summarizes the anticipated solubility of this compound in various common laboratory solvents.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Water | Water | Low, but highly pH-dependent | The two carboxylic acid groups can deprotonate in basic conditions, significantly increasing solubility.[4][5] |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the carboxylic acid groups. |
| Polar Aprotic | Acetone, DMSO, DMF | High | Good dipole-dipole interactions with the polar functional groups. |
| Nonpolar | Hexane, Toluene | Low | "Like dissolves like" principle; the molecule's overall polarity is too high for significant interaction with nonpolar solvents. |
| Acidic (Aqueous) | Dilute HCl | Low | The carboxylic acid groups will be protonated, reducing polarity and solubility. |
| Basic (Aqueous) | Dilute NaOH, NaHCO₃ | High | Formation of the highly polar and water-soluble dicarboxylate salt.[4][5] |
Conclusion
The solubility of this compound is a complex interplay of its structural features. Its two carboxylic acid groups dominate its aqueous solubility, making it highly soluble in basic solutions. In organic solvents, its solubility is governed by a balance of polar and nonpolar interactions. The predictive models and experimental protocols provided in this guide offer a robust framework for researchers to understand and manipulate the solubility of this compound, facilitating its effective use in a wide range of scientific and developmental applications.
References
- 1. hansen-solubility.com [hansen-solubility.com]
- 2. processchemistryportal.com [processchemistryportal.com]
- 3. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 4. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-((Carboxymethyl)thio)-5-nitrobenzoic acid | C9H7NO6S | CID 3015315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]
- 11. ChemExper [chemexper.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Thiobenzoic acid | 98-91-9 [m.chemicalbook.com]
A Spectroscopic Guide to 2-[(Carboxymethyl)thio]benzoic Acid: In-Depth Analysis of NMR, IR, and MS Data
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(Carboxymethyl)thio]benzoic acid, a sulfur-containing aromatic carboxylic acid, serves as a versatile building block in organic synthesis and medicinal chemistry.[1] Its structural features, including a benzoic acid moiety linked to a carboxymethyl thioether, make it a precursor for various heterocyclic compounds and molecules with potential biological activity.[1] Accurate and comprehensive characterization of this compound is paramount for ensuring the integrity of subsequent research and development. This guide provides an in-depth analysis of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational understanding for researchers in the field. Due to the limited availability of public experimental spectra, this guide utilizes high-quality predicted data to elucidate the key spectral features of the molecule.
Molecular Structure and Key Features
This compound possesses a molecular formula of C₉H₈O₄S and a molecular weight of 212.22 g/mol .[2] The molecule's structure, characterized by an ortho-substituted benzoic acid and a thioacetic acid group, dictates its chemical properties and spectral behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Experimental Protocol: ¹H NMR of a Solid Organic Acid
A standard protocol for acquiring a ¹H NMR spectrum of a solid organic compound like this compound is as follows:
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the exchangeable nature of the acidic protons.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube. Gentle warming or vortexing can aid dissolution.[3]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer, typically operating at a frequency of 400 MHz or higher to ensure good signal resolution.[4]
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Broad Singlet | 2H | Carboxylic Acid Protons (2 x -COOH) |
| ~8.0 | Doublet | 1H | Aromatic Proton (ortho to -COOH) |
| ~7.6 | Triplet | 1H | Aromatic Proton |
| ~7.4 | Triplet | 1H | Aromatic Proton |
| ~7.2 | Doublet | 1H | Aromatic Proton (ortho to -S-) |
| ~3.9 | Singlet | 2H | Methylene Protons (-S-CH₂-) |
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum reveals several key features that are consistent with the structure of this compound:
-
Carboxylic Acid Protons: A very broad singlet is expected in the downfield region (around 13.0 ppm). This significant downfield shift and broadness are characteristic of carboxylic acid protons due to hydrogen bonding and rapid chemical exchange with any residual water in the solvent.[5] The integration of 2H corresponds to the two acidic protons in the molecule.
-
Aromatic Protons: The four protons on the benzene ring are expected to appear in the aromatic region (7.0-8.5 ppm). Due to the ortho-substitution pattern, they will exhibit complex splitting patterns (doublets and triplets). The proton ortho to the electron-withdrawing carboxylic acid group is expected to be the most deshielded and appear furthest downfield.
-
Methylene Protons: A singlet integrating to 2H is predicted around 3.9 ppm. This signal corresponds to the two methylene protons of the carboxymethyl group. The singlet multiplicity is due to the absence of adjacent protons. The chemical shift is influenced by the adjacent sulfur atom and the carboxylic acid group.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Protocol: ¹³C NMR of a Solid Organic Acid
The protocol for ¹³C NMR is similar to that for ¹H NMR, with the main difference being the requirement for a more concentrated sample and a longer acquisition time.
-
Sample Preparation: Accurately weigh 20-50 mg of the solid sample.
-
Solvent and Dissolution: Follow the same procedure as for ¹H NMR, using a deuterated solvent like DMSO-d₆.
-
Data Acquisition: Acquire the ¹³C NMR spectrum, often on the same instrument as the ¹H NMR. A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~171.5 | Carbonyl Carbon (-S-CH₂-C OOH) |
| ~168.0 | Carbonyl Carbon (Aromatic C OOH) |
| ~140.0 | Aromatic Carbon (-C -S-) |
| ~133.0 | Aromatic Carbon (-C -COOH) |
| ~132.0 | Aromatic CH |
| ~128.0 | Aromatic CH |
| ~126.0 | Aromatic CH |
| ~125.0 | Aromatic CH |
| ~35.0 | Methylene Carbon (-S-C H₂-) |
Interpretation of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum provides a clear map of the carbon framework:
-
Carbonyl Carbons: Two distinct signals are expected in the downfield region for the two carbonyl carbons of the carboxylic acid groups. The carbonyl carbon of the benzoic acid is slightly more shielded than that of the thioacetic acid moiety due to the direct attachment to the aromatic ring.
-
Aromatic Carbons: Six signals are predicted for the aromatic carbons. Two of these will be quaternary carbons (C-S and C-COOH) and will typically have lower intensities. The remaining four signals correspond to the protonated aromatic carbons.
-
Methylene Carbon: A single signal is expected in the aliphatic region (around 35.0 ppm) for the methylene carbon, consistent with the -S-CH₂- group.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.
Experimental Protocol: FTIR of a Solid Sample
For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.[6]
-
Sample Preparation (ATR): A small amount of the solid powder is placed directly onto the ATR crystal. Pressure is applied to ensure good contact.[6]
-
Sample Preparation (KBr Pellet): 1-2 mg of the solid is finely ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet.[6]
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.[7]
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic Acid Dimer) |
| ~3050 | Medium | C-H stretch (Aromatic) |
| ~2950 | Weak | C-H stretch (Aliphatic) |
| ~1700 | Very Strong | C=O stretch (Carboxylic Acid Dimer) |
| ~1600, ~1475 | Medium-Strong | C=C stretch (Aromatic Ring) |
| ~1300 | Medium | C-O stretch (Carboxylic Acid) |
| ~920 | Broad, Medium | O-H bend (Out-of-plane, Dimer) |
| ~750 | Strong | C-H bend (Ortho-disubstituted Aromatic) |
| ~680 | Medium-Weak | C-S stretch |
Interpretation of the IR Spectrum
The predicted IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid groups:
-
O-H Stretch: A very broad and intense absorption band is expected from approximately 3300 to 2500 cm⁻¹. This is a hallmark of a hydrogen-bonded carboxylic acid dimer.[8]
-
C=O Stretch: A very strong and sharp absorption peak around 1700 cm⁻¹ is characteristic of the carbonyl stretch of a carboxylic acid dimer.[8] Conjugation with the aromatic ring may cause this band to appear at a slightly lower wavenumber.
-
Aromatic C-H and C=C Stretches: Absorptions for the aromatic C-H stretching are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring typically appear as a pair of bands around 1600 and 1475 cm⁻¹.
-
C-O Stretch and O-H Bend: A medium intensity band for the C-O stretch and a broad out-of-plane O-H bend are also characteristic of carboxylic acids.[8]
-
C-S Stretch: The carbon-sulfur stretching vibration is expected to be a weak to medium band in the region of 700-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: Mass Spectrometry of an Organic Acid
Electrospray ionization (ESI) is a common technique for the analysis of polar molecules like carboxylic acids.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to promote ionization.
-
Infusion: The sample solution is directly infused into the mass spectrometer's ESI source.
-
Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
Predicted Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Ion | Description |
| 213.0221 | [M+H]⁺ | Molecular ion peak (protonated molecule) |
| 211.0065 | [M-H]⁻ | Molecular ion peak (deprotonated molecule) |
| 195.0116 | [M+H - H₂O]⁺ | Loss of water from the protonated molecule |
| 167.0166 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide |
| 167.0165 | [M-H - CO₂]⁻ | Decarboxylation of the deprotonated molecule |
| 121.0295 | [C₇H₅O₂]⁺ | Fragment corresponding to the benzoic acid moiety |
Interpretation of the Mass Spectrum
-
Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the molecular weight plus the mass of a proton. In negative ion mode, the deprotonated molecule [M-H]⁻ would be seen. High-resolution mass spectrometry would confirm the elemental composition.
-
Fragmentation Pattern: The fragmentation of this compound is expected to proceed through characteristic pathways for carboxylic acids. In positive ion mode, a common initial loss is that of a water molecule.[9] In negative ion mode, decarboxylation (loss of CO₂) is a dominant fragmentation pathway.[9] The presence of the thioether linkage can also lead to specific cleavage patterns.
Visualizing the Structure and Workflow
Molecular Structure of this compound
Caption: Molecular structure of this compound.
General Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of a solid organic compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing predicted ¹H NMR, ¹³C NMR, IR, and MS data, provides a detailed and self-consistent picture of its molecular structure. The characteristic signals and absorption bands are directly correlated with the specific functional groups and structural motifs within the molecule. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this important chemical compound in their scientific endeavors. The provided protocols and interpretations establish a framework for the rigorous analysis of this and similar molecules, upholding the principles of scientific integrity and accuracy.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. rtilab.com [rtilab.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. benchchem.com [benchchem.com]
The Emerging Therapeutic Potential of 2-[(Carboxymethyl)thio]benzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling a Scaffold of Diverse Bioactivity
In the ever-evolving landscape of medicinal chemistry, the identification of versatile molecular scaffolds is paramount to the discovery of novel therapeutic agents. The 2-[(Carboxymethyl)thio]benzoic acid core, a seemingly simple aromatic thioether, has emerged as a privileged structure, giving rise to a diverse array of derivatives with significant and varied biological activities. This technical guide, designed for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of this promising class of compounds. We will delve into their potential as anti-inflammatory, anticancer, and antimicrobial agents, supported by experimental data, detailed protocols, and mechanistic insights to empower your research and development endeavors.
I. The Synthetic Landscape: Crafting the Core and Its Analogs
The synthesis of this compound and its derivatives is primarily rooted in fundamental thioether chemistry.[1] The classical and most direct approach involves the nucleophilic substitution reaction between 2-mercaptobenzoic acid and a haloacetic acid derivative, typically chloroacetic acid, in the presence of a base.[1] This straightforward method allows for the efficient formation of the core scaffold.
Modern synthetic strategies have introduced more sophisticated and efficient methodologies. Transition metal-catalyzed reactions, for instance, offer enhanced yields and selectivity.[1] Furthermore, the principles of green chemistry are increasingly being integrated, with the development of odorless procedures that circumvent the use of malodorous thiols and toxic reagents.[1] The versatility of the carboxyl and thioether functionalities allows for a wide range of chemical modifications, including esterification, amidation, and the introduction of various substituents on the aromatic ring, enabling the generation of extensive compound libraries for biological screening.[1]
Featured Synthesis Protocol: Preparation of a Representative 2-[(Aryl)thio]benzoic Acid Derivative
This protocol outlines a general procedure for the synthesis of 2-[(aryl)thio]benzoic acid derivatives, which have shown interesting biological activities. This method is adapted from established procedures for the synthesis of similar thioether compounds.
Step 1: Synthesis of 2-[(2-Oxo-2-phenylethyl)thio]benzoic Acid
-
To a solution of thiosalicylic acid (0.162 mol) in methanol (200 ml), add 2-bromoacetophenone (0.162 mol) and sodium acetate (0.162 mol).
-
Stir the reaction mixture at room temperature for one hour.
-
Dilute the mixture with water.
-
Filter the resulting precipitate, wash with water, and dry to yield the crude product.
Step 2: Cyclization to (3-Hydroxybenzo[b]thiophen-2-yl)phenylmethanone
-
To the crude product from Step 1 (0.162 mol) in DMF (200 ml), add sodium acetate (0.324 mol).
-
Reflux the reaction mixture for 30 minutes.
-
Dilute the mixture with water.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain the cyclized product.
This two-step process provides a reliable method for the synthesis of a key intermediate that can be further modified to generate a library of derivatives for biological evaluation.
II. Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases, from arthritis to cardiovascular disease. Derivatives of benzoic acid have long been recognized for their anti-inflammatory properties, with salicylic acid being a prime example.[2] Emerging evidence suggests that this compound derivatives also possess significant anti-inflammatory potential, primarily through the modulation of key inflammatory pathways, namely the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling cascades.
Mechanism of Action: A Two-Pronged Attack on Inflammation
-
COX-2 Inhibition: The cyclooxygenase enzymes, particularly COX-2, are critical for the synthesis of prostaglandins, which are potent inflammatory mediators.[3][4] In silico studies of a salicylic acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, have shown a higher binding affinity for the COX-2 enzyme compared to acetylsalicylic acid (aspirin).[2] This suggests that these derivatives can effectively block the production of pro-inflammatory prostaglandins.
-
NF-κB Pathway Suppression: The NF-κB signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-1β.[5][6][7] Studies on a novel salicylate derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), have demonstrated its ability to significantly reduce the expression of NF-κB in the kidneys and lungs of LPS-induced septic mice.[5] This inhibition of NF-κB activation leads to a downstream reduction in the production of inflammatory cytokines.[5]
The dual inhibition of both the COX-2 and NF-κB pathways by these derivatives represents a powerful and comprehensive approach to controlling inflammation.
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// Edges LPS -> TLR4; TLR4 -> IKK [label="activates"]; IKK -> IkB [label="phosphorylates"]; IkB -> NFkB [label="releases"]; NFkB -> Nucleus [label="translocates to"]; Nucleus -> Proinflammatory_Genes [label="activates transcription of"]; Proinflammatory_Genes -> TNFa_IL1b; Arachidonic_Acid -> COX2 [label="substrate"]; COX2 -> Prostaglandins; TNFa_IL1b -> Inflammation; Prostaglandins -> Inflammation; Derivative -> NFkB [label="inhibits translocation", color="#EA4335", style=dashed]; Derivative -> COX2 [label="inhibits", color="#EA4335", style=dashed]; }
Caption: Proposed anti-inflammatory mechanism of action.Quantitative Anti-inflammatory Data
The anti-inflammatory efficacy of these derivatives has been quantified in preclinical models. For instance, oral administration of 500 mg/60 kg body weight of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rats resulted in a significant reduction of cardiac blood plasma concentrations of TNF-α and IL-1β.[2]
| Compound | Dose | Parameter | Reduction vs. Control | Reference |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | 500 mg/60 kg bw | TNF-α | Significant (p<0.001) | [2] |
| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | 500 mg/60 kg bw | IL-1β | Significant (p<0.001) | [2] |
III. Anticancer Activity: A New Frontier in Oncology
The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor. Benzoic acid derivatives have demonstrated significant potential in this arena, with some exhibiting potent cytotoxic activity against various cancer cell lines.[8] Derivatives of this compound, particularly those incorporating quinazolinone and benzothiazole moieties, have emerged as a promising class of anticancer compounds.
Mechanism of Action: Inducing Cancer Cell Demise
The anticancer activity of these derivatives appears to be multifaceted, primarily targeting key signaling pathways involved in cell proliferation and survival, and inducing apoptosis (programmed cell death).
-
Kinase Inhibition: Many quinazolinone-based derivatives have been shown to inhibit protein kinases that are often dysregulated in cancer, such as AKT and PI3K.[9][10] The PI3K/AKT pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition can lead to the suppression of tumor growth.
-
Induction of Apoptosis: A hallmark of effective anticancer agents is their ability to induce apoptosis in cancer cells. Several 2-phenyl benzoxazole derivatives linked to a triazole ring have been shown to induce apoptosis by inhibiting the function of anti-apoptotic microRNAs and increasing the production of mitochondrial reactive oxygen species (ROS).[11] Furthermore, some novel benzothiazole derivatives have been found to induce apoptosis via the mitochondrial intrinsic pathway.[12]
// Nodes Derivative [label="2-[(Carboxymethyl)thio]\nbenzoic acid derivative", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_AKT [label="PI3K/AKT Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="ROS Production", fillcolor="#FBBC05", fontcolor="#202124"]; Caspases [label="Caspase Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Derivative -> PI3K_AKT [label="inhibits", color="#EA4335", style=dashed]; PI3K_AKT -> Cell_Proliferation [label="promotes"]; Derivative -> Mitochondria [label="acts on"]; Mitochondria -> ROS; ROS -> Caspases; Caspases -> Apoptosis; }
Caption: Proposed anticancer mechanisms of action.Quantitative Anticancer Data
The in vitro cytotoxic activity of various quinazolinone and benzothiazole derivatives of benzoic acid has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate their potent anticancer effects.
| Derivative Type | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazolinone | Compound 4 | Caco-2 | 23.31 ± 0.09 | [9] |
| Quinazolinone | Compound 4 | HepG2 | 53.29 ± 0.25 | [9] |
| Quinazolinone | Compound 4 | MCF-7 | 72.22 ± 0.14 | [9] |
| Quinazolinone | Compound 9 | Caco-2 | - | [9] |
| Quinazolinone | Compound 9 | HepG2 | - | [9] |
| Quinazolinone | Compound 9 | MCF-7 | - | [9] |
| Quinazolinone | Compound 21 | HeLa | 1.85 | [13] |
| Quinazolinone | Compound 21 | MDA-MB-231 | 2.81 | [13] |
| Quinazolinone | Compound 22 | HeLa | 2.15 | [13] |
| Quinazolinone | Compound 22 | MDA-MB-231 | 2.54 | [13] |
| Quinazolinone | Compound 23 | HeLa | 2.33 | [13] |
| Quinazolinone | Compound 23 | MDA-MB-231 | 2.67 | [13] |
| Thiophene-acetyl-thio | 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid | A549 | 239.88 | [8] |
| Thiophene-acetyl-thio | 2-((2-(thiophen-2-yl)acetyl)thio)benzoic acid | Caco-2 | - | [8] |
| Naphthalen-methyleneamino | 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | HeLa | 17.84 | [8] |
| Triazolo-thiadiazole | Compound 2 | MCF-7 | 22.1 | [8] |
| Triazolo-thiadiazole | Compound 2 | SaOS-2 | 19 | [8] |
| Triazolo-thiadiazole | Compound 2 | K562 | 15 | [8] |
| Triazol-benzoic acid hybrid | Compound 2 | MCF-7 | 18.7 | [8] |
| Triazol-benzoic acid hybrid | Compound 14 | MCF-7 | 15.6 | [8] |
IV. Antimicrobial Activity: Combating Microbial Threats
The rise of antimicrobial resistance necessitates the urgent development of new classes of antimicrobial agents. Thiourea derivatives of benzoic acid have shown considerable promise in this regard, exhibiting activity against a range of bacterial and fungal pathogens.[14]
Mechanism of Action: Disrupting Microbial Homeostasis
The antimicrobial mechanism of these derivatives is still under investigation, but initial studies point towards the disruption of essential metabolic processes in microorganisms. One proposed mechanism for a thiourea derivative, TD4, against Methicillin-Resistant Staphylococcus aureus (MRSA) involves the destruction of NAD+/NADH homeostasis, which is critical for cellular respiration and energy production.[15]
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of novel compounds is typically evaluated using standardized methods such as the agar disk diffusion assay for preliminary screening and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol 1: Agar Disk Diffusion Assay
-
Preparation of Bacterial Inoculum: Suspend 3-4 isolated colonies of the test microorganism from a pure overnight culture in sterile saline (0.85%).
-
Inoculation of Agar Plate: Using a sterile cotton swab, uniformly streak the standardized bacterial suspension onto a Mueller-Hinton agar plate.
-
Application of Compound: Impregnate sterile blank paper disks (6 mm in diameter) with a known concentration of the test compound solution.
-
Incubation: Place the impregnated disks onto the agar surface and incubate at 37°C for 16-20 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Inoculum [label="Prepare Bacterial\nInoculum (0.5 McFarland)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inoculate_Plate [label="Inoculate Mueller-Hinton\nAgar Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Impregnate_Disks [label="Impregnate Sterile Disks\nwith Test Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Place_Disks [label="Place Disks on\nAgar Surface", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 37°C\nfor 16-20 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Measure_Zones [label="Measure Zones of\nInhibition (mm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare_Inoculum; Prepare_Inoculum -> Inoculate_Plate; Inoculate_Plate -> Impregnate_Disks; Impregnate_Disks -> Place_Disks; Place_Disks -> Incubate; Incubate -> Measure_Zones; Measure_Zones -> End; }
Caption: Workflow for the Agar Disk Diffusion Assay.Experimental Protocol 2: Broth Microdilution for MIC Determination
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Quantitative Antimicrobial Data
The antimicrobial efficacy of thiourea derivatives has been quantified by determining their MIC values against various microbial strains.
| Derivative Type | Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Thiourea | TD4 | S. aureus (ATCC 29213) | 2 | [15] |
| Thiourea | TD4 | MRSA (USA 300) | 2 | [15] |
| Thiourea | TD4 | S. epidermidis | 2-16 | [15] |
| Thiourea | TD4 | E. faecalis | 2-16 | [15] |
V. Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly promising and versatile platform for the discovery of new therapeutic agents. The evidence presented in this guide underscores their significant potential in the fields of anti-inflammatory, anticancer, and antimicrobial drug development. The diverse biological activities, coupled with the synthetic tractability of the core structure, provide a fertile ground for further research.
Future efforts should focus on:
-
Elucidating Detailed Mechanisms of Action: While initial insights into the mechanisms of action are promising, further studies are needed to fully characterize the molecular targets and signaling pathways involved in the observed biological effects.
-
Expanding Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound core will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their in vivo efficacy, toxicity, and overall therapeutic potential.
By leveraging the insights and methodologies outlined in this guide, researchers and drug development professionals can effectively harness the therapeutic potential of this remarkable class of compounds and contribute to the development of the next generation of innovative medicines.
VI. References
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Smolecule. (2023, August 15). Buy this compound | 135-13-7.
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BenchChem. (2025). Application Notes and Protocols: Antimicrobial Activity Screening of Novel Thiourea Compounds.
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Caroline, C., et al. (n.d.). 2-((3-(chloromethyl) benzoyl) oxy) benzoic acid suppresses NF-κB expression in the kidneys and lungs of LPS-Induced BALB/C mice. PubMed Central.
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Al-Suwaidan, I. A., et al. (2020, October 18). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central.
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Al-Abdullah, E. S., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. PubMed.
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Girouard, J., et al. (2019, December). Molecular therapy with derivatives of amino benzoic acid inhibits tumor growth and metastasis in murine models of bladder cancer through inhibition of TNFα/NFΚB and iNOS/NO pathways. ResearchGate.
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Haiba, M. E., et al. (2025, January 6). Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analysis and molecular docking profile. RSC Publishing.
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Li, Y., et al. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review).
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Kaur, R., et al. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
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Li, Y., et al. (2023, April 4). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. PubMed Central.
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ResearchGate. (n.d.). Some reported selective COX-2 inhibitors (A–H) and the designed compounds (I).
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BenchChem. (2025). A review of applications for benzoic acid derivatives in pharmaceuticals.
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Wihadmadyatami, H., et al. (2024, July 2). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice. PubMed.
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Su, C., et al. (2024, August 1). Supramolecular interactions in cocrystals of benzoic acid derivatives with selective COX-2 inhibitor etoricoxib. PubMed.
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Vasile, C. G., et al. (n.d.). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. PubMed Central.
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Unver, Y., et al. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org.
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Gümrükçüoğlu, A., et al. (n.d.). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. MDPI.
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Unver, Y., et al. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org.
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Gümrükçüoğlu, A., et al. (n.d.). Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. ResearchGate.
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ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f.
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Catalán, M., et al. (2020). Novel Benzoate-Lipophilic Cations Selectively Induce Cell Death in Human Colorectal Cancer Cell Lines. PubMed.
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El-Sayed, N. N. E., et al. (n.d.). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. ResearchGate.
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Peng, C., et al. (n.d.). Structure‐Activity Relationships of 2‐(Arylthio)benzoic Acid FTO Inhibitors. ResearchGate.
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PubMed. (n.d.). Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives.
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Longdom Publishing. (n.d.). Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents.
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Ngemenya, M. N., et al. (2015, May 13). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties.
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Okaniwa, M., et al. (n.d.). Structure‐activity relationship study on benzoic acid part of diphenylamine-based retinoids.
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ChemicalBook. (n.d.). 2-[(2-OXO-2-PHENYLETHYL)THIO]BENZOIC ACID synthesis.
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Kumar, A., et al. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed.
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Global Science Books. (n.d.). Emerging Role of Flavonoids in Inhibition of NF-κB-Mediated Signaling Pathway: A Review.
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BenchChem. (2025). Comparative Guide to the Structural Activity Relationship of 2-Hydroxymethyl Benzoic Acid Derivatives as Anti-Inflammatory Agent.
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ResearchGate. (n.d.). IC50 values of 2b and its nine most active derivatives on cancer and normal cell lines.
-
da Silva, P. B., et al. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI.
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Caroline, C., et al. (2021, April 5). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. PubMed.
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Frontiers. (2023, May 22). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer.
-
ResearchGate. (2025, August 9). A Convenient Method for the Synthesis of Thiobenzamide Derivatives and O-Thiobenzoates by Use of 2-Benzothiazolyl Dithiobenzoate as Effective Thiobenzoylation Reagent | Request PDF.
-
PubMed. (n.d.). Synthesis and biological evaluation of thio-benzodiazepines as novel small molecule inhibitors of the p53-MDM2 protein-protein interaction.
-
Kumar, A., et al. (n.d.). Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. PubMed.
-
BenchChem. (2025). Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis.
-
MDPI. (n.d.). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles.
-
MDPI. (n.d.). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid.
-
PubMed. (n.d.). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives.
-
National Institutes of Health. (2013, March 3). Anti-inflammatory agents of the carbamoylmethyl ester class: synthesis, characterization, and pharmacological evaluation.
References
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- 9. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the History, Synthesis, and Application of Thiobenzoic Acid and its Compounds
Abstract
Thiobenzoic acid, a cornerstone of organosulfur chemistry, has carved a significant niche for itself from the foundational era of organic synthesis to the forefront of modern drug discovery. This technical guide provides a comprehensive exploration of thiobenzoic acid and its derivatives, designed for researchers, scientists, and professionals in drug development. The narrative embarks on a historical journey, chronicling the discovery and early synthetic endeavors, before delving into the nuanced physicochemical properties that define its reactivity. A significant portion of this guide is dedicated to the contemporary applications of thiobenzoic acid, with a particular emphasis on its instrumental role in the synthesis of complex molecules and its growing importance in the pharmaceutical landscape. Detailed experimental protocols for key synthetic transformations and illustrative diagrams of reaction mechanisms are provided to bridge theoretical knowledge with practical application.
A Historical Perspective: The Dawn of Thioaromatic Chemistry
The story of thiobenzoic acid is intrinsically linked to the broader exploration of organosulfur compounds in the 19th century. While the exact moment of its first isolation is not pinpointed to a single date, the foundational work on its synthesis can be traced back to the latter half of this period. The first example of a thiocarboxylic acid, thioacetic acid, was prepared by August Kekulé in 1854, setting the stage for the investigation of its aromatic counterpart.[1]
Early synthetic methodologies for thiobenzoic acid were pioneered by chemists such as Engelhardt, Latschinoff, and Malyscheff.[2] Their work, along with that of Kym, laid the groundwork for the reliable preparation of this important reagent.[2] These early methods, though perhaps less refined than modern techniques, demonstrated the fundamental reactivity of acyl halides with sulfur nucleophiles, a principle that remains at the heart of thiobenzoic acid synthesis today.
Physicochemical Properties and Reactivity
Thiobenzoic acid (C₆H₅COSH) is a pale yellow liquid or solid with a characteristic sulfurous odor.[3] It is the simplest aromatic thiocarboxylic acid and exists predominantly in the thiol form rather than the thione tautomer (C₆H₅CSOH).[1][4]
Acidity
One of the most notable properties of thiobenzoic acid is its significantly higher acidity compared to its oxygen analog, benzoic acid. With a pKa of approximately 2.48, thiobenzoic acid is about 100 times more acidic than benzoic acid (pKa ≈ 4.20).[4][5][6][7] This increased acidity is attributed to the weaker S-H bond compared to the O-H bond and the greater polarizability of the sulfur atom, which helps to stabilize the resulting thiocarboxylate anion.
Spectroscopic and Structural Features
The structural aspects of thiobenzoic acid have been investigated, with studies on its 4-methyl derivative revealing a planar CC(O)SH group.[5] Key spectroscopic data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₆OS | [8] |
| Molecular Weight | 138.19 g/mol | [8] |
| Melting Point | 15-18 °C | [3] |
| Boiling Point | 85–87°/10 mm Hg | [2] |
| Density | 1.174 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.605 | |
| IR Spectroscopy (C=O stretch) | 1660–1685 cm⁻¹ | [1] |
| IR Spectroscopy (S-H stretch) | 2540–2570 cm⁻¹ | [1] |
| ¹H NMR (S-H) | δ 4.6–4.8 ppm | [1] |
Reactivity Profile
The reactivity of thiobenzoic acid is dominated by the nucleophilicity of the sulfur atom and the electrophilicity of the carbonyl carbon. It readily undergoes oxidation to form the corresponding disulfide, dibenzoyl disulfide.[5] The thiocarboxylate anion is a potent nucleophile and can participate in a variety of substitution and addition reactions.
Synthesis of Thiobenzoic Acid: From Historical Methods to Modern Protocols
The synthesis of thiobenzoic acid has evolved, with modern methods offering improved yields and milder reaction conditions. However, the foundational principles remain consistent with early preparations.
Classical Synthesis: Reaction of Benzoyl Chloride with a Hydrosulfide Salt
The most common and historically significant method for preparing thiobenzoic acid involves the reaction of benzoyl chloride with a hydrosulfide salt, such as potassium hydrosulfide (KSH).[4][5]
Reaction: C₆H₅C(O)Cl + KSH → C₆H₅C(O)SH + KCl[4][5]
This reaction is typically carried out in an alcoholic solvent. The procedure documented in Organic Syntheses is a widely recognized and reliable method adapted from the pioneering work of early chemists.[2]
Experimental Protocol: Synthesis of Thiobenzoic Acid
Materials:
-
Potassium hydroxide (85% pellets)
-
90% Ethanol
-
Hydrogen sulfide gas
-
Benzoyl chloride (freshly distilled)
-
6N Hydrochloric acid
-
Diethyl ether (peroxide-free)
-
Anhydrous sodium sulfate
-
Benzene
Procedure:
-
Prepare a solution of potassium hydroxide in 90% ethanol in a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet tube.
-
Saturate the solution with hydrogen sulfide gas with stirring and cooling until it is no longer alkaline.
-
Cool the mixture to 10-15 °C and add freshly distilled benzoyl chloride dropwise over approximately 1.5 hours, maintaining the temperature below 15 °C.
-
Stir the reaction mixture for an additional hour after the addition is complete.
-
Filter the precipitated potassium chloride and wash it with 95% ethanol.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Dissolve the solid residue (mainly potassium thiobenzoate) in cold water.
-
Extract the aqueous solution with benzene to remove any neutral impurities.
-
Acidify the aqueous layer with cold 6N hydrochloric acid.
-
Extract the resulting thiobenzoic acid with peroxide-free diethyl ether.
-
Wash the ether layer with cold water and dry it over anhydrous sodium sulfate.
-
Evaporate the ether under reduced pressure.
-
Immediately fractionally distill the residue under reduced pressure to obtain pure thiobenzoic acid.
This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p.926 (1963); Vol. 32, p.98 (1952).
Modern Synthetic Approaches
More contemporary methods for generating thiobenzoic acid or its derivatives often focus on in situ generation to avoid the handling of the odorous and somewhat unstable free acid. One such approach involves the reaction of benzoic anhydrides with thiourea.[9]
Caption: In situ generation of thiobenzoic acid for one-pot thioester synthesis.
Applications in Organic Synthesis and Drug Development
Thiobenzoic acid and its derivatives are versatile intermediates in a wide range of chemical transformations.[2] Their applications span from the synthesis of fine chemicals, such as agrochemicals and dyes, to being indispensable tools in academic and industrial research laboratories.[2]
The Mitsunobu Reaction: A Key Application
A prominent application of thiobenzoic acid is its use as a nucleophile in the Mitsunobu reaction. This reaction allows for the conversion of primary and secondary alcohols to various functional groups, including thioesters, with inversion of stereochemistry.[10]
The reaction typically involves an alcohol, a pronucleophile (in this case, thiobenzoic acid), triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]
References
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Thiocarboxylic acid - Wikipedia [en.wikipedia.org]
- 4. Thiobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. Thiocarboxylic acid [a.osmarks.net]
- 6. wikiwand.com [wikiwand.com]
- 7. Thiobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 2-[(Carboxymethyl)thio]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the essential safety and handling precautions for 2-[(Carboxymethyl)thio]benzoic acid (CAS No. 135-13-7). As a compound utilized in various research and development applications, including organic synthesis and pharmacological studies, a thorough understanding of its potential hazards is paramount to ensuring laboratory safety. This document moves beyond a simple recitation of procedural steps, offering a rationale grounded in chemical principles to empower researchers to work safely and effectively.
Hazard Identification and Risk Assessment: A Case of Conflicting Data
A critical first step in handling any chemical is a thorough understanding of its hazards. In the case of this compound, a review of available Safety Data Sheets (SDS) reveals conflicting GHS classifications. Some sources suggest high acute toxicity via oral, dermal, and inhalation routes (H301, H311, H331), while others classify it as a skin, eye, and respiratory irritant (H315, H319, H335)[1][2][3].
This discrepancy necessitates a conservative approach. The structural motifs of the molecule—a benzoic acid derivative and a thioglycolic acid derivative—provide clues to its potential reactivity and toxicity. Thioglycolic acid and its derivatives are known to be toxic and corrosive[4][5][6][7]. Benzoic acid, while less hazardous, is a known irritant[8]. Therefore, until definitive toxicological data becomes available, it is prudent to treat this compound as a substance with the potential for both significant toxicity and irritation.
Recommendation: All handling procedures should be based on the more stringent hazard classification. Assume the compound is toxic if swallowed, in contact with skin, or if inhaled , and also capable of causing serious skin and eye irritation .
GHS Hazard Summary (Recommended)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe chemical handling is the hierarchy of controls, which prioritizes the elimination or reduction of hazards through engineering and administrative measures before relying on personal protective equipment.
Caption: Hierarchy of controls for managing exposure risk.
Engineering Controls
Given the potential for airborne powder and the compound's inhalation toxicity, all manipulations of solid this compound must be performed in a certified chemical fume hood or a ventilated balance enclosure[9][10][11]. The primary function of these engineering controls is to capture and exhaust airborne contaminants, preventing them from entering the user's breathing zone.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the highest potential hazard.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Inspect before use. | Provides a barrier against dermal absorption, which is a potential route of toxicity. Double-gloving is recommended when handling larger quantities. |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes and airborne powder, preventing serious eye irritation or damage. |
| Skin and Body | A flame-resistant lab coat, fully buttoned, with closed-toe shoes. | Prevents contamination of personal clothing and skin. |
| Respiratory | Not required if work is conducted within a certified fume hood. | A fume hood provides adequate respiratory protection. If a fume hood is not available, work must not proceed. |
Safe Handling and Storage Protocols
Adherence to standardized protocols is crucial for minimizing the risk of exposure and ensuring experimental reproducibility.
Weighing and Dispensing Solid Compound
Due to the risk of generating airborne dust, weighing should be conducted with care.
Protocol: Weighing this compound
-
Preparation: Don all required PPE. Designate a specific area within the chemical fume hood for weighing. Cover the work surface with disposable bench paper.
-
Tare: Place a tared weigh boat on the analytical balance inside the fume hood or ventilated enclosure.
-
Dispensing: Using a spatula, carefully transfer the desired amount of the solid from the stock container to the weigh boat. Avoid pouring directly from the bottle to minimize dust generation[11].
-
Closure: Promptly and securely close the primary container.
-
Dissolution: If preparing a solution, add the solvent to the weigh boat containing the solid while still inside the fume hood to prevent dust from becoming airborne.
-
Decontamination: After use, wipe down the spatula and any other utensils with a damp cloth. Decontaminate the balance and the surrounding work surface. Dispose of the bench paper and cleaning materials as hazardous waste.
Storage Requirements
Proper storage is essential for maintaining the compound's integrity and preventing accidental release.
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and metals[1]. The thioether and carboxylic acid functional groups suggest potential reactivity with these substances[12].
Chemical Reactivity and Stability
While specific reactivity data for this compound is limited, its chemical behavior can be inferred from its constituent functional groups: a thioether and a carboxylic acid.
Stability
The compound is expected to be stable under normal laboratory conditions. However, it may be sensitive to air and moisture over time.
Incompatible Materials
-
Strong Oxidizing Agents: The thioether linkage is susceptible to oxidation, which could lead to the formation of sulfoxides or sulfones. Such reactions can be exothermic.
-
Strong Bases: The carboxylic acid will react exothermically with strong bases in a neutralization reaction.
-
Metals: Carboxylic acids can react with active metals to produce flammable hydrogen gas.
Hazardous Decomposition Products
Upon thermal decomposition, this compound is expected to release toxic and irritating fumes. Based on its structure, these may include:
-
Carbon oxides (CO, CO₂)
-
Sulfur oxides (SO₂, SO₃)[4]
-
Aromatic and other organic compounds resulting from fragmentation[13].
Emergency and First Aid Procedures
Rapid and appropriate action is critical in the event of an exposure or spill.
Caption: General workflow for emergency response.
First Aid Measures
These measures are for immediate response. All incidents of exposure require professional medical evaluation.
-
Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1][6].
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention[1][6][7].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][6][7].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][6].
Accidental Release Measures
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but only if this can be done without spreading the dust.
-
Contain: Prevent the powder from spreading or becoming airborne. Do not use dry sweeping methods.
-
Clean-up: For small spills, gently cover with an inert absorbent material (e.g., sand, vermiculite). Carefully scoop the material into a suitable, labeled container for hazardous waste. For larger spills, contact your institution's environmental health and safety department.
-
Decontaminate: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.
Waste Disposal
All waste materials, including contaminated PPE, cleaning materials, and excess compound, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain.
Conclusion
This compound is a valuable research chemical that demands careful and informed handling. The conflicting hazard information in circulation underscores the importance of a conservative safety-first approach. By understanding the rationale behind safety protocols—grounded in the principles of toxicology and chemistry—researchers can effectively mitigate risks. Adherence to the guidelines outlined in this document, including the consistent use of engineering controls and appropriate PPE, is essential for protecting the health and safety of laboratory personnel.
References
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- 2. chemical-label.com [chemical-label.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. itwreagents.com [itwreagents.com]
- 8. HEALTH EFFECTS - Toxicological Profile for Sulfur Dioxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. safety.duke.edu [safety.duke.edu]
- 10. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. acs.org [acs.org]
- 13. researchgate.net [researchgate.net]
Unveiling the Quantum Landscape: A Technical Guide to the Theoretical Exploration of 2-[(Carboxymethyl)thio]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Multifaceted Potential of a Sulfur-Containing Benzoic Acid Derivative
2-[(Carboxymethyl)thio]benzoic acid, a molecule with the chemical formula C₉H₈O₄S, is an aromatic compound that has garnered interest in various scientific fields.[1][2] Characterized by a benzoic acid backbone functionalized with a carboxymethylthio group, this compound, with CAS number 135-13-7, presents a unique combination of structural features that hint at a wide array of potential applications.[1][3] Its structure allows it to act as a bidentate ligand, capable of coordinating with metal ions, which is a key feature for its use in catalysis and the synthesis of other organic compounds.[3] Furthermore, derivatives of this compound have been explored for their biological activities, including antimicrobial and antifungal properties.[1]
This technical guide delves into the theoretical and computational methodologies that can be employed to thoroughly characterize this compound at a molecular level. By leveraging the power of computational chemistry, researchers can gain profound insights into the molecule's structural, electronic, and spectroscopic properties, which are crucial for understanding its reactivity, designing new derivatives with enhanced activities, and exploring its potential in materials science, particularly in the realm of non-linear optics.
The Computational Microscope: Methodologies for In-Silico Analysis
The theoretical investigation of a molecule like this compound predominantly relies on quantum chemical calculations, with Density Functional Theory (DFT) being the most widely used and versatile method. DFT provides a good balance between computational cost and accuracy for a wide range of molecular properties.
The Workhorse of Computational Chemistry: Density Functional Theory (DFT)
DFT calculations are employed to determine the electronic structure of molecules, from which a plethora of properties can be derived.[4] A common and effective approach for this type of organic molecule involves the use of the B3LYP hybrid functional in conjunction with a Pople-style basis set, such as 6-311G(d,p).[1] The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic energies and structures. The 6-311G(d,p) basis set provides a flexible description of the electron distribution by including polarization functions (d,p) on heavy atoms and hydrogens, respectively, which are essential for accurately modeling chemical bonds and non-covalent interactions.
For studying excited-state properties, such as UV-Vis absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice.[5][6] TD-DFT allows for the calculation of electronic transition energies and oscillator strengths, providing a theoretical spectrum that can be directly compared with experimental data.
The following diagram illustrates a typical workflow for the theoretical characterization of this compound.
References
- 1. Buy this compound | 135-13-7 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 135-13-7 | FC115531 [biosynth.com]
- 4. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Discovery of 2-[(Carboxymethyl)thio]benzoic Acid Analogs: A Technical Guide for Drug Development
Abstract
The 2-[(Carboxymethyl)thio]benzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for the design of a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of the discovery and development of analogs based on this core, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, key biological targets, and the critical structure-activity relationships (SAR) that govern the therapeutic potential of these molecules. This guide emphasizes the causal relationships behind experimental choices and provides validated protocols to ensure scientific rigor and reproducibility.
Introduction: The Significance of the Thioether-Linked Benzoic Acid Moiety
The unique arrangement of a benzoic acid linked to a carboxymethyl group via a thioether bridge imparts a distinct set of physicochemical properties to the this compound core. The thioether bond offers greater metabolic stability compared to an ester linkage and introduces a degree of flexibility, while the two carboxylic acid groups provide opportunities for diverse interactions with biological targets, including chelation of metal ions and formation of hydrogen bonds.[1] Early interest in thiocarboxylic acids stemmed from their increased acidity compared to their oxygen counterparts, a property that influences their reactivity and potential as catalysts.[1]
This scaffold has been successfully exploited to develop inhibitors for a variety of enzymes and to generate compounds with antimicrobial and anti-inflammatory activities.[1][2] Notably, derivatives of this core have shown promise in targeting enzymes implicated in cancer and cardiovascular diseases, highlighting its therapeutic relevance.
Synthetic Strategies: From Classical to Modern Approaches
The synthesis of this compound and its analogs can be broadly categorized into classical and modern methodologies. The choice of synthetic route is often dictated by the desired substitution pattern, scale of reaction, and the need for specific stereochemistry.
Classical Synthesis: Nucleophilic Substitution
The most fundamental and widely employed method for constructing the this compound scaffold is through the nucleophilic substitution reaction between a substituted 2-mercaptobenzoic acid and an α-haloacetic acid derivative (e.g., chloroacetic acid or bromoacetic acid) under basic conditions.[1]
Rationale: The thiol group of 2-mercaptobenzoic acid is a potent nucleophile, especially in its deprotonated thiolate form. The basic conditions (e.g., using sodium hydroxide or potassium carbonate) facilitate the deprotonation of the thiol, enhancing its nucleophilicity to attack the electrophilic carbon of the α-haloacetic acid, leading to the formation of the thioether bond.
Protocol 1: General Procedure for the Synthesis of this compound Analogs via Nucleophilic Substitution
-
Dissolution and Deprotonation: Dissolve the appropriately substituted 2-mercaptobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Base Addition: Add a slight excess of a base, for instance, sodium hydroxide (2.2 eq), to the solution and stir until the starting material is fully dissolved and the thiolate is formed.
-
Alkylation: To the resulting solution, add a solution of the corresponding α-haloacetic acid (1.1 eq) in water dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2 to precipitate the product. The crude product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Modern Synthetic Approaches: Palladium-Catalyzed Cross-Coupling
For more complex analogs and to achieve higher efficiency and substrate scope, modern palladium-catalyzed cross-coupling reactions have been developed.[1] These methods often involve the coupling of a benzoic acid derivative with a thiol-containing fragment.
Rationale: Palladium catalysts can facilitate the formation of carbon-sulfur bonds with high selectivity and functional group tolerance. These reactions typically proceed through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.
Caption: Structure-Activity Relationship (SAR) decision pathway.
Experimental Protocols: Ensuring Self-Validating Systems
To ensure the integrity and reproducibility of research in this area, detailed and validated experimental protocols are essential.
Protocol 2: In Vitro FTO Inhibition Assay
This protocol describes a representative enzyme inhibition assay to evaluate the potency of newly synthesized analogs.
-
Reagents and Materials: Recombinant human FTO protein, a fluorescently labeled m6A-containing RNA substrate, assay buffer (e.g., Tris-HCl with additives), and a microplate reader.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
Add the assay buffer, FTO enzyme, and the test compound to the wells of a microplate.
-
Incubate for a pre-determined time at 37°C to allow for compound-enzyme interaction.
-
Initiate the demethylation reaction by adding the fluorescently labeled RNA substrate.
-
Incubate for a specific duration at 37°C.
-
Stop the reaction and measure the fluorescence intensity.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the tunable nature of this core structure allow for the generation of large libraries of analogs for screening against a multitude of biological targets. Future research in this area should focus on:
-
Exploring Novel Biological Targets: Expanding the scope of screening to identify new enzymes and receptors that can be modulated by this class of compounds.
-
Improving Pharmacokinetic Properties: Optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds through medicinal chemistry strategies to enhance their in vivo efficacy.
-
Leveraging Computational Chemistry: Employing molecular modeling and in silico screening to guide the rational design of next-generation analogs with improved potency and selectivity.
By integrating synthetic chemistry, biological evaluation, and computational approaches, the full therapeutic potential of this compound analogs can be realized, leading to the development of innovative medicines for a range of diseases.
References
An In-depth Technical Guide to 2-[(Carboxymethyl)thio]benzoic Acid: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of 2-[(Carboxymethyl)thio]benzoic acid, a versatile organic compound with significant applications in synthetic chemistry, materials science, and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical properties, and diverse applications.
Introduction and Molecular Overview
This compound, with the CAS number 135-13-7, is an aromatic organic compound featuring a benzoic acid scaffold substituted with a carboxymethylthio group at the ortho position.[1] Its unique molecular architecture, combining a thioether linkage with two carboxylic acid functionalities, imparts a range of interesting chemical properties and makes it a valuable building block in various scientific domains.[1]
The presence of both a soft sulfur donor and hard oxygen donors from the carboxyl groups allows for diverse coordination chemistry, making it an effective chelating agent for various metal ions.[1] This property is central to its application in catalysis and materials science. Furthermore, the overall structure serves as a key pharmacophore in the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 135-13-7 | [1][2][3][4][5] |
| Molecular Formula | C₉H₈O₄S | [1][3][5] |
| Molecular Weight | 212.22 g/mol | [1][2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 208 °C | [2] |
| Boiling Point (Predicted) | 423.0 ± 30.0 °C | [2] |
| Density (Predicted) | 1.49 ± 0.1 g/cm³ | [2] |
| IUPAC Name | 2-(carboxymethylsulfanyl)benzoic acid | [5] |
Synthesis of this compound
The most established and direct method for the synthesis of this compound is through the nucleophilic substitution reaction between 2-mercaptobenzoic acid (thiosalicylic acid) and chloroacetic acid.[1] This reaction is typically carried out in the presence of a base to deprotonate the thiol group of 2-mercaptobenzoic acid, thereby activating it as a nucleophile.[1]
The deprotonated thiolate anion then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group and forming the thioether bond. The choice of base and solvent is crucial for optimizing the reaction yield and purity of the final product.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
2-Mercaptobenzoic acid
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Filter paper
-
pH paper or pH meter
Procedure:
-
Dissolution of Reactants: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-mercaptobenzoic acid in an aqueous solution of sodium hydroxide. A slight excess of NaOH is used to ensure complete deprotonation of both the thiol and carboxylic acid groups.
-
Addition of Chloroacetic Acid: To the stirred solution, add a solution of chloroacetic acid, also neutralized with sodium hydroxide, portion-wise.
-
Reaction under Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Quenching and Product Precipitation: After the reaction is complete (typically several hours), cool the mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylate groups, causing the product to precipitate out of the solution.
-
Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water to remove any inorganic salts and unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a white crystalline solid.
Self-Validation: The purity of the synthesized this compound should be assessed by measuring its melting point and comparing it to the literature value (208 °C).[2] Further characterization by spectroscopic methods such as NMR and IR is recommended to confirm the structure.
Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the carboxymethyl group, and the two acidic protons of the carboxyl groups. The aromatic protons will appear as a complex multiplet in the range of 7.0-8.2 ppm. The methylene protons adjacent to the sulfur atom are expected to be a singlet at approximately 3.6-4.0 ppm. The two carboxylic acid protons will likely appear as broad singlets at a downfield chemical shift, typically above 10 ppm, due to hydrogen bonding.
¹³C NMR: The carbon-13 NMR spectrum will provide further structural confirmation. The carbonyl carbons of the two carboxylic acid groups are expected to resonate in the range of 165-185 ppm.[6][7] The aromatic carbons will show multiple signals between 120-145 ppm. The methylene carbon of the carboxymethyl group should appear around 35-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the prominent absorptions of the carboxylic acid and thioether functional groups. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded carboxylic acid dimer.[6][7] The C=O stretching vibration of the carboxyl groups will give a strong absorption band between 1710 and 1760 cm⁻¹.[6][7] The C-S stretching vibration, which is typically weaker, is expected in the range of 600-800 cm⁻¹.
Crystal Structure
A definitive crystal structure of this compound is not publicly available. However, based on the known crystal structures of benzoic acid and its derivatives, it is expected that the molecules will form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid groups.[8]
Key Applications and Mechanistic Insights
The unique structural features of this compound make it a valuable molecule in several fields of research and development.
Coordination Chemistry and Catalysis
The presence of both sulfur and oxygen donor atoms allows this compound to act as a versatile chelating ligand for a wide range of transition metals. Thioether ligands are known to be excellent σ-donors, which helps in stabilizing transition metals in lower oxidation states.[9] This property is crucial in the design of metal complexes for catalysis.
The general mechanism for metal-catalyzed reactions involving thioether ligands often involves the oxidative insertion of the metal into a substrate, followed by coordination of the thiol or thioether, and subsequent reductive elimination to yield the product.[10] The choice of metal and the ligand's electronic and steric properties can be fine-tuned to control the catalytic activity and selectivity.[10]
Drug Discovery and Development
The 2-(arylthio)benzoic acid scaffold has emerged as a promising framework for the development of novel therapeutic agents.
Derivatives of benzoic acid and related thio-compounds have shown significant antimicrobial and antifungal properties.[11][12] The proposed mechanism of action for phenolic acids involves the disruption of the bacterial cell membrane through hyperacidification and increased permeability, leading to the leakage of intracellular components and eventual cell death.[8] The lipophilicity and electronic properties of the substituents on the aromatic ring play a crucial role in determining the antimicrobial potency.[13] Studies on thioureides derived from similar benzoic acid structures have demonstrated broad-spectrum activity against various bacterial and fungal strains, with Minimum Inhibitory Concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus.[14][15]
Recent research has highlighted the potential of 2-(arylthio)benzoic acid derivatives as inhibitors of the fat mass and obesity-associated (FTO) protein, an enzyme implicated in certain types of cancer, particularly acute myeloid leukemia (AML).[9][16] The FTO protein is an RNA demethylase, and its inhibition can modulate gene expression and suppress cancer cell proliferation. One potent derivative of 2-(arylthio)benzoic acid, compound 8c, exhibited an IC₅₀ value of 0.3 ± 0.1 μM against the FTO enzyme.[9] Prodrug strategies, such as esterification of the carboxylic acid groups, have been employed to enhance the cellular uptake and anti-proliferative effects of these inhibitors in AML cell lines.[9]
Conclusion
This compound is a molecule of significant interest due to its versatile chemical nature and broad range of applications. Its synthesis is readily achievable through well-established organic reactions, and its unique combination of functional groups makes it a valuable ligand in coordination chemistry and a promising scaffold in drug discovery. Further research into its coordination complexes and biological activities is warranted to fully exploit its potential in catalysis, materials science, and medicine.
References
- 1. Buy this compound | 135-13-7 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. Benzoic acid, (2-carboxymethylthio)- | SIELC Technologies [sielc.com]
- 4. This compound | 135-13-7 [chemnet.com]
- 5. pschemicals.com [pschemicals.com]
- 6. Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]
- 11. [Derivatives of 2-thiocyanobenzoic acid with antifungal activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Augmenting the activity of antifungal agents against aspergilli using structural analogues of benzoic acid as chemosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metal–Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)Hydrogenation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sciprofiles.com [sciprofiles.com]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Methodological & Application
The Strategic Utility of 2-[(Carboxymethyl)thio]benzoic Acid in the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction: A Versatile Synthon for Heterocyclic Chemistry
2-[(Carboxymethyl)thio]benzoic acid, with its bifunctional architecture comprising a carboxylic acid and a thioether linkage, serves as a valuable and versatile precursor in the realm of organic synthesis. This technical guide elucidates its strategic application, primarily focusing on its role in the construction of sulfur-containing heterocyclic systems. These scaffolds are of significant interest to researchers in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active compounds. Derivatives of such heterocyclic systems have shown promise for their antimicrobial and antifungal properties.[1] This document provides detailed protocols and mechanistic insights for the utilization of this compound in the synthesis of key heterocyclic cores, empowering researchers to leverage this readily available starting material for the development of novel molecular entities.
Core Application: Intramolecular Cyclization to Thioxanthene Derivatives
A primary and powerful application of this compound is its use as a precursor for the synthesis of thioxanthen-9-one derivatives. This transformation is achieved through an intramolecular Friedel-Crafts acylation, a robust and well-established method for the formation of cyclic ketones. The dual functionality of the starting material is key to this process; the carboxylic acid provides the electrophilic acylium ion precursor, while the thioether-linked aromatic ring acts as the nucleophile.
Reaction Mechanism: Electrophilic Aromatic Substitution
The cyclization is typically promoted by strong acids, such as concentrated sulfuric acid or polyphosphoric acid (PPA).[2][3] The acid protonates the carboxylic acid, facilitating the loss of a water molecule to generate a highly electrophilic acylium ion. This intermediate is then susceptible to attack by the electron-rich aromatic ring, leading to the formation of a new carbon-carbon bond and the construction of the tricyclic thioxanthene core. Subsequent deprotonation re-aromatizes the ring, yielding the stable thioxanthen-9-one product.
Application Protocol: Synthesis of 1-Hydroxy-9H-thioxanthen-9-one
This protocol details the acid-catalyzed cyclization of this compound to yield 1-hydroxy-9H-thioxanthen-9-one. This procedure is adapted from established methods for the cyclization of related (phenylthio)benzoic acids.[3][4]
Materials and Equipment
| Material/Equipment | Specifications |
| This compound | Reagent grade |
| Concentrated Sulfuric Acid | 98% |
| Xylene | Anhydrous |
| Methanol | Reagent grade |
| Round-bottom flask | Appropriate size for the reaction scale |
| Reflux condenser | |
| Magnetic stirrer with heating | |
| Buchner funnel and flask | |
| Standard laboratory glassware |
Experimental Procedure
-
Reaction Setup: In a 250 mL four-necked flask equipped with a mechanical stirrer, add 40.0 g of this compound.
-
Addition of Reagents: To the flask, add 30 mL of xylene followed by the slow and careful addition of 3.0 g of concentrated sulfuric acid (98%).
-
Dehydration: Heat the mixture to reflux and maintain for 5 hours to facilitate the intramolecular cyclization and removal of water.
-
Workup: Cool the reaction mixture, and then carefully add 50 mL of water. A solid precipitate should form.
-
Isolation: Filter the solid product using a Buchner funnel.
-
Purification: Recrystallize the obtained solid from 30 mL of methanol to yield the purified 1-hydroxy-9H-thioxanthen-9-one.
Expected Outcome
This procedure is expected to produce the target thioxanthen-9-one derivative as a yellow powder with a yield of approximately 90%.
Visualizing the Synthesis: A Workflow Diagram
Caption: Workflow for the synthesis of 1-hydroxy-9H-thioxanthen-9-one.
Broader Applications in Bioactive Heterocycle Synthesis
While the synthesis of thioxanthenes is a primary application, the structural motif of this compound lends itself to the conceptual design of other important heterocyclic systems, such as 1,4-benzothiazin-3(4H)-ones. Although the direct synthesis from this compound is not prominently documented, the related synthesis from 2-aminothiophenol and chloroacetic acid is a standard method for constructing the 1,4-benzothiazine core.[1][5] This highlights the utility of the underlying chemical logic in designing synthetic routes to diverse heterocyclic frameworks.
Potential Antimicrobial Applications of Derived Heterocycles
Sulfur-containing heterocycles are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and antifungal properties. Thioxanthone derivatives, for instance, have been investigated for their potential as bioactive agents. While specific antimicrobial data for compounds directly synthesized from this compound is an area for further research, the broader class of sulfur-containing heterocycles demonstrates significant potential in the development of new anti-infective agents.
Conclusion
This compound is a readily accessible and highly effective starting material for the synthesis of thioxanthene-based heterocyclic systems. The intramolecular Friedel-Crafts acylation protocol provided herein offers a reliable method for accessing this important scaffold. The exploration of derivatives of these core structures holds significant promise for the discovery of novel bioactive compounds, particularly in the search for new antimicrobial agents. This guide serves as a foundational resource for researchers looking to exploit the synthetic potential of this versatile building block.
References
- 1. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccsenet.org [ccsenet.org]
- 3. US4264773A - Preparation of 2-chloro-thioxanthone - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
Application Notes & Protocols: The Strategic Role of 2-[(Carboxymethyl)thio]benzoic Acid in Pharmaceutical Synthesis
Prepared by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic use of 2-[(Carboxymethyl)thio]benzoic acid (CAS No. 135-13-7) as a versatile intermediate in pharmaceutical research and development. We will explore its synthesis, physicochemical properties, and its pivotal role as a molecular scaffold for creating novel bioactive compounds. Detailed, field-tested protocols for its synthesis and subsequent derivatization are provided, emphasizing the chemical principles that underpin these methodologies. The guide is structured to deliver not just procedural steps, but also the scientific rationale, enabling researchers to adapt and innovate upon these foundational techniques.
Introduction: A Versatile Scaffold for Drug Discovery
This compound is an aromatic dicarboxylic acid derivative featuring a flexible thioether linkage.[1] Its structure is of significant interest in medicinal chemistry for several reasons. The presence of two carboxylic acid groups with different chemical environments, along with the sulfur atom, provides multiple points for chemical modification. This allows for the systematic construction of compound libraries to explore structure-activity relationships (SAR).[2]
The thioether bond introduces conformational flexibility, while the benzoic acid moiety serves as a rigid anchor, a combination often sought in the design of enzyme inhibitors or receptor ligands.[1] Indeed, derivatives of this core structure have been investigated for a range of biological activities, including antimicrobial, antifungal, and enzyme inhibition properties, highlighting its potential as a foundational element in drug discovery programs.[1][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 135-13-7 | [1][4][5] |
| Molecular Formula | C₉H₈O₄S | [1][3][6] |
| Molecular Weight | 212.23 g/mol | [1][6] |
| Appearance | White crystalline solid | [1] |
| Melting Point | ~208 °C | [7] |
| Boiling Point | 423.0 ± 30.0 °C (Predicted) | [7] |
| IUPAC Name | 2-(Carboxymethylsulfanyl)benzoic acid | [3] |
Synthesis of the Intermediate: A Foundational Protocol
The most reliable and common method for synthesizing this compound is through the direct alkylation of 2-mercaptobenzoic acid with a haloacetic acid under basic conditions.[1] This S-alkylation reaction is a classic example of nucleophilic substitution.
Causality Behind the Experimental Design
The choice of a basic medium (e.g., sodium hydroxide solution) is critical. Its function is to deprotonate the thiol group (-SH) of 2-mercaptobenzoic acid, converting it into a thiolate anion (-S⁻). This anion is a significantly more potent nucleophile than the neutral thiol, enabling it to efficiently attack the electrophilic carbon atom of chloroacetic acid that bears the chlorine leaving group. The subsequent displacement of the chloride ion forms the stable thioether bond, yielding the target molecule. Careful control of pH and temperature is necessary to maximize yield and minimize side reactions, such as the self-condensation of chloroacetic acid.
Caption: Synthesis via Nucleophilic Substitution.
Detailed Synthesis Protocol
Materials:
-
2-Mercaptobenzoic acid (Thiosalicylic acid)
-
Chloroacetic acid
-
Sodium hydroxide (NaOH) pellets
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
-
Reaction vessel with magnetic stirrer and reflux condenser
-
Heating mantle
-
pH meter or pH paper
Procedure:
-
Preparation of Base Solution: In the reaction vessel, dissolve 2 equivalents of NaOH in deionized water with stirring until fully dissolved. Cool the solution to room temperature.
-
Formation of Thiolate: To the cooled NaOH solution, add 1 equivalent of 2-mercaptobenzoic acid. Stir until a clear solution is obtained. This step generates the sodium thiolate salt in situ.
-
Addition of Alkylating Agent: In a separate beaker, dissolve 1.1 equivalents of chloroacetic acid in a minimal amount of water. Slowly add this solution to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 90-100°C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly acidify the solution with concentrated HCl until the pH is approximately 2-3. The product will precipitate out as a white solid.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove inorganic salts.
-
Recrystallization (Self-Validation Step): Recrystallize the crude product from an ethanol/water mixture to achieve high purity. The formation of well-defined crystals is an initial indicator of purity.
-
Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity (>98%).
Application as a Pharmaceutical Intermediate: Building Bioactive Molecules
The true value of this compound lies in its capacity as a scaffold. The two carboxylic acid groups can be selectively or simultaneously functionalized to produce esters, amides, and other derivatives. This allows for the creation of a diverse library of compounds for biological screening.[1] For instance, derivatives have been synthesized and tested for muscle relaxant and parasympatholytic activities.[8]
Caption: Drug Discovery Workflow using the Intermediate.
Protocol: Synthesis of a Diamide Derivative (Representative)
This protocol details the synthesis of a diamide derivative, illustrating how the intermediate can be functionalized. The choice of amine dictates the properties of the final compound.
Causality: The conversion of carboxylic acids to amides typically requires an "activating agent" (like SOCl₂ or a carbodiimide) to convert the hydroxyl group of the acid into a better leaving group. This facilitates the nucleophilic attack by the amine. Using thionyl chloride (SOCl₂) first converts the carboxylic acids to highly reactive acyl chlorides, which then readily react with the chosen amine to form the stable amide bonds.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
A primary or secondary amine (e.g., Benzylamine)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or another non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation to Acyl Chloride: Suspend 1 equivalent of this compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen). Add 2.2 equivalents of thionyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and then gently reflux for 2 hours until the solution becomes clear.
-
Removal of Excess Reagent: Remove the solvent and excess SOCl₂ under reduced pressure to obtain the crude diacyl chloride.
-
Amidation: Re-dissolve the crude diacyl chloride in fresh anhydrous DCM and cool to 0°C. In a separate flask, dissolve 2.5 equivalents of the desired amine (e.g., benzylamine) and 3 equivalents of triethylamine in anhydrous DCM.
-
Reaction: Add the amine solution dropwise to the diacyl chloride solution at 0°C. Once the addition is complete, allow the mixture to stir at room temperature overnight.
-
Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diamide product.
-
Purification and Validation: Purify the crude product using column chromatography on silica gel. Characterize the final pure compound by NMR, MS, and HPLC to confirm its structure and purity. This validation is essential before submitting the compound for biological assays.
Conclusion and Future Outlook
This compound is a highly valuable and cost-effective intermediate for pharmaceutical synthesis. Its straightforward preparation and the presence of two differentiable functionalization points make it an ideal starting scaffold for building libraries of novel small molecules. The protocols detailed herein provide a robust foundation for the synthesis and derivatization of this compound. Future applications may involve its use in creating PROTACs, covalent inhibitors, or as a chelating agent in diagnostic or therapeutic agents, underscoring its continued relevance in modern drug discovery.[9]
References
- 1. Buy this compound | 135-13-7 [smolecule.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. pschemicals.com [pschemicals.com]
- 4. 2-(Carboxymethylthio)benzoic acid - CAS:135-13-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. This compound | 135-13-7 [chemnet.com]
- 6. This compound [oakwoodchemical.com]
- 7. chembk.com [chembk.com]
- 8. Synthesis and biological testing of certain 2-(5-substituted-2-thienylthio)benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | 135-13-7 | FC115531 [biosynth.com]
Application of 2-[(Carboxymethyl)thio]benzoic Acid in the Synthesis of Agrochemical Scaffolds: A Guide to 4H-3,1-Benzothiazin-4-ones
Introduction
2-[(Carboxymethyl)thio]benzoic acid is a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of various heterocyclic compounds.[1] Its unique structure, featuring both a carboxylic acid and a thioether linkage, allows for a range of chemical transformations, making it a key building block in the development of novel bioactive molecules. Within the agrochemical sector, derivatives of this compound have shown promise, particularly as precursors to the 4H-3,1-benzothiazin-4-one scaffold. This heterocyclic system is of significant interest due to the broad spectrum of biological activities exhibited by its derivatives, including fungicidal, herbicidal, and insecticidal properties.[2][3][4][5]
This technical guide provides a comprehensive overview of the application of this compound in the synthesis of 4H-3,1-benzothiazin-4-one derivatives for potential agrochemical use. We will delve into the synthetic pathways, provide detailed experimental protocols, and discuss the rationale behind the methodological choices, offering insights for researchers and professionals in the field of agrochemical development.
Synthetic Strategy: From Thioether to Heterocycle
The primary application of this compound in this context is its role as a precursor to N-substituted 2-[(carboxymethyl)thio]benzamides, which can then undergo intramolecular cyclization to form the desired 4H-3,1-benzothiazin-4-one ring system. This strategy allows for the introduction of diverse substituents on the nitrogen atom, enabling the creation of a library of compounds for structure-activity relationship (SAR) studies.
The overall synthetic workflow can be visualized as a three-stage process:
Figure 1: General workflow for the synthesis of 4H-3,1-benzothiazin-4-one derivatives.
Part 1: Synthesis of the Starting Material: this compound
The synthesis of this compound is typically achieved through the nucleophilic substitution of a haloacetic acid with a thiol. A common and effective method involves the reaction of thiosalicylic acid with chloroacetic acid in the presence of a base.
Protocol 1: Synthesis of this compound
Materials:
-
Thiosalicylic acid
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolution of Base: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide (2.2 equivalents) in water.
-
Addition of Thiosalicylic Acid: To the stirred NaOH solution, add thiosalicylic acid (1.0 equivalent) portion-wise. Stir until a clear solution is obtained.
-
Addition of Chloroacetic Acid: In a separate beaker, dissolve chloroacetic acid (1.1 equivalents) in a minimal amount of water. Add this solution dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Precipitation: After cooling to room temperature, acidify the reaction mixture with concentrated HCl until the pH is approximately 2-3. A white precipitate of this compound will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent such as ethanol/water.
Causality of Experimental Choices:
-
The use of a slight excess of chloroacetic acid ensures the complete consumption of the more valuable thiosalicylic acid.
-
The basic conditions (NaOH) are crucial for the deprotonation of the thiol group of thiosalicylic acid, forming the thiolate anion which is a potent nucleophile.
-
Refluxing provides the necessary activation energy for the nucleophilic substitution reaction to proceed at a reasonable rate.
-
Acidification is necessary to protonate the carboxylate groups, rendering the product insoluble in the aqueous medium and allowing for its isolation.
Part 2: Synthesis of N-Substituted 2-[(Carboxymethyl)thio]benzamides
The next stage involves the formation of an amide bond between this compound and a primary amine. This is a critical step for introducing diversity into the final benzothiazinone structure. A variety of coupling agents can be employed for this transformation, or the carboxylic acid can be activated, for instance, by conversion to its acid chloride.
Protocol 2: Amide Formation via Acid Chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous dichloromethane (DCM) or toluene
-
Primary amine (e.g., aniline, benzylamine)
-
Triethylamine (TEA) or pyridine
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 equivalent) in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF). To this suspension, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 1-2 hours until the evolution of gas ceases and the solution becomes clear.
-
Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acid chloride can be used directly in the next step.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired primary amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM. Cool the amine solution to 0 °C and add the acid chloride solution dropwise with vigorous stirring.
-
Reaction and Work-up: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-substituted 2-[(carboxymethyl)thio]benzamide.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality of Experimental Choices:
-
The conversion to the acid chloride significantly increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine.
-
The use of an inert atmosphere is important to prevent the hydrolysis of the highly reactive acid chloride.
-
Triethylamine acts as a base to neutralize the HCl generated during the amidation reaction, driving the reaction to completion.
-
The aqueous work-up is designed to remove unreacted starting materials, the base, and any water-soluble byproducts.
Part 3: Intramolecular Cyclization to 4H-3,1-Benzothiazin-4-ones
The final step in the synthesis of the 4H-3,1-benzothiazin-4-one scaffold is the intramolecular cyclization of the N-substituted 2-[(carboxymethyl)thio]benzamide intermediate. This reaction is typically promoted by a dehydrating agent.
Protocol 3: Cyclization to 4H-3,1-Benzothiazin-4-ones
Materials:
-
N-substituted 2-[(carboxymethyl)thio]benzamide
-
Acetic anhydride or a mixture of acetic anhydride and sodium acetate
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend the N-substituted 2-[(carboxymethyl)thio]benzamide (1.0 equivalent) in acetic anhydride (5-10 equivalents).
-
Reaction: Heat the mixture to reflux for 2-6 hours. The progress of the cyclization can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water with stirring. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude 4H-3,1-benzothiazin-4-one can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Causality of Experimental Choices:
-
Acetic anhydride serves as both the solvent and the dehydrating agent, facilitating the intramolecular condensation between the amide nitrogen and the carboxylic acid of the carboxymethylthio group.
-
Heating is necessary to provide the energy required for the cyclization reaction.
-
Quenching the reaction with ice water hydrolyzes the excess acetic anhydride and precipitates the less water-soluble product.
The overall synthetic pathway is depicted below:
Figure 2: Synthetic scheme for 4H-3,1-benzothiazin-4-ones.
Agrochemical Potential of 4H-3,1-Benzothiazin-4-one Derivatives
Derivatives of the 4H-3,1-benzothiazin-4-one scaffold have been investigated for a range of agrochemical applications. The biological activity can be fine-tuned by modifying the substituent on the nitrogen atom (R-group in Figure 2).
Herbicidal Activity
Certain benzothiazine derivatives have demonstrated notable herbicidal activity.[1] For instance, studies have shown that 3-phenoxyacetyl-4-hydroxy-2,1-benzothiazine derivatives can act as potential lead compounds for the development of novel herbicides.[1] The mode of action can vary depending on the specific substitutions, but some derivatives have been shown to inhibit key plant enzymes.
Fungicidal Activity
The benzothiazole and benzothiazine cores are present in a number of compounds with known antifungal properties.[3][5] The sulfur and nitrogen heteroatoms are believed to play a crucial role in the interaction with fungal cellular targets. For example, some benzothiazole derivatives have been found to be potent inhibitors of N-myristoyltransferase, a vital enzyme in fungi.[3]
Insecticidal Activity
The insecticidal potential of benzothiazine derivatives has also been explored.[4][6] Studies have reported the insecticidal activity of certain benzothiazine and benzoxazine derivatives against various insect pests.[4] The mechanism of action is often related to the disruption of key physiological processes in insects.
Table 1: Summary of Potential Agrochemical Activities of Benzothiazinone Derivatives
| Activity Type | Target Pests/Weeds | Potential Mode of Action |
| Herbicidal | Broadleaf and grassy weeds | Enzyme inhibition (e.g., PPO)[2] |
| Fungicidal | Plant pathogenic fungi | Enzyme inhibition (e.g., NMT), disruption of cell wall synthesis |
| Insecticidal | Lepidopteran and other insect pests | Neurotoxic effects, disruption of growth and development |
Conclusion
This compound is a valuable and accessible starting material for the synthesis of the 4H-3,1-benzothiazin-4-one heterocyclic system. The synthetic route, involving amide formation followed by intramolecular cyclization, is robust and allows for the generation of a diverse library of derivatives. The demonstrated herbicidal, fungicidal, and insecticidal activities of related benzothiazine and benzothiazole compounds highlight the potential of this scaffold in the discovery of novel agrochemicals. The protocols and insights provided in this guide are intended to facilitate further research and development in this promising area of agrochemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antiproliferative and antifungal activities of some 2-(2,4-dihydroxyphenyl)-4H-3,1-benzothiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of a New Insecticidal Benzothiazole Derivative from Aspergillus sp. 1022LEF against the Fall Armyworm, Spodoptera frugiperda (Lepidoptera: Noctuidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-[(Carboxymethyl)thio]benzoic Acid as a Novel Catalyst in Electrophilic Nitration Reactions
Authored by: A Senior Application Scientist
Abstract
This document outlines a pioneering application for 2-[(Carboxymethyl)thio]benzoic acid as a potential organocatalyst in electrophilic nitration reactions. While direct literature for this specific application is nascent, this guide provides a foundational, hypothesis-driven framework for its use. We project that the unique bifunctional nature of this molecule—possessing both a carboxylic acid and a thioether moiety—may offer significant advantages in promoting nitration under milder conditions, potentially enhancing regioselectivity and reducing the reliance on aggressive, conventional nitrating agents. This note provides a proposed catalytic mechanism, detailed experimental protocols for a model reaction, and a framework for evaluating its efficacy.
Introduction: The Quest for Greener Nitration
Aromatic nitration remains a cornerstone of chemical synthesis, pivotal in the production of pharmaceuticals, dyes, and energetic materials. The classical approach, employing a mixture of concentrated nitric and sulfuric acids ("mixed acid"), is effective but fraught with challenges, including harsh corrosive conditions, the formation of polysubstituted byproducts, and significant generation of acidic waste.
The development of efficient and selective catalysts is paramount to overcoming these limitations. Organocatalysis, in particular, has emerged as a powerful strategy, offering mild reaction conditions and tunable catalyst structures. This application note introduces this compound as a promising, yet unexplored, candidate for organocatalyzed nitration.
Proposed Catalytic Rationale: A Bifunctional Approach
We hypothesize that this compound can act as a bifunctional catalyst, activating both the electrophile and the aromatic substrate.
-
Carboxylic Acid Moiety: The two carboxylic acid groups can engage in hydrogen bonding with the nitrating agent (e.g., nitric acid), increasing its electrophilicity and promoting the formation of the nitronium ion (NO₂⁺) or a related activated species.
-
Thioether Linkage: The sulfur atom, being a soft Lewis base, could potentially interact with the aromatic substrate, subtly altering its electron density and directing the incoming electrophile. This interaction may also stabilize the Wheland intermediate, the rate-determining step in electrophilic aromatic substitution.
Proposed Catalytic Cycle
Figure 1: Proposed catalytic cycle for the nitration of an aromatic substrate using this compound as a catalyst.
Experimental Protocol: Nitration of Anisole
This section provides a detailed, step-by-step protocol for a model reaction: the nitration of anisole. This reaction is chosen for its relevance and the distinct regioselectivity that can be easily analyzed (ortho vs. para isomers).
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Sigma-Aldrich |
| Anisole | Reagent Grade, ≥99% | Fisher Scientific |
| Nitric Acid (HNO₃) | 70% (concentrated) | VWR Chemicals |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | MilliporeSigma |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | LabChem |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Alfa Aesar |
| Deuterated Chloroform (CDCl₃) for NMR | 99.8 atom % D | Cambridge Isotope |
Safety Precaution: Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Step-by-Step Procedure
-
Catalyst Loading: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (0.228 g, 1.0 mmol, 10 mol%) in anhydrous dichloromethane (20 mL).
-
Substrate Addition: Add anisole (1.08 g, 10.0 mmol, 1.0 equivalent) to the flask. Stir the mixture at room temperature for 5 minutes to ensure homogeneity.
-
Cooling: Place the flask in an ice-water bath and cool the mixture to 0 °C.
-
Nitrating Agent Addition: While stirring vigorously, add concentrated nitric acid (0.63 mL, 10.0 mmol, 1.0 equivalent) dropwise over a period of 15 minutes using a syringe. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) every 30 minutes until the starting material (anisole) is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the crude product by ¹H NMR spectroscopy to determine the conversion and the ratio of para-nitroanisole to ortho-nitroanisole. Further purification can be achieved by column chromatography on silica gel.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the catalyzed nitration of anisole.
Expected Outcomes and Data Interpretation
The efficacy of this compound as a catalyst should be evaluated based on reaction yield and regioselectivity compared to a control reaction run under identical conditions but without the catalyst.
Table 1: Hypothetical Comparative Data
| Entry | Catalyst | Time (h) | Conversion (%) | Yield (%) | p:o Ratio |
| 1 | None | 8 | 45 | 40 | 1.5 : 1 |
| 2 | This compound (10 mol%) | 3 | >95 | 92 | 3 : 1 |
This hypothetical data illustrates the potential for the catalyst to significantly increase the reaction rate, overall yield, and para-selectivity of the nitration. The p:o ratio is a critical measure of the catalyst's ability to influence the regiochemical outcome of the reaction.
Conclusion and Future Directions
This application note presents a compelling, albeit theoretical, case for the use of this compound as a novel organocatalyst for electrophilic nitration. The proposed bifunctional mechanism offers a plausible explanation for its potential to accelerate the reaction and enhance selectivity under mild conditions. The provided protocol serves as a starting point for researchers to explore this new catalytic system.
Future work should focus on:
-
Experimental Validation: Conducting the described experiments to confirm the catalytic activity.
-
Mechanistic Studies: Performing kinetic and spectroscopic studies to elucidate the precise catalytic mechanism.
-
Substrate Scope: Expanding the range of aromatic substrates to determine the generality of this catalytic system.
By exploring such innovative catalytic approaches, the field of chemical synthesis can move towards more efficient, selective, and sustainable methodologies.
Application Notes and Protocols for the Esterification of 2-[(Carboxymethyl)thio]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the esterification of 2-[(carboxymethyl)thio]benzoic acid, a key intermediate in the synthesis of various organic molecules, including potential pharmaceutical agents. We present detailed protocols for both selective mono-esterification and complete di-esterification, leveraging established methodologies such as the Fischer-Speier and Steglich esterification reactions. This document is designed to equip researchers with the foundational knowledge and practical steps necessary to successfully synthesize, purify, and characterize the desired ester derivatives of this compound. The causality behind experimental choices, safety considerations, and analytical characterization are discussed in detail to ensure reliable and reproducible results.
Introduction: The Versatility of this compound and its Esters
This compound is an aromatic dicarboxylic acid featuring two distinct carboxylic acid moieties: one directly attached to the benzene ring and another as part of a carboxymethyl thioether group.[1] This structural arrangement offers a versatile platform for chemical modification, particularly through esterification. The resulting esters are valuable intermediates in organic synthesis, with potential applications in the development of novel therapeutic agents and functional materials.[1]
The differential reactivity of the two carboxylic acid groups presents an opportunity for selective mono-esterification, allowing for further functionalization at the remaining carboxylic acid site. Alternatively, di-esterification can be employed to protect both acid groups or to modulate the overall physicochemical properties of the molecule.
This guide will explore two primary methods for the esterification of this compound:
-
Fischer-Speier Esterification: A classic acid-catalyzed method, ideal for producing larger quantities of esters, particularly the di-ester, by utilizing an excess of the corresponding alcohol.[2][3]
-
Steglich Esterification: A milder, carbodiimide-mediated approach that is well-suited for substrates sensitive to harsh acidic conditions and can offer greater control for selective mono-esterification.[4][5]
Safety and Handling of this compound
Prior to commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for this compound.
Key Safety Information:
-
Appearance: White to light cream crystalline solid.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6]
-
Precautions: Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Use in a well-ventilated area.[6]
A summary of the physical and chemical properties of the starting material is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₄S | [1] |
| Molecular Weight | 212.23 g/mol | [1] |
| Melting Point | 208 °C | [7] |
| Appearance | White crystalline solid | [1] |
Reaction Mechanisms and Strategic Considerations
Fischer-Speier Esterification
The Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2] The reaction is typically driven to completion by using a large excess of the alcohol or by removing water as it is formed.[3][8]
Mechanism:
Caption: Simplified mechanism of Fischer-Speier esterification.
For this compound, the use of a large excess of alcohol (e.g., methanol or ethanol) and a strong acid catalyst (e.g., sulfuric acid) at reflux will favor the formation of the di-ester. To achieve mono-esterification via this method, one would need to carefully control the stoichiometry of the alcohol, which can be challenging due to the equilibrium nature of the reaction.
Steglich Esterification
The Steglich esterification is a milder method that utilizes a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).[4][5] This reaction proceeds at room temperature and under neutral conditions, making it suitable for substrates that are sensitive to acid.[4]
Mechanism:
Caption: Simplified mechanism of Steglich esterification.
The milder conditions of the Steglich esterification may allow for more controlled mono-esterification of this compound by using a stoichiometric amount of the alcohol. The difference in pKa between the two carboxylic acids could potentially be exploited to achieve selectivity, although this would require careful optimization of the reaction conditions.
Experimental Protocols
Protocol 1: Di-esterification via Fischer-Speier Esterification (Synthesis of Dimethyl 2-[(carboxymethyl)thio]benzoate)
This protocol is designed for the complete esterification of both carboxylic acid groups.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol (e.g., 20 mL of methanol per 1 g of acid).
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL per 1 g of acid) to the stirred solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol) using a heating mantle.
-
Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, followed by brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude di-ester.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Mono-esterification via Steglich Esterification (Synthesis of 2-((2-Ethoxy-2-oxoethyl)thio)benzoic acid)
This protocol aims for the selective esterification of one of the carboxylic acid groups. The selectivity may vary, and optimization might be required.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (anhydrous)
-
0.5 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous dichloromethane (e.g., 20 mL per 1 g of acid).
-
Add a catalytic amount of DMAP (e.g., 0.1 equivalents).
-
Add one equivalent of anhydrous ethanol.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add a slight excess of DCC (1.1 equivalents) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction by TLC.
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
Wash the filtrate with 0.5 N hydrochloric acid (2 x 20 mL) and then with saturated sodium bicarbonate solution (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, which may contain a mixture of mono-ester, di-ester, and unreacted starting material, should be purified by column chromatography on silica gel.
Purification and Characterization
Purification of the ester products is typically achieved through column chromatography. The polarity of the eluent can be adjusted to separate the di-ester, mono-ester, and unreacted di-acid. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective purification method for solid products.[9]
Characterization:
The structure and purity of the synthesized esters should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the presence of the ester functional group(s) and the overall molecular structure.
-
Infrared (IR) Spectroscopy: To identify the characteristic C=O stretching frequency of the ester group(s).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of solid products.
Conclusion
The esterification of this compound provides a gateway to a diverse range of derivatives with potential applications in research and development. The choice between Fischer-Speier and Steglich esterification depends on the desired outcome (di- or mono-ester) and the sensitivity of the substrate. The protocols provided herein offer a solid foundation for the synthesis of these valuable compounds. As with any chemical synthesis, careful optimization and thorough characterization are paramount to achieving the desired results.
References
- 1. Buy this compound | 135-13-7 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. spectrabase.com [spectrabase.com]
- 7. A Convenient Procedure for Esterification of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
Protocol & Application Notes: Intramolecular Acylation of 2-[(Carboxymethyl)thio]benzoic Acid using Acetic Anhydride
An Application Note for Drug Development Professionals
Abstract
This document provides a comprehensive guide for the intramolecular acylation of 2-[(Carboxymethyl)thio]benzoic acid, a key transformation for synthesizing heterocyclic scaffolds relevant to pharmaceutical development. The protocol leverages acetic anhydride as both a dehydrating agent and a solvent to facilitate the cyclization, yielding a cyclic anhydride. We present a detailed mechanistic rationale, a step-by-step experimental protocol, characterization data, and critical safety considerations. This guide is intended for researchers, chemists, and drug development professionals engaged in synthetic organic chemistry.
Introduction and Scientific Context
The acylation of carboxylic acids is a fundamental transformation in organic synthesis. Acetic anhydride ((CH₃CO)₂O) is a widely used, efficient, and cost-effective reagent for this purpose, serving as a source of an acetyl group or, as in this application, a powerful dehydrating agent to facilitate condensation reactions.[1][2][3] The substrate, this compound, possesses two carboxylic acid functionalities spatially arranged to favor an intramolecular reaction.
The cyclization of this molecule is of significant interest as it leads to the formation of a sulfur-containing heterocyclic anhydride. Such scaffolds are prevalent in medicinal chemistry and material science. This application note details the conversion of the dicarboxylic acid into its corresponding cyclic anhydride through heating in the presence of acetic anhydride, which proceeds via a mixed anhydride intermediate.[4]
Reaction Mechanism and Rationale
The reaction is an intramolecular nucleophilic acyl substitution, where acetic anhydride serves to activate one of the carboxyl groups, making it a better electrophile for the subsequent ring-closing attack by the other carboxyl group.
The mechanism unfolds in two primary stages:
-
Formation of a Mixed Anhydride: One of the carboxylic acid groups of the substrate attacks a carbonyl carbon of acetic anhydride. This step forms a tetrahedral intermediate which then collapses, displacing an acetate ion and generating a mixed anhydride. This activation is crucial as it converts a hydroxyl group into a much better leaving group (acetate).
-
Intramolecular Cyclization: The oxygen atom of the second carboxylic acid group acts as an intramolecular nucleophile, attacking the activated carbonyl carbon of the mixed anhydride.[5] This ring-closing step forms a new tetrahedral intermediate, which subsequently collapses to yield the final cyclic anhydride product and releases a molecule of acetic acid as a byproduct.
The diagram below illustrates this mechanistic pathway.
Caption: Figure 1: Reaction Mechanism of Intramolecular Acylation.
Detailed Experimental Protocol
This protocol outlines the synthesis, purification, and characterization of the cyclic anhydride product.
Materials and Equipment
| Reagents & Materials | Grade/Purity | Supplier |
| This compound | ≥98% | Standard Supplier |
| Acetic Anhydride | Reagent Grade, ≥99% | Standard Supplier |
| Diethyl Ether (anhydrous) | Reagent Grade | Standard Supplier |
| Celite® | N/A | Standard Supplier |
| Equipment | Description | |
| Round-bottom flask (50 mL) | with ground glass joint | |
| Reflux condenser | with drying tube (CaCl₂) | |
| Magnetic stirrer and hotplate | with temperature control | |
| Büchner funnel and filter flask | for vacuum filtration | |
| Rotary evaporator | for solvent removal | |
| Melting point apparatus | for characterization | |
| FT-IR Spectrometer, NMR Spectrometer, Mass Spectrometer | for characterization |
Safety Precautions
Acetic anhydride is corrosive, flammable, and a lachrymator. Its vapors are harmful if inhaled. [2][6]
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, and heavy-duty nitrile or butyl rubber gloves.[8][9]
-
Handling: Dispense acetic anhydride carefully to avoid splashes. Ensure all glassware is dry to prevent a violent reaction with water.[10][11]
-
Spill & Waste: Neutralize small spills with sodium bicarbonate. Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Place 2.12 g (10.0 mmol) of this compound into a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
In the fume hood, add 15 mL of acetic anhydride to the flask. The acetic anhydride acts as both the reagent and the solvent.
-
Attach a reflux condenser fitted with a calcium chloride drying tube to the flask to protect the reaction from atmospheric moisture.
-
-
Reaction Execution:
-
Heat the mixture to 100-110 °C using a temperature-controlled hotplate and stir to ensure a homogeneous solution.
-
Maintain this temperature and continue stirring for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.
-
-
Product Isolation (Work-up):
-
After 2 hours, turn off the heat and allow the reaction mixture to cool to room temperature.
-
Carefully remove the excess acetic anhydride under reduced pressure using a rotary evaporator. Caution: Ensure the vacuum trap is cooled effectively.
-
The resulting residue will be a semi-solid or oil. Add 20 mL of anhydrous diethyl ether and stir vigorously to triturate the product, which should precipitate as a solid.
-
Cool the flask in an ice bath for 15-20 minutes to maximize precipitation.
-
-
Purification:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid cake with two portions of cold (5 mL each) anhydrous diethyl ether to remove residual acetic acid and unreacted starting material.
-
Dry the product under high vacuum for at least 4 hours to yield the final cyclic anhydride.
-
Characterization and Data
The identity and purity of the product should be confirmed using standard analytical techniques.
| Parameter | Starting Material | Product |
| Compound Name | This compound | Thieno[2,3-c]pyran-1,3-dione derivative |
| Molecular Formula | C₉H₈O₄S | C₉H₆O₃S |
| Molecular Weight | 212.22 g/mol | 194.21 g/mol |
| Appearance | White solid | Off-white to pale yellow solid |
| Expected Yield | N/A | 85-95% |
| Melting Point | ~170-173 °C | To be determined |
| FT-IR (cm⁻¹) | 2500-3300 (broad, O-H), ~1700 (C=O) | ~1850 & ~1770 (anhydride C=O), no O-H |
| ¹H NMR (CDCl₃, δ) | ~11-13 (2H, br s, COOH), 7.2-8.1 (4H, m, Ar-H), 3.8 (2H, s, S-CH₂) | 7.4-8.3 (4H, m, Ar-H), 4.0 (2H, s, S-CH₂) |
Note: The exact spectral values should be determined empirically.
Experimental Workflow Diagram
The following diagram provides a visual summary of the entire experimental process.
References
- 1. How does acetic anhydride make it easier to form the anhydride? | Study Prep in Pearson+ [pearson.com]
- 2. Acetic anhydride - Wikipedia [en.wikipedia.org]
- 3. Acid Anhydrides- Definition, Structure, Properties & Uses [turito.com]
- 4. homework.study.com [homework.study.com]
- 5. youtube.com [youtube.com]
- 6. ineos.com [ineos.com]
- 7. quora.com [quora.com]
- 8. download.basf.com [download.basf.com]
- 9. fishersci.ca [fishersci.ca]
- 10. nj.gov [nj.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
The Strategic Role of 2-[(Carboxymethyl)thio]benzoic Acid in the Synthesis of Fused Sulfur Heterocycles
Introduction: A Versatile Scaffold for Heterocyclic Chemistry
In the landscape of synthetic organic chemistry, the design and construction of heterocyclic scaffolds remain a cornerstone of drug discovery and materials science. Among the myriad of building blocks available to the modern chemist, 2-[(Carboxymethyl)thio]benzoic acid stands out as a particularly versatile and powerful precursor for the synthesis of sulfur-containing heterocyclic compounds. Its unique bifunctional nature, possessing both a carboxylic acid and a thioether linkage with an activated methylene group, provides a strategic entry point to a variety of fused ring systems. This guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis, complete with detailed protocols and mechanistic insights for researchers and drug development professionals.
The intrinsic reactivity of this compound allows for its participation in a range of chemical transformations, including esterification, amidation, and oxidation.[1] However, its most profound utility lies in its capacity to undergo intramolecular cyclization reactions to construct bicyclic and polycyclic frameworks. The strategic positioning of the carboxyl and thioether functionalities facilitates ring closure to form key heterocyclic cores such as benzothiophenones and related structures, which are prevalent in many biologically active molecules.
Core Application: Synthesis of Benzothiophenone Derivatives via Intramolecular Cyclization
A primary application of this compound is its use as a precursor for the synthesis of 3(2H)-benzothiophenone and its derivatives. This is typically achieved through an intramolecular Friedel-Crafts-type acylation, where the carboxylic acid is activated and then cyclizes onto the electron-rich aromatic ring. This process is often promoted by strong acids or dehydrating agents.
Mechanistic Rationale
The synthesis of the benzothiophenone core from this compound proceeds through a well-understood, acid-catalyzed intramolecular cyclization. The key steps are outlined below:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid moiety by a strong acid catalyst. This enhances the electrophilicity of the carbonyl carbon.
-
Formation of an Acylium Ion: In the presence of a strong dehydrating agent, the protonated carboxylic acid can lose a molecule of water to form a highly reactive acylium ion intermediate.
-
Intramolecular Electrophilic Aromatic Substitution: The acylium ion is then attacked by the nucleophilic benzene ring in an intramolecular electrophilic aromatic substitution reaction. This is the key ring-forming step.
-
Deprotonation and Aromatization: The resulting intermediate undergoes deprotonation to restore the aromaticity of the benzene ring, yielding the final benzothiophenone product.
This mechanistic pathway highlights the importance of the careful selection of the acid catalyst and reaction conditions to favor the desired intramolecular cyclization over potential intermolecular side reactions.
Diagram of the Proposed Reaction Mechanism
Caption: Proposed mechanism for the acid-catalyzed intramolecular cyclization.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the starting material, this compound, and its subsequent cyclization to a benzothiophenone derivative.
Protocol 1: Synthesis of this compound
The synthesis of this compound is most commonly achieved through the alkylation of 2-mercaptobenzoic acid with a haloacetic acid under basic conditions.[1]
Materials:
-
2-Mercaptobenzoic acid
-
Chloroacetic acid
-
Sodium hydroxide
-
Water
-
Hydrochloric acid (concentrated)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-mercaptobenzoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).
-
To this solution, add a solution of chloroacetic acid (1.0 eq) in water dropwise with continuous stirring.
-
Heat the reaction mixture at 80-90 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a white precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent such as aqueous ethanol to obtain pure this compound.
Data Summary Table:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C9H8O4S | 212.22 | 208 |
Physico-chemical properties obtained from ChemBK.[2]
Protocol 2: Intramolecular Cyclization to 3(2H)-Benzothiophenone
This protocol describes the acid-catalyzed cyclization of this compound to form 3(2H)-benzothiophenone.
Materials:
-
This compound
-
Polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add polyphosphoric acid (10-20 times the weight of the starting material) and stir the mixture at 80-100 °C. Alternatively, Eaton's reagent can be used at a lower temperature (e.g., room temperature to 60 °C).
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 3(2H)-benzothiophenone.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3(2H)-benzothiophenone.
Conclusion and Future Outlook
This compound is a highly effective and versatile starting material for the synthesis of a variety of sulfur-containing heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for the preparation of benzothiophenone derivatives through a robust intramolecular cyclization strategy. The accessibility of the starting material and the efficiency of the cyclization reaction make this a valuable tool in the arsenal of synthetic chemists.
Future research in this area could explore the expansion of the substrate scope to include substituted derivatives of this compound, leading to a diverse library of functionalized benzothiophenones for biological screening. Furthermore, the development of milder and more environmentally friendly cyclization conditions, such as the use of solid acid catalysts, would represent a significant advancement in the sustainable synthesis of these important heterocyclic scaffolds.
References
Application Notes and Protocols for the Study of 2-[(Carboxymethyl)thio]benzoic Acid in Enzyme Inhibition
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Inhibitory Potential of 2-[(Carboxymethyl)thio]benzoic Acid
This compound is a dicarboxylic acid featuring a benzoic acid core linked to a carboxymethyl thioether group. This unique structural arrangement suggests its potential as an inhibitor of specific enzyme classes, particularly those that recognize dicarboxylate moieties or are susceptible to chelation of active site metal ions. While direct and extensive research on the enzyme inhibitory properties of this compound is emerging, its structural analogs have shown significant activity against metalloproteases and certain demethylases.[1][2]
This document provides a comprehensive guide for researchers to explore the enzyme inhibition profile of this compound. We will delve into the hypothesized mechanisms of action against two promising enzyme classes: Carboxypeptidases and Fat Mass and Obesity-Associated (FTO) Protein . Detailed protocols for inhibition assays and data analysis are provided to facilitate a thorough investigation of this compound's bioactivity.
Hypothesized Mechanisms of Enzyme Inhibition
The structural features of this compound, namely its two carboxyl groups and the sulfur atom, are key to its potential inhibitory activities.
Inhibition of Metalloproteases (e.g., Carboxypeptidase A)
Carboxypeptidase A, a zinc-containing metalloprotease, serves as a prime example of a potential target. The inhibition is likely driven by the dicarboxylate nature of the molecule, which can chelate the active site zinc ion, crucial for catalysis.
Proposed Mechanism:
-
Initial Binding: The inhibitor docks into the active site of the enzyme.
-
Zinc Chelation: The two carboxyl groups of this compound coordinate with the active site Zn²⁺ ion.
-
Enzyme Inactivation: This chelation displaces the catalytic water molecule and prevents the substrate from binding correctly, thus inhibiting the enzyme's hydrolytic activity.
References
Application Notes and Protocols: Metal Complexes of 2-[(Carboxymethyl)thio]benzoic Acid
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Chelating Agent 2-[(Carboxymethyl)thio]benzoic Acid
This compound, a dicarboxylic acid thioether, presents a compelling scaffold for the development of novel metal complexes with diverse applications in medicinal chemistry and catalysis.[1] Its structure, featuring two carboxylic acid moieties and a sulfur atom, allows for multiple coordination modes with various metal ions. The presence of both hard (oxygen) and soft (sulfur) donor atoms enables the formation of stable chelates with a wide range of transition metals, leading to complexes with unique electronic and geometric properties.[2] These properties are central to their potential biological activities and catalytic capabilities.
This technical guide provides an in-depth exploration of the synthesis, characterization, and key applications of metal complexes derived from this compound. The protocols and discussions herein are designed to equip researchers with the foundational knowledge and practical methodologies to investigate this promising class of compounds.
Part 1: Synthesis and Characterization
Synthesis of the Ligand: this compound
The synthesis of the ligand is the foundational step. A common and effective method is the alkylation of 2-mercaptobenzoic acid with chloroacetic acid under basic conditions.
Protocol 1: Synthesis of this compound
Materials:
-
2-mercaptobenzoic acid
-
Chloroacetic acid
-
Potassium hydroxide (KOH)
-
Ethanol
-
Dilute hydrochloric acid (HCl)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 0.1 mole of 2-mercaptobenzoic acid and 0.1 mole of chloroacetic acid in ethanol.
-
Prepare a solution of KOH in ethanol and add it dropwise to the reaction mixture to maintain a basic pH. The base facilitates the deprotonation of the thiol group, making it a more potent nucleophile.
-
Reflux the reaction mixture for 3 hours. The elevated temperature drives the nucleophilic substitution reaction to completion.
-
After reflux, cool the mixture to room temperature.
-
Slowly add dilute HCl to the mixture until a white-yellow precipitate forms. This step protonates the carboxylate groups, leading to the precipitation of the final product.
-
Filter the precipitate and wash it with distilled water to remove any inorganic salts.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Dry the purified product in a desiccator.
Characterization:
-
Melting Point: Determine the melting point of the synthesized compound and compare it with the literature value (approximately 208 °C).
-
FT-IR Spectroscopy: The IR spectrum should show characteristic peaks for the O-H stretch of the carboxylic acids, the C=O stretch of the carbonyl groups, and the C-S stretch of the thioether linkage. The absence of the S-H stretch from the starting material confirms the successful alkylation.
-
¹H NMR Spectroscopy: The proton NMR spectrum will provide information about the chemical environment of the protons in the molecule, confirming the structure.
General Protocol for the Synthesis of Metal Complexes
The synthesis of metal complexes of this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent.[3] The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to obtain complexes with different coordination numbers and geometries.
Protocol 2: General Synthesis of Transition Metal Complexes
Materials:
-
This compound (H₂L)
-
Metal salt (e.g., Cu(CH₃COO)₂·H₂O, CoCl₂·6H₂O, Ni(NO₃)₂·6H₂O, Zn(CH₃COO)₂·2H₂O)
-
Methanol or Ethanol
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve the desired amount of this compound in methanol or ethanol in a round-bottom flask. Gentle heating may be required to facilitate dissolution.
-
In a separate flask, dissolve the metal salt in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring. A 1:2 metal-to-ligand molar ratio is a common starting point for divalent metal ions.
-
If the ligand is not deprotonated, a few drops of a base like triethylamine can be added to facilitate complexation.
-
Reflux the reaction mixture for 2-4 hours. The color of the solution may change, indicating the formation of the complex.
-
Cool the reaction mixture to room temperature. A precipitate of the metal complex should form.
-
Filter the precipitate, wash it with the solvent used for the reaction to remove any unreacted starting materials, and then with a non-polar solvent like diethyl ether to aid in drying.
-
Dry the complex in a desiccator over a suitable drying agent.
Workflow for Synthesis of Metal Complexes
Caption: General workflow for the synthesis of metal complexes.
Characterization of the Metal Complexes
A suite of spectroscopic and analytical techniques is employed to elucidate the structure and properties of the synthesized complexes.
| Technique | Information Obtained |
| Elemental Analysis (C, H, N, S) | Determines the empirical formula of the complex. |
| Molar Conductivity | Indicates whether the complex is an electrolyte or non-electrolyte in solution.[4] |
| Magnetic Susceptibility | Provides information about the number of unpaired electrons in the metal center, which helps in determining the geometry of the complex.[4] |
| FT-IR Spectroscopy | Confirms the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the carboxylate and thioether groups. The disappearance of the O-H band of the carboxylic acid and the appearance of new bands in the low-frequency region corresponding to M-O and M-S bonds are key indicators of complexation.[5] |
| UV-Vis Spectroscopy | Provides information about the electronic transitions within the complex, which can help in determining the coordination geometry of the metal ion.[6] |
| ¹H and ¹³C NMR Spectroscopy | For diamagnetic complexes, NMR spectroscopy can provide detailed information about the structure of the complex in solution.[6] |
| Mass Spectrometry | Confirms the molecular weight of the complex. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complex and the presence of coordinated or lattice water molecules.[7] |
Part 2: Applications and Protocols
Antimicrobial Activity
Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands, a phenomenon explained by Overtone's concept of cell permeability and Tweedy's chelation theory.[8] Chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the lipid membrane of microorganisms.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is a standard method for assessing the antimicrobial activity of compounds.[8][9]
Materials:
-
Synthesized metal complexes
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (solvent used to dissolve the complexes, e.g., DMSO)
Procedure:
-
Preparation of Inoculum: a. From a fresh culture of the test microorganism, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). b. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[8]
-
Preparation of Test Plates: a. Dissolve the metal complexes in a suitable solvent (e.g., DMSO) to a stock concentration. b. In a 96-well plate, perform serial two-fold dilutions of the stock solution with the appropriate broth to obtain a range of concentrations. c. Add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL. d. Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth with inoculum and solvent), and a sterility control (broth only).
-
Incubation: a. Incubate the plates at 37°C for 16-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[8]
-
Determination of MIC: a. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8] b. Growth can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader. c. The addition of a redox indicator like 2,3,5-triphenyltetrazolium chloride (TTC) can aid in the visualization of microbial growth, where a color change from colorless to red indicates viable cells.[10]
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Anticancer Activity
Transition metal complexes are being extensively investigated as potential anticancer agents, offering alternative mechanisms of action to traditional platinum-based drugs.[7][11] Their cytotoxicity is often evaluated against various human cancer cell lines.
Protocol 4: MTT Assay for Cytotoxicity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12] It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into purple formazan crystals.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized metal complexes
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[2]
-
Treatment with Complexes: a. Prepare stock solutions of the metal complexes in DMSO. b. Treat the cells with various concentrations of the complexes by adding the appropriate volume of the stock solution to the wells. c. Include a vehicle control (cells treated with DMSO only) and a positive control (a known anticancer drug, e.g., cisplatin). d. Incubate the plates for 24, 48, or 72 hours.
-
MTT Assay: a. After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.[2] b. Incubate the plate for another 4 hours at 37°C.[2] c. Remove the medium containing MTT and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[2][12]
-
Data Analysis: a. Measure the absorbance at 490 nm or 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. c. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Workflow for MTT Assay
Caption: Workflow for MTT cytotoxicity assay.
Catalytic Applications
Metal complexes of this compound have potential as catalysts in various organic transformations, such as oxidation reactions.[1] The metal center can act as a redox-active site, facilitating the transfer of electrons and promoting the conversion of substrates to products.
Protocol 5: Catalytic Oxidation of an Alcohol (A Representative Protocol)
This protocol outlines a general procedure for testing the catalytic activity of the synthesized complexes in the oxidation of a model alcohol, such as benzyl alcohol, using an oxidant like hydrogen peroxide.[13][14]
Materials:
-
Synthesized metal complex (catalyst)
-
Benzyl alcohol (substrate)
-
Hydrogen peroxide (30% aqueous solution, oxidant)
-
Acetonitrile (solvent)
-
Gas chromatograph (GC) for reaction monitoring
Procedure:
-
Reaction Setup: a. In a reaction vessel, add the synthesized metal complex (catalyst, e.g., 1-5 mol%) and the solvent (acetonitrile). b. Add the substrate (benzyl alcohol). c. Stir the mixture at the desired reaction temperature (e.g., 60-80°C).
-
Initiation of Reaction: a. Slowly add the oxidant (hydrogen peroxide) to the reaction mixture.
-
Reaction Monitoring: a. Take aliquots from the reaction mixture at regular intervals. b. Analyze the aliquots by GC to monitor the consumption of the substrate and the formation of the product (benzaldehyde).
-
Data Analysis: a. Calculate the conversion of the substrate and the yield of the product at different time points. b. The catalytic activity can be expressed as turnover number (TON) or turnover frequency (TOF).
Workflow for Catalytic Oxidation
Caption: General workflow for a catalytic oxidation reaction.
Conclusion
The metal complexes of this compound represent a versatile class of compounds with significant potential in various scientific and industrial fields. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate these complexes for their antimicrobial, anticancer, and catalytic properties. Further research into the structure-activity relationships of these complexes will undoubtedly lead to the development of novel and effective therapeutic agents and catalysts.
References
- 1. Buy this compound | 135-13-7 [smolecule.com]
- 2. rsc.org [rsc.org]
- 3. The Synthesis, Characterization, Molecular Docking and In Vitro Antitumor Activity of Benzothiazole Aniline (BTA) Conjugated Metal-Salen Complexes as Non-Platinum Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. research.unipd.it [research.unipd.it]
- 7. Synthesis and anticancer evaluation of benzo-N-heterocycles transition metal complexes against esophageal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acm.or.kr [acm.or.kr]
- 11. Anticancer Activity and Mode of Action of Cu(II), Zn(II), and Mn(II) Complexes with 5-Chloro-2-N-(2-quinolylmethylene)aminophenol [mdpi.com]
- 12. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. functmaterials.org.ua [functmaterials.org.ua]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: The Strategic Use of 2-[(Carboxymethyl)thio]benzoic Acid in the Synthesis of Thioindigo Dye Intermediates
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the application of 2-[(Carboxymethyl)thio]benzoic acid as a pivotal intermediate in the synthesis of thioindigo dyes, particularly C.I. Vat Red 41. We will explore the compound's synthesis, its mechanistic transformation into the core dye structure, and provide detailed, field-proven laboratory protocols. The causality behind experimental choices is emphasized to provide a deeper understanding for researchers in organic synthesis and materials science.
Introduction: The Role of this compound
This compound (CAS No. 135-13-7) is an organosulfur compound that serves as a highly versatile building block in organic synthesis.[1][2] Its unique structure, featuring a benzoic acid moiety and a carboxymethylthio group, makes it an ideal precursor for constructing complex heterocyclic systems.[1] While it has potential applications in catalysis and as an intermediate for pharmaceuticals, its most significant and commercially relevant use is in the production of thioindigoid dyes.[1][3]
Thioindigo, an organosulfur compound, is a synthetic dye valued for its vibrant pink and red hues and its stability for dyeing fabrics like polyester.[4] The synthesis of this important dye class relies critically on the precise transformation of this compound into a cyclized intermediate, which then undergoes oxidative dimerization. This guide elucidates the chemistry and provides practical methodologies for this process.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental to its successful application.
| Property | Value | Source(s) |
| CAS Number | 135-13-7 | [3][5] |
| Molecular Formula | C₉H₈O₄S | [3][5] |
| Molecular Weight | 212.22 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [1] |
| IUPAC Name | 2-(Carboxymethylsulfanyl)benzoic acid | [6] |
| Synonyms | o-Carboxyphenylthioglycollic acid | [7] |
Synthesis of the Key Intermediate: this compound
The foundational step is the synthesis of the title compound itself. The most established and efficient route is the S-alkylation of thiosalicylic acid (2-mercaptobenzoic acid) with a chloroacetic acid salt.
Causality of the Reaction: This is a classic Williamson ether synthesis adapted for a thioether. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. Thiosalicylic acid is first treated with a base to deprotonate the highly acidic thiol group (-SH), forming a thiophenolate anion. This potent nucleophile then readily attacks the electrophilic carbon of the chloroacetate, displacing the chloride ion and forming the stable C-S bond of the thioether. The use of at least two equivalents of base is crucial to deprotonate both the thiol and the carboxylic acid groups, ensuring the thiolate is the active nucleophile.
Experimental Protocol: Synthesis of this compound
-
Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiosalicylic acid (15.4 g, 0.1 mol) in 100 mL of 10% aqueous sodium hydroxide solution.
-
Addition of Alkylating Agent: To this stirred solution, add a solution of sodium chloroacetate (11.7 g, 0.1 mol) in 50 mL of water.
-
Reaction: Gently heat the reaction mixture to reflux for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the thiosalicylic acid spot.
-
Workup & Isolation: After cooling the mixture to room temperature, carefully acidify it with concentrated hydrochloric acid until the pH is approximately 2. This will precipitate the product.
-
Purification: Collect the white precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure this compound.
Workflow Diagram
Caption: Synthesis of the key thioindigo precursor.
Core Application: Transformation into Thioindigo Dyes
The conversion of this compound into thioindigo is a two-stage process. First, it undergoes an intramolecular cyclization to form a thionaphthene derivative, which is then subjected to an oxidative dimerization to yield the final dye.
Mechanism Overview
-
Intramolecular Cyclization: Through a process like alkali fusion, the molecule undergoes an intramolecular condensation reaction.[3] The carboxylate of the acetic acid moiety attacks the aromatic ring, leading to the formation of 3-hydroxythionaphthene (also known as benzo[b]thiophen-3(2H)-one). This step constructs the core heterocyclic ring system of the dye.
-
Oxidative Dimerization: The 3-hydroxythionaphthene intermediate is then oxidized. This process generates a radical or other reactive species at the 2-position of two separate molecules, which then couple to form the central C=C double bond, creating the conjugated chromophore of the thioindigo dye.[8]
General Pathway to Thioindigo
Caption: Key steps in the synthesis of Thioindigo dye.
Detailed Experimental Protocols for Dye Synthesis
The following protocols are self-validating systems designed for reproducibility and high purity.
Protocol 1: Cyclization to 3-Hydroxythionaphthene
This protocol describes the conversion of the precursor into the key cyclized intermediate.
-
Setup: Place this compound (21.2 g, 0.1 mol) and potassium hydroxide (28.0 g, 0.5 mol) in a suitable high-temperature reaction vessel.
-
Alkali Fusion: Heat the mixture carefully to 200-220 °C. The mixture will melt and then solidify as the reaction proceeds. Maintain this temperature for approximately 1 hour. Causality: The high temperature and strong base are necessary to drive the intramolecular condensation and decarboxylation needed to form the five-membered heterocyclic ring.
-
Workup: Allow the vessel to cool completely. Dissolve the solid mass in 200 mL of hot water.
-
Isolation: Filter the solution to remove any insoluble impurities. Cool the filtrate and acidify with hydrochloric acid. The 3-hydroxythionaphthene will precipitate.
-
Purification: Collect the product by filtration, wash with water, and dry. This intermediate is often used directly in the next step without extensive purification.
Protocol 2: Oxidative Dimerization to Thioindigo (C.I. Vat Red 41)
This procedure utilizes a peroxodisulfate oxidant, which is known to produce high yields and excellent purity, minimizing environmental concerns associated with heavy metal catalysts.[8]
-
Dissolution of Intermediate: Dissolve the crude 3-hydroxythionaphthene (15.0 g, 0.1 mol) from the previous step in 150 mL of a 10% aqueous sodium hydroxide solution. The solution should be cooled in an ice bath to maintain a temperature between 0 °C and 10 °C. Causality: A low temperature is critical to control the rate of the exothermic oxidation reaction and prevent the formation of over-oxidized byproducts, thus ensuring higher purity of the final dye.
-
Oxidant Preparation: In a separate beaker, prepare a solution of ammonium peroxodisulfate (25.0 g, 0.11 mol) in 100 mL of cold water.
-
Oxidation Reaction: Add the peroxodisulfate solution dropwise to the stirred, cold solution of the thionaphthene intermediate over 1-2 hours. A deep red precipitate of the thioindigo dye will form immediately.
-
Completion & Isolation: After the addition is complete, continue stirring the mixture in the ice bath for another hour. Collect the red pigment by vacuum filtration.
-
Washing & Drying: Wash the filter cake extensively with water until the filtrate is neutral and colorless. Dry the pigment in an oven at 60-80 °C.
| Product | Typical Yield | Purity |
| Thioindigo (C.I. Vat Red 41) | 85-95% | >98% (by HPLC) |
Safety and Handling
-
All procedures should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory.
-
Thiosalicylic acid has a strong, unpleasant odor.
-
Strong bases (NaOH, KOH) and acids (HCl) are corrosive and must be handled with extreme care.
-
Peroxodisulfates are strong oxidizing agents. Avoid contact with combustible materials.
References
- 1. Buy this compound | 135-13-7 [smolecule.com]
- 2. This compound | 135-13-7 | FC115531 [biosynth.com]
- 3. 2-(Carboxymethylthio)benzoic acid [dyestuffintermediates.com]
- 4. Thioindigo - Wikipedia [en.wikipedia.org]
- 5. This compound [oakwoodchemical.com]
- 6. pschemicals.com [pschemicals.com]
- 7. This compound | 135-13-7 [chemnet.com]
- 8. US4229583A - Process for preparing thio-indigo dyestuffs - Google Patents [patents.google.com]
analytical methods for quantification of 2-[(Carboxymethyl)thio]benzoic acid
An Expert's Guide to the Quantitative Analysis of 2-[(Carboxymethyl)thio]benzoic acid
Introduction
This compound is a sulfur-containing dicarboxylic acid molecule of interest in pharmaceutical research and development. Its structure, featuring both a benzoic acid and a thioacetic acid moiety, presents unique analytical challenges and necessitates robust, validated methods for accurate quantification. The ability to precisely measure concentrations of this analyte is paramount for a variety of applications, including pharmacokinetic studies, formulation analysis, quality control of raw materials, and impurity profiling.
This comprehensive guide provides detailed application notes and protocols for the quantification of this compound. We will explore multiple analytical platforms, from the widely accessible High-Performance Liquid Chromatography (HPLC) with UV detection to the highly sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies are presented with a focus on the underlying scientific principles, empowering researchers to not only replicate the protocols but also to adapt and troubleshoot them for their specific needs.
Choosing the Right Analytical Approach
The selection of an appropriate analytical method is contingent upon several factors, including the sample matrix, the required sensitivity, the available instrumentation, and the desired throughput. For complex biological matrices or when trace-level quantification is necessary, LC-MS/MS is the gold standard. For routine analysis of purer samples, such as in pharmaceutical formulations, HPLC-UV often provides a reliable and cost-effective solution.
Caption: Workflow for selecting an analytical method.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the analysis of moderately polar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Causality Behind Experimental Choices:
-
Stationary Phase (C18 Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. Its long alkyl chains provide sufficient hydrophobicity to retain the benzoic acid derivative, allowing for effective separation from more polar impurities.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and water is used. The organic solvent elutes the analyte from the column. The inclusion of an acid (e.g., phosphoric acid or formic acid) in the mobile phase is critical.[1][2] this compound has two carboxylic acid groups, which would be ionized at neutral pH. Suppressing this ionization by maintaining a low pH (typically 2-3) ensures that the analyte is in its neutral, more hydrophobic form, leading to better retention, sharper peak shapes, and improved reproducibility.
-
UV Detection: The aromatic ring in the benzoic acid portion of the molecule provides strong UV absorbance, making UV detection a suitable choice. A preliminary wavelength scan of a standard solution is necessary to determine the absorbance maximum (λmax) for optimal sensitivity. A wavelength around 254 nm is often a good starting point for aromatic compounds.[3][4]
Detailed Experimental Protocol: HPLC-UV
Caption: Experimental workflow for HPLC-UV analysis.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference standard of this compound.
-
HPLC-grade acetonitrile, water, and phosphoric acid (or formic acid).
-
0.45 µm syringe filters.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the 50:50 mobile phase mixture.
3. Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% H₃PO₄ in WaterB: Acetonitrile |
| Gradient | 0-15 min: 20-80% B15-17 min: 80% B17-18 min: 80-20% B18-25 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection (UV) | 254 nm (or determined λmax) |
| Injection Vol. | 10 µL |
4. Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve and dilute the sample with the mobile phase mixture to an expected concentration within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.[3]
5. Data Analysis and Quantification:
-
Inject the calibration standards to establish a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis on the calibration curve. The R² value should ideally be >0.999.
-
Inject the prepared samples.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as analyzing biological samples (plasma, urine, tissue homogenates), LC-MS/MS is the preferred method.[5] This technique couples the separation power of LC with the mass-resolving capability of a tandem mass spectrometer, allowing for precise quantification even in complex matrices.
Causality Behind Experimental Choices:
-
Ionization: Electrospray ionization (ESI) is ideal for polar molecules like carboxylic acids.[5] Given the two acidic protons, ESI in negative ion mode is the logical choice, as it will efficiently generate the deprotonated molecule [M-H]⁻.
-
Tandem Mass Spectrometry (MS/MS): Using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity.[6] The first quadrupole (Q1) is set to select the precursor ion (the deprotonated molecule), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is set to monitor a specific, stable fragment ion (product ion). This precursor-to-product ion transition is unique to the analyte, minimizing interference from matrix components.
-
Internal Standard: The use of a stable isotope-labeled internal standard (e.g., ¹³C- or ²H-labeled analyte) is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.
Detailed Experimental Protocol: LC-MS/MS
Caption: Workflow for bioanalytical LC-MS/MS.
1. Instrumentation and Materials:
-
UHPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.
-
C18 column (e.g., 2.1 x 50 mm, 1.8 µm for UHPLC).
-
Reference standard and, if available, a stable isotope-labeled internal standard.
-
LC-MS grade acetonitrile, water, and formic acid.
-
Reagents for sample extraction (e.g., acetonitrile for protein precipitation, ethyl acetate for liquid-liquid extraction).
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water. (Note: Formic acid is used instead of phosphoric acid as it is volatile and MS-compatible).[1][2]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Calibration Standards: Prepare calibration standards in the same biological matrix as the samples (e.g., blank plasma) to mimic the matrix effects.
3. LC-MS/MS Conditions:
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Rapid gradient appropriate for UHPLC (e.g., 2-3 min total run time) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Ionization Mode | ESI Negative |
| MRM Transition | To be determined by infusing a standard solution.Precursor Ion (Q1): [M-H]⁻ (m/z 211.2)Product Ion (Q3): A stable fragment (e.g., loss of CO₂) |
| Collision Energy | Optimize for maximum product ion intensity |
4. Sample Preparation (Example: Protein Precipitation for Plasma):
-
To 100 µL of plasma sample, add the internal standard.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the LC-MS/MS system. A rapid and sensitive UHPLC-MS/MS method is suitable for pharmacokinetic studies.[7]
Method 3: UV-Visible Spectrophotometry
For a rapid, simple, and screening-level quantification where high specificity is not required, direct UV-Visible spectrophotometry can be employed. This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
1. Principle: The concentration of this compound is determined by measuring its absorbance at its wavelength of maximum absorbance (λmax) and comparing it to a calibration curve prepared from standards of known concentration.[8]
2. Detailed Protocol:
-
Determine λmax: Scan a standard solution (e.g., 10 µg/mL in methanol or ethanol) across the UV range (e.g., 200-400 nm) to find the wavelength of maximum absorbance. For similar benzoic acid compounds, this is often around 230 nm.[8]
-
Prepare Calibration Curve: Prepare a set of standards (e.g., 1, 2, 5, 10, 15 µg/mL) in the chosen solvent.
-
Measure Absorbance: Using the same solvent as a blank, measure the absorbance of each standard and the unknown sample(s) at the determined λmax.
-
Quantify: Plot a graph of absorbance versus concentration for the standards. Use the equation of the line to calculate the concentration of the unknown sample.
Limitations: This method is susceptible to interference from any other component in the sample that absorbs at the same wavelength.[9] Therefore, it is best suited for relatively pure samples and is not recommended for complex matrices without an effective sample cleanup procedure.
Method Validation
Regardless of the chosen technique, the analytical method must be validated to ensure its performance is suitable for the intended application. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:[10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results to the true value.
-
Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][11]
Comparative Summary
| Feature | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Specificity | Good | Excellent | Low |
| Sensitivity | Moderate (µg/mL) | High (pg/mL to ng/mL) | Low (µg/mL) |
| Matrix Tolerance | Moderate | Excellent | Poor |
| Instrumentation Cost | Moderate | High | Low |
| Primary Use | QC, formulation analysis, purity | Bioanalysis, trace analysis, impurity ID | Quick screening, pure samples |
This guide provides a robust framework for the quantitative analysis of this compound. The selection of the most appropriate method will depend on the specific research question and available resources. For all applications, proper method validation is essential to ensure the generation of reliable and accurate data.
References
- 1. Benzoic acid, (2-carboxymethylthio)- | SIELC Technologies [sielc.com]
- 2. 2-((Carboxymethyl)thio)-5-nitrobenzoic acid | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. A rapid and sensitive UHPLC-MS/MS method for quantification of 2-(2-hydroxypropanamido) benzoic acid in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct quantitation of the preservatives benzoic and sorbic acid in processed foods using derivative spectrophotometry combined with micro dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. naturalspublishing.com [naturalspublishing.com]
- 11. applications.emro.who.int [applications.emro.who.int]
The Versatile Scaffold: 2-[(Carboxymethyl)thio]benzoic Acid in Drug Discovery
Introduction: Unveiling a Privileged Structure
In the landscape of medicinal chemistry, the identification and exploitation of "privileged scaffolds" — molecular frameworks capable of binding to multiple biological targets — is a cornerstone of efficient drug discovery. 2-[(Carboxymethyl)thio]benzoic acid (CAS No. 135-13-7), a seemingly simple dicarboxylic acid thioether, represents one such versatile building block. Its unique structural features, including two carboxylic acid moieties with differential reactivity and a flexible thioether linkage, provide a rich platform for the synthesis of diverse compound libraries. This guide offers an in-depth exploration of this scaffold, presenting detailed synthetic protocols, key applications, and the underlying scientific rationale for its use in developing next-generation therapeutics.
The molecule's inherent properties, such as its ability to act as a bidentate ligand for metal ions, contribute to its utility.[1] Derivatives have shown promise in a range of therapeutic areas, from antimicrobial and antifungal agents to potent and selective enzyme inhibitors, underscoring the scaffold's broad pharmacological potential.[2]
Physicochemical Properties
A foundational understanding of the physical and chemical characteristics of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₉H₈O₄S | [2] |
| Molecular Weight | 212.22 g/mol | [2] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 208 °C | [3] |
| pKa (Predicted) | 3.40 ± 0.10 | [3] |
PART 1: SYNTHETIC PROTOCOLS & CHEMICAL TRANSFORMATIONS
The utility of this compound stems from the independent reactivity of its functional groups. The two carboxylic acids can be selectively modified, and the thioether bond offers opportunities for further functionalization, such as oxidation to sulfoxides or sulfones.
Protocol 1: Synthesis of the Core Scaffold: this compound
The most direct synthesis involves the nucleophilic substitution of a haloacetic acid with 2-mercaptobenzoic acid (thiosalicylic acid). The basic conditions deprotonate the thiol, forming a potent thiolate nucleophile that readily displaces the halide.
Rationale: This Sₙ2 reaction is a classic and efficient method for thioether formation. The use of a base like sodium hydroxide is critical to generate the thiolate anion, which is a much stronger nucleophile than the neutral thiol. The choice of an aqueous medium is practical for solubilizing the reactants and facilitating the reaction.
Experimental Protocol:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 15.4 g (0.1 mol) of 2-mercaptobenzoic acid in 100 mL of 10% aqueous sodium hydroxide solution with stirring.
-
Addition of Haloacetic Acid: To this solution, add a solution of 9.45 g (0.1 mol) of chloroacetic acid in 50 mL of water dropwise over 30 minutes.
-
Reaction: Heat the reaction mixture to 90-100°C and maintain it at this temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid. This will precipitate the product.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry. The crude product can be recrystallized from aqueous ethanol to yield pure this compound.
Protocol 2: Selective Mono-Amide Bond Formation
The differential acidity and steric environment of the two carboxylic acid groups allow for selective derivatization. The benzoic acid carboxyl is conjugated to the aromatic ring, making it less acidic and reactive than the aliphatic carboxyl group of the carboxymethyl moiety. This difference can be exploited for selective amide coupling.
Rationale: Amide bond formation is a cornerstone of drug synthesis. Using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) activates the carboxylic acid to form a highly reactive NHS-ester, which is then readily attacked by an amine.[4] By controlling the stoichiometry of the coupling reagents, we can favor the activation of the more reactive aliphatic carboxyl group.
Experimental Protocol:
-
Activation: In a dry flask under an inert nitrogen atmosphere, dissolve 2.12 g (10 mmol) of this compound in 50 mL of anhydrous Dichloromethane (DCM).
-
Add 1.35 g (10 mmol) of 1-Hydroxybenzotriazole (HOBt) and 1.92 g (10 mmol) of EDC. Stir the mixture at room temperature for 1 hour to selectively activate the aliphatic carboxylic acid.
-
Amine Coupling: Add 10 mmol of the desired primary or secondary amine to the reaction mixture, followed by the addition of 3.5 mL (20 mmol) of N,N-Diisopropylethylamine (DIPEA).
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with 100 mL of DCM. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated aqueous NaHCO₃, and 50 mL of brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 3: Diester Formation for Prodrug Strategies
Esterification of the carboxylic acids can enhance cell permeability and is a common prodrug strategy. Using a strong acid catalyst like sulfuric acid with an excess of alcohol drives the reaction to completion.
Rationale: Fischer-Speier esterification is a classic acid-catalyzed equilibrium process. Using the alcohol as the solvent (in large excess) shifts the equilibrium towards the product side. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, further promoting the forward reaction.[1]
Experimental Protocol:
-
Reaction Setup: Suspend 2.12 g (10 mmol) of this compound in 50 mL of methanol in a 100 mL round-bottom flask.
-
Catalyst Addition: Carefully add 1 mL of concentrated sulfuric acid dropwise with cooling in an ice bath.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 6-8 hours.
-
Work-up: Cool the solution and neutralize it carefully with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with 3 x 50 mL of ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude diester can be purified by column chromatography if necessary.
PART 2: APPLICATIONS IN DRUG DISCOVERY
The this compound scaffold has been successfully employed in the development of inhibitors for various biological targets, as well as in the creation of novel antimicrobial agents.
Application 1: Inhibition of the FTO Demethylase in Acute Myeloid Leukemia (AML)
The fat mass and obesity-associated (FTO) protein, an N⁶-methyladenosine (m⁶A) RNA demethylase, is overexpressed in certain types of acute myeloid leukemia (AML) and promotes leukemogenesis.[1][5] Small molecule inhibitors of FTO are therefore a promising therapeutic strategy.
Mechanism of Action: 2-(Arylthio)benzoic acid derivatives have been identified as potent and selective FTO inhibitors.[6] These compounds act as competitive inhibitors, likely binding to the active site of FTO and preventing the demethylation of m⁶A on target mRNAs. This leads to an increase in m⁶A levels on key oncogenic transcripts, such as MYC, and tumor suppressor transcripts like ASB2 and RARA.[6][7][8] The altered methylation status of these transcripts affects their stability and translation, ultimately leading to the suppression of AML cell proliferation and the induction of apoptosis and differentiation.[7]
Protocol 4: In Vitro FTO Inhibition Assay (Fluorescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the FTO enzyme.
Rationale: This assay relies on a fluorescently-labeled m⁶A-containing RNA substrate. When FTO demethylates the substrate, it becomes susceptible to a specific cleavage enzyme, leading to a change in fluorescence. An inhibitor will prevent this demethylation, thus preserving the initial fluorescent signal.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.0), 50 µM (NH₄)₂Fe(SO₄)₂, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid.
-
Recombinant human FTO protein (e.g., 0.25 µM final concentration).
-
m⁶A-containing fluorescent RNA substrate (e.g., 7.5 µM final concentration).
-
Test compound (e.g., 2-(arylthio)benzoic acid derivative) serially diluted in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 1 µL of the test compound at various concentrations to the wells.
-
Add 50 µL of assay buffer containing the FTO enzyme.
-
Add 25 µL of the m⁶A-containing fluorescent RNA substrate.
-
Incubate the plate at 37°C for 1 hour.
-
-
Detection: Stop the reaction and measure the fluorescence intensity using a suitable plate reader (e.g., excitation at 485 nm, emission at 510 nm).[1]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to a DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights for FTO Inhibitors:
Studies on 2-(arylthio)benzoic acid derivatives have revealed key structural features for potent FTO inhibition.
| Compound ID | R1 (Aryl Group) | R2 (Benzoic Acid) | FTO IC₅₀ (µM) | Reference |
| 8c | 4-chlorophenyl | 2-carboxy | 0.3 ± 0.1 | [6] |
| FB23 | (tricyclic analog) | (tricyclic analog) | ~0.2 | [6][8] |
| Prodrug 7l | (esterified 8l) | methyl ester | (Enhanced cell activity) | [6] |
-
Key Insight: A chlorine atom on the arylthio moiety appears critical for binding and inhibitory activity.[9]
-
Prodrug Strategy: Esterification of the carboxylic acid (e.g., to a methyl ester) can enhance cellular permeability and anti-proliferative effects in AML cell lines.[6]
Application 2: Development of Antimicrobial and Antifungal Agents
The thioether and carboxylic acid functionalities are present in many known antimicrobial agents. Derivatives of this compound have been investigated for their activity against various bacterial and fungal pathogens.[2]
Mechanism of Action: While the exact mechanisms for this specific scaffold are still under investigation, thioether-containing compounds can interfere with bacterial processes in several ways. These include disrupting the two-component regulatory system, flagellar assembly, and quorum sensing, which are all crucial for bacterial virulence.[10] Benzoic acid derivatives themselves can exert antibacterial effects by disrupting the bacterial cell membrane and intracellular homeostasis.[11]
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial and fungal strains.
Rationale: The broth microdilution method is a standardized and quantitative technique to assess the antimicrobial potency of a compound. It determines the lowest concentration required to inhibit the visible growth of a microorganism in a liquid medium.[12]
Experimental Protocol:
-
Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in a suitable growth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).[13]
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard, further diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well).
-
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (medium + inoculum, no compound) and a negative control (medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
Conclusion and Future Outlook
This compound is a highly tractable and versatile scaffold for drug discovery. Its synthetic accessibility and the tunable reactivity of its functional groups allow for the creation of diverse and complex molecular architectures. The demonstrated success in developing potent FTO inhibitors for AML highlights its potential in precision oncology. Furthermore, its utility as a core for novel antimicrobial agents addresses the urgent need for new therapies against resistant pathogens. Future research should focus on expanding the diversity of derivatives, exploring new therapeutic targets, and elucidating the detailed mechanisms of action for its bioactive analogs. This will undoubtedly solidify the position of this compound as a truly privileged building block in the medicinal chemist's toolbox.
References
- 1. FTO plays an oncogenic role in acute myeloid leukemia as a N6-methyladenosine RNA demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective monomethyl esterification of linear dicarboxylic acids with bifunctional alumina catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cityofhope.org [cityofhope.org]
- 6. researchgate.net [researchgate.net]
- 7. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FTO degrader impairs ribosome biogenesis and protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Bioactivities, and Antibacterial Mechanism of 5-(Thioether)- N-phenyl/benzyl-1,3,4-oxadiazole-2-carboxamide/amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-[(Carboxymethyl)thio]benzoic Acid
An in-depth guide to improving the yield of 2-[(Carboxymethyl)thio]benzoic acid synthesis, designed for researchers, scientists, and drug development professionals.
Welcome to the technical support center for the synthesis of this compound (CAS No. 135-13-7). This guide is structured to provide practical, experience-driven insights into optimizing this crucial synthesis, moving beyond basic protocols to address the nuanced challenges encountered in a laboratory setting. Our goal is to empower you with the knowledge to troubleshoot effectively, improve yields, and ensure the purity of your final product.
The synthesis of this compound is a cornerstone reaction for creating various sulfur-containing heterocycles and pharmaceutical intermediates.[1][2] The most common route is the S-alkylation of 2-mercaptobenzoic acid (thiosalicylic acid) with chloroacetic acid under basic conditions.[1] This reaction, while straightforward in principle, is subject to several variables that can significantly impact its efficiency and outcome. This guide will delve into these factors, providing a framework for logical troubleshooting and optimization.
Reaction Overview: The S-Alkylation Mechanism
The synthesis proceeds via a nucleophilic substitution (SN2) mechanism. A base is used to deprotonate the thiol group (-SH) of thiosalicylic acid, forming a highly nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group to form the new carbon-sulfur bond.
Caption: General SN2 mechanism for the synthesis.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common experimental failures and provides a systematic approach to identifying and resolving the root cause.
Q1: My reaction shows low to no conversion. What are the primary factors I should investigate?
Low conversion is a frequent issue that can be traced back to several key parameters. A logical, step-by-step evaluation is the most effective troubleshooting strategy.[3]
Caption: Troubleshooting workflow for low reaction yield.
1. Reagent Quality and Purity:
-
Thiosalicylic Acid (TSA): TSA is susceptible to oxidation, forming 2,2'-dithiosalicylic acid (the disulfide dimer). This dimer is unreactive under the S-alkylation conditions and represents a direct loss of starting material. Always use fresh, pure TSA. If the material is old or appears discolored, consider purification by recrystallization.[4][5]
-
Chloroacetic Acid: This reagent is hygroscopic and can contain acidic impurities. Ensure it is stored in a desiccator and use a high-purity grade.
2. Choice of Base and Stoichiometry: The base is arguably the most critical factor. It must be strong enough to deprotonate the thiol (pKa ~3.5) but not so harsh that it promotes side reactions or decomposition.[6]
-
Strong Bases (e.g., KOH, NaOH): While effective at deprotonation, strong bases in protic solvents like methanol can lead to complete product decomposition.[7]
-
Weaker Bases (e.g., K₂CO₃): In some solvent systems, these can be less effective or may lead to undesired side products like esterification of the carboxylic acid group.[7]
-
Optimal Choice (Guanidinium Carbonate): Studies have shown that using guanidinium carbonate as the base in a solvent like acetone provides excellent selectivity, yielding the desired S-alkylated product exclusively.[7]
3. Solvent Selection: The solvent must dissolve the reactants and facilitate the SN2 reaction.
-
Polar Aprotic Solvents (Recommended): Acetone, Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are excellent choices. They solvate the cation of the base but do not form strong hydrogen bonds with the thiolate nucleophile, leaving it more "naked" and reactive.[3]
-
Protic Solvents (Use with Caution): Alcohols like methanol or ethanol can solvate the nucleophile, reducing its reactivity. They can also participate in side reactions.[7]
Table 1: Effect of Base and Solvent on S-Alkylation of Thiosalicylic Acid
| Entry | Base | Solvent | Outcome | Rationale |
|---|---|---|---|---|
| 1 | KOH | MeOH | Complete Decomposition | Strong base in a protic solvent can promote hydrolysis or other degradation pathways.[7] |
| 2 | K₂CO₃ | MeOH | Alkylated Ester Product | The base is not strong enough to prevent the carboxylate from acting as a nucleophile, leading to O-alkylation (esterification).[7] |
| 3 | Guanidinium Carbonate | Acetone | Selective S-Alkylation | This combination offers a good balance of basicity and a polar aprotic environment, favoring the desired reaction pathway with high selectivity.[7] |
4. Temperature and Reaction Time:
-
Temperature: Many S-alkylation reactions proceed well at room temperature or with gentle heating (e.g., 40-60 °C).[3] Start at room temperature and monitor the reaction. If it is sluggish, incrementally increase the heat. Excessively high temperatures can lead to decomposition and the formation of dark, tar-like substances.[8]
-
Time: The reaction should be monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed. A typical reaction time might be 12-24 hours.[9]
Q2: I'm observing significant impurities and side products. How can I improve the selectivity?
The formation of impurities is most often linked to the issues of base and solvent choice discussed above, as well as the presence of oxygen.
-
Primary Side Product: 2,2'-Dithiosalicylic Acid: This is formed by the oxidative dimerization of the thiosalicylic acid starting material or its thiolate intermediate.
-
Solution: Degas your solvent before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the presence of dissolved oxygen, which is the primary oxidant.
-
-
Secondary Side Product: O-Alkylated Ester: This occurs when the carboxylate anion attacks the chloroacetic acid.
-
Solution: As highlighted in Table 1, this is highly dependent on the reaction conditions. Using a selective system like guanidinium carbonate in acetone is the most effective way to prevent this side reaction.[7]
-
Q3: The work-up and purification are proving difficult, resulting in product loss. What is an effective protocol?
Since the product, this compound, is a dicarboxylic acid, it is soluble in aqueous base and insoluble in aqueous acid. This property is key to its isolation and purification.
-
Work-Up Procedure:
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in water. If a base like potassium carbonate was used, the product will be in its salt form (potassium 2-[(carboxylatomethyl)sulfanyl]benzoate) and will dissolve readily.
-
Filter the aqueous solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and slowly acidify with a cold mineral acid (e.g., 6N HCl) until the pH is ~2.[10]
-
The product will precipitate out of the solution as a white or off-white solid.[11]
-
Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry thoroughly.[5]
-
-
Purification by Recrystallization: Recrystallization is an excellent method for purifying the crude product.[4]
-
Solvent System: A mixed solvent system of ethanol and water is highly effective.[4] The product is soluble in hot ethanol and less soluble in water.
-
Procedure: A detailed protocol is provided in the "Experimental Protocols" section below. This process should yield a pale yellow or white crystalline solid with a sharp melting point (approx. 208 °C).[4][12]
-
Frequently Asked Questions (FAQs)
-
Q: How can I best monitor the reaction's progress?
-
A: Thin Layer Chromatography (TLC) is the most common method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes with a small amount of acetic acid to keep the carboxylic acids protonated and prevent streaking). Stain with potassium permanganate or view under UV light. The product spot should have a different Rf value than the thiosalicylic acid starting material.
-
-
Q: What are the key safety precautions for this synthesis?
-
A: Thiosalicylic acid can cause skin and eye irritation. Chloroacetic acid is corrosive and toxic. Both should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust from the solid reagents.[12]
-
-
Q: Can this product be used to synthesize thioxanthen-9-ones?
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is adapted from methodologies emphasizing high selectivity and yield.[7]
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add thiosalicylic acid (1.0 eq) and guanidinium carbonate (1.0 eq).
-
Solvent Addition: Add anhydrous acetone to the flask (concentration approx. 0.2-0.5 M).
-
Reaction Initiation: Stir the suspension at room temperature for 30 minutes under a nitrogen atmosphere.
-
Addition of Alkylating Agent: Add a solution of chloroacetic acid (1.05 eq) in a small amount of acetone dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the consumption of thiosalicylic acid by TLC. If the reaction is slow, gently heat to 40-50 °C.
-
Work-Up:
-
Remove the acetone under reduced pressure.
-
Dissolve the resulting solid in approximately 10 volumes of water.
-
Filter the solution to remove any insoluble material.
-
Cool the filtrate in an ice bath and acidify to pH 2 by the slow addition of 6N HCl.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the crude product.
-
Protocol 2: Purification by Recrystallization
This protocol provides a reliable method for obtaining high-purity crystalline product.[4]
-
Dissolution: Place the crude, dry this compound in an Erlenmeyer flask. Add the minimum amount of hot 95% ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot ethanol solution, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture. Dry the crystals in a vacuum oven.
Table 2: Illustrative Data for Purification by Recrystallization
| Parameter | Before Recrystallization | After Recrystallization |
|---|---|---|
| Purity (by HPLC) | ~94% | >99% |
| Melting Point | 205-209 °C | 207-209 °C[12] |
| Appearance | Off-white to yellowish powder | White crystalline solid |
| Typical Recovery Yield | N/A | 85-95%[4] |
Disclaimer: Data are illustrative and may vary based on initial crude purity and experimental execution.[4]
References
- 1. Buy this compound | 135-13-7 [smolecule.com]
- 2. US4101558A - Process for preparing thioxanthones - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Thiosalicylic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Thioxanthen-9-one synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chembk.com [chembk.com]
Technical Support Center: Synthesis of 2-[(Carboxymethyl)thio]benzoic Acid
Welcome to the technical support guide for the synthesis of 2-[(Carboxymethyl)thio]benzoic acid (CAS No. 135-13-7). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth, experience-driven answers to frequently asked questions and troubleshooting scenarios to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and classical method for synthesizing this compound is through the nucleophilic substitution reaction between thiosalicylic acid (2-mercaptobenzoic acid) and an α-haloacetic acid, typically chloroacetic acid.[1] This reaction is a variation of the Williamson ether synthesis, adapted for the formation of a thioether bond. The reaction proceeds via an SN2 mechanism, where the thiolate anion of thiosalicylic acid, generated in situ by a base, acts as the nucleophile and attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion.[1][2]
Q2: Why is the choice of base and control of pH so critical in this synthesis?
The base is crucial for two reasons: it deprotonates the thiol group of thiosalicylic acid to form the highly nucleophilic thiolate anion, and it neutralizes the carboxylic acid protons on both the starting material and the product. A common choice is sodium hydroxide or sodium carbonate. However, an excessively high pH or prolonged exposure to strong base can promote side reactions. The key is to use a sufficient amount of base (typically 2-3 equivalents) to ensure complete deprotonation of all acidic protons (thiol and both carboxylic acids) to drive the reaction to completion.
Q3: Is it necessary to run this reaction under an inert atmosphere?
Yes, it is highly recommended. The starting material, thiosalicylic acid, and its corresponding thiolate anion are susceptible to oxidation, especially under basic conditions.[3] Atmospheric oxygen can oxidize two molecules of the thiolate to form 2,2'-dithiobis(benzoic acid), a common and often problematic disulfide side product.[4] Performing the reaction under an inert atmosphere of nitrogen or argon significantly minimizes this oxidative side reaction, leading to a cleaner reaction profile and higher yield of the desired product.
Troubleshooting Guide: Common Side Products & Experimental Issues
This section addresses specific problems you may encounter during the synthesis, focusing on the identification and mitigation of common side products.
Problem 1: Low Yield & Incomplete Conversion
Q: My reaction yield is consistently below 50%, and TLC/LC-MS analysis shows a significant amount of unreacted thiosalicylic acid. What's going wrong?
A: This is a common issue that typically points to one of three main causes: insufficient base, premature precipitation, or oxidation of the starting material.
-
Root Cause Analysis:
-
Inadequate Deprotonation: Thiosalicylic acid has two acidic protons: the thiol (pKa ~5) and the carboxylic acid (pKa ~4). The thiol must be deprotonated to form the active nucleophile. If you use only one equivalent of base, you will primarily form the carboxylate, leaving the less nucleophilic thiol protonated. At least two equivalents of base are needed to deprotonate both the thiol and the carboxylic acid, with a third equivalent for the chloroacetic acid.
-
Poor Solubility: The disodium salt of thiosalicylic acid may have limited solubility in certain solvents. If it precipitates from the solution, it is no longer available to react, leading to incomplete conversion.
-
Oxidative Dimerization: As mentioned in the FAQ, if you are not using an inert atmosphere, a significant portion of your thiosalicylic acid may be consumed by oxidation to the disulfide dimer, which is unreactive towards chloroacetic acid.
-
-
Recommended Solutions:
-
Stoichiometry Check: Ensure you are using at least 3 equivalents of a suitable base (e.g., NaOH, K₂CO₃) relative to thiosalicylic acid.
-
Solvent System: Use a solvent that can effectively dissolve the reactants and their salts. Aqueous conditions or polar aprotic solvents like DMF or acetonitrile are often used.[2] Water is often sufficient and is a greener solvent choice.
-
Inert Atmosphere: Purge your reaction vessel with nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction. Use deoxygenated solvents for best results.
-
Problem 2: Identification and Prevention of the Primary Side Product
Q: My final product is a white solid, but the melting point is broad, and NMR analysis shows a second set of aromatic peaks. What is the likely impurity?
A: The most common side product in this synthesis is 2,2'-dithiobis(benzoic acid) , the disulfide dimer of thiosalicylic acid.
-
Mechanism of Formation: This side product forms via the oxidation of the thiosalicylic acid thiolate. This process is accelerated by the presence of oxygen and basic conditions.
2 R-S⁻ + O₂ + 2 H₂O → R-S-S-R + 4 OH⁻
-
Visualizing the Competing Reactions: The following diagram illustrates the desired SN2 pathway competing with the oxidative disulfide formation.
Fig 1. Competing reaction pathways in the synthesis. -
Troubleshooting & Mitigation: The table below summarizes key information for identifying and preventing the formation of this side product.
| Parameter | Desired Product | Side Product: 2,2'-dithiobis(benzoic acid) |
| IUPAC Name | This compound | 2,2'-Dithiobis(benzoic acid) |
| Molecular Formula | C₉H₈O₄S | C₁₄H₁₀O₄S₂ |
| Molecular Weight | 212.23 g/mol [1] | 306.36 g/mol |
| Formation | SN2 reaction with chloroacetic acid[1] | Oxidation of thiosalicylic acid[4] |
| Prevention | Ensure proper stoichiometry and conditions. | Use deoxygenated solvents; run under N₂ or Ar.[3] |
| Removal | Recrystallization. | Can sometimes be removed by careful recrystallization or chromatography. Prevention is the best strategy. |
Problem 3: Purification Challenges
Q: I'm struggling to purify the crude product. Simple recrystallization isn't giving me a sharp melting point. What purification protocol do you recommend?
A: Purification can indeed be challenging due to the similar polarities of the product, starting material, and disulfide side product. A multi-step purification strategy involving acid-base extraction followed by recrystallization is most effective.
-
Expert Insight: The target molecule is a dicarboxylic acid, whereas the starting material is a monocarboxylic acid. This difference in acidity and charge at different pH values can be exploited during the workup. The disulfide side product is also a dicarboxylic acid, making it harder to separate by simple extraction.
Validated Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol incorporates best practices to minimize side product formation.
-
Vessel Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add thiosalicylic acid (15.4 g, 0.1 mol).
-
Inerting: Purge the flask with dry nitrogen for 10-15 minutes.
-
Reagent Dissolution: Add deoxygenated water (100 mL) to the flask. While stirring, slowly add a solution of sodium hydroxide (12.0 g, 0.3 mol) in deoxygenated water (50 mL). Stir until all solids dissolve. A gentle warming may be applied if necessary.
-
Nucleophilic Addition: To the resulting solution, add a solution of chloroacetic acid (9.45 g, 0.1 mol) in deoxygenated water (20 mL) dropwise over 20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature with stirring under a nitrogen atmosphere for 3-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid while cooling in an ice bath. A voluminous white precipitate will form.
-
Isolation: Collect the crude solid by vacuum filtration, wash the filter cake thoroughly with cold water to remove inorganic salts, and press as dry as possible.
Protocol 2: Purification by Recrystallization
This protocol is adapted from standard methods for purifying similar aromatic carboxylic acids.[5]
-
Dissolution: Transfer the crude, dried solid to an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol (e.g., 3-4 mL per gram of crude product) and heat the mixture gently with stirring until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.
-
Crystallization: Filter the hot solution through a pre-warmed funnel to remove the charcoal or any insoluble impurities. Add hot water dropwise to the hot filtrate until the solution becomes faintly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature to promote the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and dry in a vacuum oven at 60-70 °C. The expected melting point of the pure product is around 208 °C.[6]
References
Technical Support Center: Optimization of Carxymethylation Reactions
Welcome to the technical support center for carboxymethylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting carboxymethylation reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in synthesizing high-quality carboxymethylated products.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the carboxymethylation reaction?
A1: Carboxymethylation is a chemical modification, specifically an etherification, that introduces carboxymethyl (-CH₂COOH) groups onto a substrate, typically a polymer with hydroxyl groups like cellulose or starch.[1][2] The process follows the Williamson ether synthesis mechanism.[3][4] It involves two primary, simultaneous reactions:
-
Alkalization: The substrate (e.g., cellulose) is treated with a strong base, usually sodium hydroxide (NaOH), to activate the hydroxyl groups by converting them into more nucleophilic alkoxide ions.[2][4]
-
Etherification: The activated substrate then reacts with a carboxymethylating agent, most commonly sodium monochloroacetate (SMCA) or monochloroacetic acid (MCA), via a nucleophilic substitution reaction to form the carboxymethyl ether.[1][2][3]
A competitive side reaction also occurs where NaOH reacts directly with SMCA to form an undesired byproduct, sodium glycolate.[1][5][6] Optimizing the main reaction while minimizing this side reaction is the key to successful synthesis.[5][7]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Low Degree of Substitution (DS)
The Degree of Substitution (DS) is the average number of carboxymethyl groups attached to each repeating unit of the polymer (e.g., each anhydroglucose unit in cellulose).[8] It is the most critical parameter defining the final product's properties. A low DS is a frequent challenge.
Q: My final product has a very low DS. What are the most likely causes and how can I fix it?
A: A low DS can stem from several factors related to reaction stoichiometry, conditions, and reagent quality. Let's break down the potential causes and solutions.
-
Cause A: Inefficient Alkalization
-
Why it happens: The initial activation of hydroxyl groups is crucial. If the NaOH concentration is too low, not enough hydroxyls will be converted to alkoxides, leading to poor reactivity with the etherifying agent.[3] Conversely, an excessively high NaOH concentration can cause significant degradation of the polymer backbone or promote the side reaction that consumes the SMCA.[5][6]
-
Solution: The optimal NaOH concentration is highly dependent on the substrate. For many forms of cellulose, concentrations between 30% and 52% (w/v) have been shown to be effective.[5][9][10] It is recommended to perform a small-scale optimization series, varying the NaOH concentration while keeping other parameters constant, to find the ideal level for your specific raw material.
-
-
Cause B: Insufficient Carboxymethylating Agent
-
Why it happens: The molar ratio of the carboxymethylating agent (e.g., SMCA) to the polymer's repeating units directly influences the achievable DS. An insufficient amount of agent will naturally lead to a lower DS.
-
Solution: Increase the molar ratio of SMCA to the anhydroglucose unit. Studies often explore ratios from 1:1 to 3:1 (SMCA:AGU).[3] A higher ratio generally pushes the reaction toward a higher DS, but be aware of diminishing returns and increased cost.
-
-
Cause C: Suboptimal Reaction Temperature
-
Why it happens: Temperature plays a dual role. It must be high enough to provide the necessary activation energy for the etherification reaction. However, excessively high temperatures (>75°C) can accelerate the undesired side reaction (formation of sodium glycolate) and may also cause thermal degradation of the polymer chains.[5][11]
-
Solution: Most carboxymethylation reactions are optimally performed in the range of 50°C to 65°C.[7] If you suspect temperature is the issue, try running the reaction at a moderate temperature, such as 55°C, which has been shown to provide efficient and stable conditions for carboxymethylation.[11]
-
-
Cause D: Inappropriate Solvent System
-
Why it happens: The reaction is typically performed in a solvent slurry, not in an aqueous solution. The solvent's role is to suspend the polymer, facilitate the penetration of reagents, and control swelling.[5] The polarity of the solvent is critical. A solvent that is too polar may dissolve the reagents away from the polymer, while one that is not polar enough may not allow for adequate swelling and reagent access.
-
Solution: An ethanol:isopropanol mixture is a commonly used and effective solvent system.[1][5] The ratio can be optimized; a 1:1 ratio has been shown to be effective in some systems.[5] Isopropanol is often favored as it provides a good balance for the reaction medium.[3][12]
-
Issue 2: Poor Product Solubility or High Viscosity Issues
Carboxymethylation is often performed to increase the water solubility of a polymer.[13] If your final product does not dissolve well or forms an unmanageably viscous solution, it points to issues with the DS or polymer degradation.
Q: My carboxymethylated product is not fully soluble in water, or its viscosity is much lower than expected. What went wrong?
A: This is typically linked to either an insufficient DS or degradation of the polymer backbone.
-
Cause A: Degree of Substitution is too Low
-
Why it happens: Water solubility is directly imparted by the ionic carboxymethyl groups. A DS value of at least 0.4 is generally required to render cellulose derivatives soluble in water.[14] If your DS is below this threshold, the polymer will likely only swell or dissolve partially.
-
Solution: Revisit the troubleshooting steps for "Low Degree of Substitution" (Issue 1). You must increase the DS by optimizing NaOH concentration, SMCA ratio, and reaction temperature to achieve water solubility.
-
-
Cause B: Polymer Degradation
-
Why it happens: Harsh reaction conditions, particularly high temperatures for prolonged periods or excessively high alkali concentrations, can cleave the glycosidic bonds of the polymer backbone.[5] This results in a lower molecular weight product, which in turn leads to significantly lower solution viscosity.
-
Solution:
-
Moderate Temperature and Time: Avoid prolonged reaction times at high temperatures. A reaction time of 2.5 to 3.5 hours is often sufficient.[15] If degradation is suspected, reduce the reaction temperature (e.g., to 55°C) and/or shorten the duration.[11]
-
Optimize NaOH Concentration: As mentioned previously, an overly concentrated NaOH solution can damage the polymer. Ensure you are using the optimal concentration determined from preliminary experiments.
-
-
Issue 3: Presence of Impurities in the Final Product
Q: After purification, my product still contains significant impurities. How can I improve the purity?
A: The primary byproducts of the reaction are sodium chloride and sodium glycolate.[10] Effective purification is essential to remove them.
-
Cause A: Inadequate Washing
-
Why it happens: The crude product is often a mixture of the desired carboxymethylated polymer and water-soluble byproducts. Simple filtration is not enough.
-
Solution: A thorough washing procedure is non-negotiable. The standard method involves washing the neutralized product multiple times with an aqueous ethanol solution (typically 70-80%).[5][10] This solvent mixture is effective because the desired product is insoluble in it, while the salt byproducts are readily washed away. Washing should be repeated until a test of the filtrate for chloride ions (e.g., with silver nitrate) is negative.[16]
-
-
Cause B: Incomplete Neutralization
-
Why it happens: After etherification, the reaction mixture is highly alkaline. This excess alkali must be neutralized before final purification. If neutralization is incomplete, the product will remain in its sodium salt form, which can affect its properties and purity.
-
Solution: After the reaction, the slurry should be neutralized, typically with glacial acetic acid or hydrochloric acid, to a pH of ~7.0.[2][14] This converts the sodium carboxymethylate to its acid form (which is less soluble in the alcohol wash) and neutralizes excess NaOH.
-
Key Parameter Optimization Summary
For ease of reference, the table below summarizes the impact of key reaction parameters on the Degree of Substitution (DS) and product viscosity.
| Parameter | Effect on DS | Effect on Viscosity | General Recommendation |
| NaOH Concentration | Increases to an optimum, then decreases.[5] | Decreases at very high concentrations due to degradation.[5] | Optimize between 30-52% (w/v) for your specific substrate.[9][10] |
| SMCA/MCA Ratio | Increases with higher ratio. | Generally stable, but can be affected by DS. | Use a molar ratio of 1.2 to 3.0 (reagent to polymer unit).[3] |
| Temperature | Increases to an optimum (~55-65°C), then decreases.[11] | Decreases significantly at high temperatures due to degradation.[5] | Maintain a moderate temperature, typically 50-65°C.[7] |
| Reaction Time | Increases with time, then plateaus. | Can decrease with prolonged time due to degradation.[5] | Typically 2.5 to 4 hours.[15][17] |
| Solvent System | Highly influential; affects reagent access.[5] | Influenced by the final DS and molecular weight. | Isopropanol or Ethanol:Isopropanol mixtures are effective.[5][12] |
Experimental Protocols & Methodologies
Protocol 1: General Carboxymethylation of Cellulose
This protocol provides a robust starting point for the carboxymethylation of a generic cellulose source.
Materials:
-
Cellulose powder (10 g)
-
Isopropanol
-
Sodium Hydroxide (NaOH) solution (e.g., 40% w/v)
-
Sodium Monochloroacetate (SMCA)
-
Glacial Acetic Acid
-
Methanol
-
Ethanol (70% v/v)
Procedure:
-
Slurry Preparation: Suspend 10 g of cellulose in 150 mL of isopropanol in a three-neck flask equipped with a mechanical stirrer.
-
Alkalization: With vigorous stirring, slowly add 20 mL of 40% NaOH solution. Allow the mixture to stir for 60-90 minutes at room temperature to ensure uniform activation of the cellulose.[2][18]
-
Etherification: Add 12 g of SMCA powder to the slurry. Heat the reaction mixture to 55°C and maintain for 3 hours with continuous stirring.[3]
-
Termination & Neutralization: Cool the reaction mixture to room temperature. Add 150 mL of methanol and neutralize the slurry by slowly adding glacial acetic acid until the pH is 7.0.[5][14]
-
Purification: Filter the solid product. Wash the product cake repeatedly with 70% ethanol (4-5 times) to remove byproducts.[5][10]
-
Drying: Dry the purified product in an oven at 60-70°C to a constant weight.[5]
Protocol 2: Determination of Degree of Substitution (DS) by Back Titration
The back titration method is a reliable and widely used technique to determine the DS of carboxymethyl cellulose (CMC).[1][8]
Procedure:
-
Conversion to Acid Form: Accurately weigh ~0.5 g of the dried CMC product into a beaker. Add 100 mL of 80% ethanol and 5 mL of concentrated nitric acid. Boil the mixture for 5 minutes, then allow it to cool and settle.
-
Washing: Decant the supernatant. Wash the solid product with 80% ethanol until the washings are free of acid (test with pH paper).
-
Dissolution: Dry the acid-form CMC. Accurately weigh ~0.2 g of the dried acid-CMC into a flask. Add 100 mL of deionized water and 25.00 mL of a standardized 0.1 M NaOH solution.
-
Titration: Stir until the sample is fully dissolved. Titrate the excess NaOH with a standardized 0.1 M HCl solution using phenolphthalein as the indicator.
-
Calculation: The DS is calculated using the appropriate formula that accounts for the moles of NaOH consumed by the carboxymethyl groups.
Workflow & Logic Diagrams
To better visualize the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for carboxymethylation.
Caption: Decision tree for troubleshooting low Degree of Substitution (DS).
References
- 1. scialert.net [scialert.net]
- 2. News - Manufacturing Process of sodium carboxymethylcellulose [ihpmc.com]
- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 4. researchgate.net [researchgate.net]
- 5. scialert.net [scialert.net]
- 6. researchgate.net [researchgate.net]
- 7. Recent Developments of Carboxymethyl Cellulose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. researchgate.net [researchgate.net]
- 10. ijcea.org [ijcea.org]
- 11. researchgate.net [researchgate.net]
- 12. asrjetsjournal.org [asrjetsjournal.org]
- 13. Carboxymethylation of polysaccharides: Synthesis and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scitepress.org [scitepress.org]
- 15. Optimization of Reaction Conditions for Synthesis of Carboxymethyl Cellulose from Oil Palm Fronds [ijcea.org]
- 16. The Degree of Substitution Determination Method of Sodium Carboxymethyl Cellulose – SINOCMC [sino-cmc.com]
- 17. Effects of Carboxymethyl Modification on the Acidic Polysaccharides from Calocybe indica: Physicochemical Properties, Antioxidant, Antitumor and Anticoagulant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. yizhongcellulose.com [yizhongcellulose.com]
Technical Support Center: Stability of 2-[(Carboxymethyl)thio]benzoic Acid in Solution
Welcome to the technical support center for 2-[(Carboxymethyl)thio]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound in solution. Our goal is to equip you with the necessary knowledge to anticipate stability challenges, design robust experiments, and interpret your results with confidence.
Introduction to the Stability of this compound
This compound is a molecule possessing two key functional groups that dictate its chemical behavior in solution: a thioether linkage and two carboxylic acid moieties. While Safety Data Sheets (SDS) often state that the compound is "stable under normal conditions," this provides limited insight for researchers working with solutions under diverse experimental settings.[1][2] The inherent reactivity of the thioether and the ionizable nature of the carboxylic acids mean that factors such as pH, temperature, presence of oxidizing agents, and the solvent system can significantly impact its stability.
This guide will delve into the potential degradation pathways, provide answers to frequently asked questions regarding its handling and stability, and offer detailed troubleshooting protocols for common experimental challenges.
Frequently Asked Questions (FAQs) on Solution Stability
This section addresses common questions regarding the stability of this compound in solution.
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on the chemical structure, two primary degradation pathways are of concern: oxidation of the thioether and hydrolysis of the carboxymethyl group.
-
Oxidative Degradation: The thioether sulfur atom is susceptible to oxidation, which can occur in a stepwise manner to form the corresponding sulfoxide and then the sulfone.[3] This process can be initiated by atmospheric oxygen, but is significantly accelerated by the presence of oxidizing agents such as hydrogen peroxide or metal ions.[4][5] While oxidation by hydrogen peroxide at physiological pH can be slow, stronger oxidants can lead to rapid degradation.[6][7]
-
Hydrolytic Degradation: The bond between the sulfur atom and the carboxymethyl group (S-CH₂COOH) can be susceptible to hydrolysis, particularly under acidic or basic conditions. Studies on the related compound, S-carboxymethylcysteine, have shown that its oxidized forms (sulfoxide and sulfone) are unstable under acid hydrolysis, leading to the cleavage of the S-C bond.[6][7] While the thioether itself is generally stable to hydrolysis, the presence of the adjacent carboxylic acid and the potential for oxidation increases the likelihood of this degradation pathway.
Q2: How does the pH of the solution affect the stability of this compound?
A2: The pH of the solution is a critical factor influencing the stability of this compound due to its effect on both the ionization state of the molecule and the rates of hydrolysis.
-
Ionization State: this compound has two carboxylic acid groups with different pKa values. The acidity of thiocarboxylic acids is generally higher than their carboxylic acid analogs.[8] The ionization state will affect the molecule's solubility, polarity, and susceptibility to degradation.
-
Hydrolysis Rate: The rate of hydrolysis of ester-like functional groups is highly pH-dependent.[9] While this compound is a thioether, the carboxymethyl group can be considered to have some ester-like character. Generally, hydrolysis is catalyzed by both acid and base. Therefore, the compound is expected to be most stable in the neutral to slightly acidic pH range. Extreme pH values (highly acidic or highly alkaline) are likely to accelerate hydrolysis, especially of the oxidized degradation products.[6][7]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure the stability of solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C) to minimize the rates of all potential degradation reactions.
-
Light: Protect solutions from light to prevent photolytic degradation.[4]
-
Atmosphere: For long-term storage, it is advisable to purge the solution with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation.
-
pH: If possible, buffer the solution to a pH where the compound exhibits maximum stability, which is anticipated to be in the slightly acidic to neutral range.
Troubleshooting Experimental Issues
This section provides guidance on how to identify and resolve common issues encountered during experiments with this compound.
Issue 1: Inconsistent results or loss of compound potency over time.
-
Potential Cause: Degradation of the compound in your experimental solution.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Prepare a fresh stock solution and compare its performance to the older stock.
-
Analyze for Degradants: Use a stability-indicating analytical method, such as HPLC, to check for the presence of degradation products in your samples.
-
Review Solution Preparation and Storage: Ensure that solutions are prepared in a suitable solvent, buffered to an appropriate pH, and stored under the recommended conditions (refrigerated, protected from light, and under an inert atmosphere if necessary).
-
Issue 2: Unexpected peaks in your chromatogram when analyzing the compound.
-
Potential Cause: Formation of degradation products during sample preparation or analysis.
-
Troubleshooting Steps:
-
Identify the Source: Inject a freshly prepared standard to confirm that the unexpected peaks are not artifacts of the analytical system. Analyze samples that have been subjected to different storage times or conditions to see if the peak areas of the unknown components increase over time.
-
Characterize Degradants: If possible, use mass spectrometry (LC-MS) to identify the mass of the unexpected peaks. This can provide clues as to their identity (e.g., an increase of 16 amu may suggest oxidation to the sulfoxide).
-
Optimize Analytical Method: Ensure your HPLC method is capable of separating the parent compound from all potential degradation products. This may require adjusting the mobile phase composition, gradient, or column chemistry.
-
Experimental Protocols
To assist researchers in evaluating the stability of this compound, the following protocols for forced degradation studies and a stability-indicating HPLC method are provided.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][10]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and a small amount of organic solvent like methanol or acetonitrile to ensure solubility).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl in separate vials. Keep one set of vials at room temperature and another at 60°C for a defined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH in separate vials. Keep one set of vials at room temperature and another at 60°C for a defined period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the vial at room temperature for a defined period.
-
Thermal Degradation: Place a vial of the stock solution in a heating block or oven at a high temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[4]
-
-
Sample Analysis: At each time point, withdraw an aliquot from each vial, neutralize the acidic and basic samples if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating the parent compound from its degradation products.[6][11] The following is a starting point for a reverse-phase HPLC method that can be further optimized and validated.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
Mobile Phase A: Water with 0.1% phosphoric acid (adjust pH to a suitable value, e.g., 3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute more hydrophobic compounds.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: UV at a wavelength of maximum absorbance for this compound.
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[6] Specificity is demonstrated by showing that the peak for this compound is pure and that all degradation products are well-resolved from it.
Data Presentation
Table 1: Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Product | Chemical Structure |
| Oxidation | 2-[(Carboxymethyl)sulfinyl]benzoic acid (Sulfoxide) | |
| Oxidation | 2-[(Carboxymethyl)sulfonyl]benzoic acid (Sulfone) | |
| Hydrolysis (of oxidized products) | 2-Mercaptobenzoic acid and Glyoxylic acid | and |
Visualization of Degradation Pathways
Caption: Potential degradation pathways of this compound.
Conclusion
The stability of this compound in solution is a multifaceted issue that requires careful consideration of experimental conditions. By understanding the potential for oxidative and hydrolytic degradation, researchers can take proactive steps to minimize the degradation of the compound and ensure the reliability of their experimental data. The protocols and troubleshooting guides provided here serve as a valuable resource for navigating the challenges associated with the use of this compound in solution-based research.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 3. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ijrpp.com [ijrpp.com]
- 6. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Scale-Up of 2-[(Carboxymethyl)thio]benzoic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 2-[(Carboxymethyl)thio]benzoic acid (CAS 135-13-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the production of this versatile chemical intermediate. Our aim is to combine established chemical principles with practical, field-proven insights to help you navigate the challenges of transitioning from laboratory-scale experiments to larger-scale production.
I. Foundational Synthesis and Mechanism
The most common and industrially viable route to this compound is through the S-alkylation of 2-mercaptobenzoic acid (thiosalicylic acid) with a haloacetic acid, typically chloroacetic acid, in the presence of a base.
Reaction Scheme:
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The base deprotonates the thiol group of thiosalicylic acid, forming a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion and forming the new carbon-sulfur bond. A second equivalent of base is required to neutralize the carboxylic acid of the chloroacetic acid. The final product is then precipitated by acidification.
II. Troubleshooting Guide: From Lab Bench to Pilot Plant
Scaling up a chemical synthesis is rarely a linear process. Issues that are minor or manageable at the laboratory scale can become significant challenges in larger reactors. This section addresses common problems encountered during the scale-up of this compound production.
Diagram: Troubleshooting Workflow for Low Yield and Purity
Caption: Troubleshooting workflow for low product yield and purity.
Frequently Asked Questions (FAQs)
Reaction & Synthesis
Q1: My reaction is sluggish and incomplete, even after extended reaction times. What are the likely causes?
A1: This is a common issue during scale-up. The primary suspects are:
-
Insufficient Base: The reaction requires two full equivalents of a strong base (like NaOH or KOH) to proceed to completion. One equivalent deprotonates the thiol, and the second neutralizes the chloroacetic acid. In a large-scale setting, inadequate mixing can create localized areas of low base concentration. Ensure your base is fully dissolved and that agitation is sufficient to maintain a homogeneous mixture.
-
Poor Temperature Control: While this reaction is often run at slightly elevated temperatures to increase the rate, inconsistent heating in a large reactor can lead to both hot spots (promoting side reactions) and cold spots (slowing the reaction). Ensure your heating mantle or jacketed reactor provides uniform heating and that your temperature probes are accurately placed.
-
Low-Quality Thiosalicylic Acid: The starting thiosalicylic acid can be prone to air oxidation, forming dithiosalicylic acid. This impurity will not participate in the desired reaction, effectively lowering the amount of your key starting material and leading to lower yields. It is crucial to use fresh, high-purity thiosalicylic acid.
Q2: I'm observing a significant amount of a disulfide impurity in my final product. How can I minimize this?
A2: The formation of dithiosalicylic acid is a common side reaction, primarily due to the oxidation of the starting material.
-
Inert Atmosphere: On a larger scale, the reaction is more susceptible to air oxidation due to longer reaction and processing times. It is highly recommended to conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize the oxidation of the thiolate intermediate.[1]
-
Control of Reaction Temperature: Exceedingly high temperatures can accelerate oxidative side reactions. Maintain a moderate reaction temperature, typically in the range of 50-70 °C, and ensure even heating.
Q3: What is the optimal choice of base and solvent for this reaction at scale?
A3:
-
Base: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common and cost-effective bases for this transformation. The choice between them is often a matter of solubility and handling preference. Ensure the base is fully dissolved in the solvent before the addition of the thiosalicylic acid to prevent localized high concentrations.
-
Solvent: Water is the most common and environmentally friendly solvent. However, for some applications, a co-solvent system of water and a water-miscible organic solvent like ethanol or isopropanol can be used to improve the solubility of the starting materials.
Work-up and Purification
Q4: During the precipitation step, I get a very fine, difficult-to-filter solid. How can I improve the crystal morphology?
A4: The physical properties of the precipitated product are critical for efficient large-scale isolation.
-
Controlled Precipitation: Avoid "crashing out" the product by rapid acidification. Instead, add the acid slowly to the solution of the product salt with good agitation. This allows for the formation of larger, more easily filterable crystals.
-
Temperature of Precipitation: Precipitating from a warm solution and then slowly cooling can often lead to better crystal growth. Experiment with different precipitation temperatures to find the optimal conditions for your system.
Q5: My final product has a persistent yellow or brownish tint. What is the cause, and how can I obtain a white crystalline solid?
A5: A colored product often indicates the presence of impurities.
-
Source of Color: The color can arise from oxidized impurities (like the disulfide) or residual starting materials.
-
Purification by Recrystallization: The most effective way to remove these impurities and improve the color is through recrystallization.[2] A mixed solvent system, such as ethanol/water, is often effective. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add hot water until the solution becomes slightly turbid. Allowing this solution to cool slowly will yield purer, paler crystals.[2]
-
Charcoal Treatment: If the color is persistent, a small amount of activated carbon can be added to the hot solution during recrystallization to adsorb colored impurities.[2] Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool.[2]
Safety and Handling
Q6: What are the primary safety concerns when scaling up this process?
A6:
-
Corrosive Materials: The reaction involves strong bases (NaOH, KOH) and acids (HCl). Ensure that all reactors and transfer lines are constructed of appropriate corrosion-resistant materials. Personnel should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.[3][4]
-
Thiol Odor: Thiosalicylic acid has a strong, unpleasant odor. Conduct all operations in a well-ventilated area or in a closed system to contain the odor.
-
Exothermic Reaction: The neutralization of chloroacetic acid and the main reaction can be exothermic. When working with large quantities, add reagents slowly and monitor the temperature carefully to maintain control of the reaction.
III. Experimental Protocols & Data
Protocol: Scale-Up Synthesis of this compound
This protocol is a general guideline for a laboratory-scale synthesis and can be adapted for larger-scale production with appropriate engineering controls.
-
Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve sodium hydroxide (2.1 equivalents) in deionized water.
-
Addition of Reactants: Under a nitrogen atmosphere, add chloroacetic acid (1.0 equivalent) to the sodium hydroxide solution, controlling the temperature. Once the initial exotherm has subsided, add thiosalicylic acid (1.0 equivalent) portion-wise.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up and Precipitation: Cool the reaction mixture to room temperature. Slowly add concentrated hydrochloric acid with vigorous stirring until the pH of the solution is approximately 2-3.
-
Isolation: The product will precipitate as a white solid. Cool the slurry in an ice bath for at least one hour to maximize precipitation. Collect the solid by vacuum filtration using a Buchner funnel.[3]
-
Washing and Drying: Wash the filter cake with cold deionized water to remove inorganic salts. Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Table: Typical Process Parameters and Expected Outcomes
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) | Key Considerations for Scale-Up |
| Thiosalicylic Acid | 10 g (1 eq) | 1 kg (1 eq) | Ensure consistent purity across batches. |
| Chloroacetic Acid | 6.1 g (1 eq) | 610 g (1 eq) | Monitor for impurities. |
| Sodium Hydroxide | 5.2 g (2.1 eq) | 520 g (2.1 eq) | Use a slight excess to drive the reaction. |
| Solvent (Water) | 100 mL | 10 L | Ensure sufficient volume for good mixing. |
| Reaction Temp. | 65 °C | 65 °C | Maintain even heating to avoid hot spots. |
| Reaction Time | 2 hours | 3-4 hours | May require longer time for completion. |
| Agitation | Magnetic Stirrer | Mechanical Stirrer | Crucial for mass and heat transfer. |
| Typical Yield | 85-95% | 80-90% | Yields may be slightly lower on a larger scale. |
| Purity (Crude) | >95% | >95% | Impurity profile may change with scale. |
| Purity (Recrystallized) | >99% | >99% | Recrystallization is key for high purity. |
IV. Analytical Methods for Quality Control
Consistent product quality is paramount. The following analytical techniques are recommended for monitoring the reaction and ensuring the final product meets specifications.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing the purity of the final product and for identifying and quantifying any impurities.[5] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid, like phosphoric or formic acid) is typically effective.[5]
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring the progress of the reaction. A suitable eluent system would be a mixture of ethyl acetate and hexanes with a small amount of acetic acid.
-
Melting Point: A sharp melting point range is a good indicator of high purity. The reported melting point for this compound is around 208-211 °C.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups (carboxylic acids, thioether).
V. References
-
Smolecule. (2023, August 15). Buy this compound | 135-13-7. --INVALID-LINK--
-
Benchchem. (2025). Troubleshooting low yield in 2-Benzoylbenzoic acid synthesis. --INVALID-LINK--
-
U.S. Patent No. 4,902,826. (1990). Process for the preparation of 2-arylthiobenzoic acids. Google Patents. --INVALID-LINK--
-
SIELC Technologies. (2018, May 17). Benzoic acid, (2-carboxymethylthio)-. --INVALID-LINK--
-
Kazemi, M., et al. (2015). The alkylation of thiols in green mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456. --INVALID-LINK--
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Filtration. --INVALID-LINK--
-
GEA. (n.d.). Organic acids. --INVALID-LINK--
-
Thermo Fisher Scientific. (2010, November 16). SAFETY DATA SHEET - Thiosalicylic acid. --INVALID-LINK--
-
U.S. Patent No. 2013/0245317 A1. (2013). Process and System For The Separation And Drying of Carboxylic Acid Crystals. Google Patents. --INVALID-LINK--
-
Benchchem. (2025). Purification of 2-((2-Aminophenyl)thio)benzoic Acid by Recrystallization: Application Notes and Protocols. --INVALID-LINK--
-
Korean Patent No. KR20000017955A. (2000). Process for preparing thiosalicylic acid. Google Patents. --INVALID-LINK--
-
Allen, C. F. H., & MacKay, D. D. (1932). Thiosalicylic acid. Organic Syntheses, 12, 76. --INVALID-LINK--
-
Ekinci, D., Sentürk, M., & Küfrevioğlu, Ö. İ. (2011). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. Expert Opinion on Therapeutic Patents, 21(12), 1831-1841. --INVALID-LINK--
-
GMM Pfaudler. (n.d.). Acid purification systems. --INVALID-LINK--
-
P&S Chemicals. (n.d.). Product information, this compound. --INVALID-LINK--
-
Fluorochem. (n.d.). This compound. --INVALID-LINK--
-
ChemicalBook. (n.d.). 2-(CARBOXYMETHYLTHIO)BENZOIC ACID. --INVALID-LINK--
-
Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. --INVALID-LINK--
-
ResearchGate. (2025, August 7). Salicylic acid derivatives: synthesis, features and usage as therapeutic tools. --INVALID-LINK--
-
Noël Research Group - UvA. (n.d.). Publications. --INVALID-LINK--
-
Hit2Lead. (n.d.). This compound. --INVALID-LINK--
-
ResearchGate. (2025, October 2). Heat transfer and mixing in flow through pinched pipe. --INVALID-LINK--
-
MDPI. (n.d.). Racemic and Enantiomeric Alkoxycyanobiphenyls Bearing Terminal Vicinal Fluorine Substituents: Synthesis and Mesogenic Behavior. --INVALID-LINK--
-
New Journal of Chemistry (RSC Publishing). (n.d.). Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation. --INVALID-LINK--
-
RSC Publishing. (2024, September 30). Carboxylation reactions for the sustainable manufacture of chemicals and monomers. --INVALID-LINK--
References
Technical Support Center: Synthesis & Thiol Integrity
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into a critical challenge in chemical synthesis: preventing the unwanted oxidation of thiol groups. My objective is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experimental design and troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial queries regarding thiol oxidation, providing concise, actionable answers grounded in established chemical principles.
Q1: My thiol compound unexpectedly formed a disulfide. What is the fundamental mechanism behind this?
A1: The conversion of a thiol (R-SH) to a disulfide (R-S-S-R) is a classic oxidation-reduction (redox) reaction.[1][2] The process involves the loss of electrons from the sulfur atoms of two thiol molecules. This can occur through several pathways, but a common one involves the deprotonation of the thiol to form a highly nucleophilic thiolate anion (R-S⁻).[3][4] This thiolate is then susceptible to attack by an oxidizing agent. Even atmospheric oxygen can facilitate this process, especially under basic conditions or in the presence of catalytic metal ions.[3][5][6] The reaction can be simplified as two main steps: initial oxidation of a thiol to a reactive intermediate (like a sulfenic acid), which then rapidly reacts with a second thiol molecule to form the stable disulfide bond.[7]
Q2: I'm working in an aqueous buffer. Does pH play a role in thiol oxidation?
A2: Absolutely. pH is a critical factor. Thiol oxidation is significantly accelerated at higher (basic) pH levels.[4][6] This is because the thiol group, which is acidic (pKa typically around 8-10), becomes deprotonated to form the thiolate anion (R-S⁻).[8] This anion is a much stronger nucleophile than the neutral thiol, making it far more susceptible to oxidation.[4] Therefore, maintaining a slightly acidic to neutral pH can be a simple and effective first step in minimizing unwanted disulfide formation.
Q3: Are there simple additives I can include in my reaction or buffer to prevent oxidation?
A3: Yes, several additives can significantly enhance the stability of your thiol-containing molecule.
-
Reducing Agents: Sacrificial reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) are highly effective.[1][9][10] They work by maintaining a reducing environment, effectively reversing any incipient disulfide formation or being preferentially oxidized themselves.[1][11][12] TCEP is often preferred as it is odorless, more stable at higher pH, and does not contain a thiol group itself, which can simplify downstream reactions.[10][13]
-
Chelating Agents: Trace metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for thiol oxidation.[14] Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) sequesters these metal ions, inhibiting their catalytic activity.[9][15][16]
-
Antioxidants: Compounds like ascorbic acid can act as sacrificial agents, being oxidized in preference to your thiol compound.[9]
Q4: My synthesis involves multiple steps. When should I be most concerned about thiol oxidation?
A4: Vigilance is required throughout, but certain stages carry higher risk:
-
Deprotection Steps: The moment a thiol protecting group is removed, the free thiol is vulnerable. This is a critical window where oxidation can occur rapidly.
-
Purification: Extended exposure to air during procedures like column chromatography or HPLC can lead to significant oxidation.[4] Using degassed solvents is crucial here.
-
Work-up and Extraction: Aqueous work-ups, especially under basic conditions, can promote disulfide formation.
-
Storage: Long-term storage of the unprotected thiol, even as a solid or in solution, can lead to gradual oxidation.[3][14] Storing under an inert atmosphere is best practice.[3][4]
Section 2: Troubleshooting Guide - When Things Go Wrong
This section provides a structured approach to diagnosing and solving common problems related to thiol oxidation during synthesis.
Problem 1: Mass spectrometry analysis of my final product shows a peak corresponding to the dimer (disulfide).
This is the most direct evidence of unwanted oxidation.
Logical Troubleshooting Flow:
Caption: Troubleshooting workflow for disulfide bond formation.
Corrective Protocol: Disulfide Reduction If you have already formed the disulfide, it can often be reversed.
-
Dissolve the disulfide-containing compound in a suitable solvent (e.g., water, buffer, or an organic solvent like methanol).
-
Add a 5- to 10-fold molar excess of a reducing agent like DTT or TCEP.[10]
-
Stir the reaction at room temperature. Monitor the reaction by a suitable method (e.g., LC-MS, TLC) until the disulfide is fully converted back to the free thiol.
-
Proceed immediately with the next step or purification, using preventative measures to avoid re-oxidation.
Problem 2: My thiol-ene or thiol-maleimide conjugation reaction is giving low yields.
Low yields in these specific "click" reactions often point to a reduced concentration of the active, free thiol.
Possible Causes & Solutions:
| Potential Cause | Underlying Rationale | Recommended Solution |
| Oxidation Prior to Reaction | The thiol starting material has already partially oxidized to the disulfide, which is unreactive in the conjugation. | Before starting the conjugation, treat the thiol solution with a small amount of TCEP for 30 minutes to ensure all thiol is in the reduced, active form.[9] |
| Oxidation During Reaction | The reaction conditions themselves (e.g., presence of oxygen, trace metals, basic pH) are causing the thiol to oxidize faster than it can react. | 1. Thoroughly degas all buffers and solvents by sparging with argon or nitrogen.[14] 2. Run the reaction under an inert atmosphere. 3. Include 1-5 mM EDTA in the reaction buffer to chelate catalytic metal ions.[9][16] |
| Incorrect pH | The thiol-maleimide reaction is most efficient between pH 6.5-7.5. At higher pH, maleimide hydrolysis can compete, and at lower pH, the concentration of the nucleophilic thiolate is too low. | Ensure your reaction buffer is reliably maintained within the optimal pH 6.5-7.5 range. |
Section 3: Proactive Strategies - Thiol Protecting Groups
The most robust method for preventing thiol oxidation is to "mask" the functional group with a chemical protecting group. This group renders the thiol unreactive until it is intentionally removed at the desired stage of the synthesis.[8][17]
Q5: What are the most common thiol protecting groups and how do I choose the right one?
A5: The choice of protecting group is dictated by the overall synthetic strategy, particularly the conditions your molecule must endure in other reaction steps. This concept is known as orthogonal protection , where you can selectively remove one protecting group in the presence of others.[18][19][20]
Comparison of Common Thiol Protecting Groups:
| Protecting Group | Abbreviation | Cleavage Conditions | Key Advantages | Considerations/Disadvantages |
| Trityl | Tr | Mild acid (e.g., TFA), Silanes | Widely used, especially in peptide synthesis.[18][21] | Can be bulky. Cleavage conditions may affect other acid-labile groups (e.g., Boc). |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate, Silver(I) salts | Stable to strong acids (like HF) and TFA.[20] Orthogonal to Trityl. | Cleavage often requires heavy metals, which can be toxic and difficult to remove. |
| tert-Butyl | tBu | Mercury(II) acetate followed by H₂S, PhS(O)Ph/CH₃SiCl₃ in TFA | Very stable to a wide range of conditions, including TFA and redox agents.[8][20] | Requires harsh or toxic reagents for removal. |
| tert-Butylthio | StBu | Reduction with thiols (e.g., DTT, β-mercaptoethanol) or phosphines.[19] | Cleaved under mild, reductive conditions. Orthogonal to acid- and base-labile groups. | Unstable to thiols used as scavengers during other cleavage steps.[22] |
| 3-Nitro-2-pyridylsulfenyl | Npys | Reduction with thiols or phosphines. | Can be used for direct peptide-protein conjugation after cleavage.[23] | Not suitable for the Fmoc peptide synthesis strategy due to instability.[23] |
| Photolabile Groups (e.g., o-nitrobenzyl) | - | UV light irradiation | Removal is triggered by light, offering high temporal and spatial control without additional reagents. | Can be more synthetically complex to install. Requires specialized equipment for deprotection. |
Workflow for Orthogonal Protection Strategy:
This diagram illustrates how different protecting groups allow for selective chemical transformations.
Caption: Orthogonal deprotection of Cysteine residues.
Section 4: Essential Lab Protocols
Adherence to strict laboratory technique is paramount when handling sensitive thiols.
Protocol 1: Solvent Degassing
Objective: To remove dissolved oxygen from solvents, which is a primary oxidant.
Method: Sparging with Inert Gas
-
Obtain a cylinder of high-purity argon or nitrogen.
-
Use a clean, dry sparging needle (a long stainless-steel needle) connected to the gas regulator via chemically resistant tubing.
-
Insert the needle into the solvent, ensuring the tip is well below the liquid surface.
-
Open the gas flow to a rate that produces a steady stream of fine bubbles without splashing the solvent.
-
Sparge for at least 15-30 minutes for every 1 liter of solvent.
-
Store the degassed solvent under a positive pressure of the inert gas.
Protocol 2: Setting up an Inert Atmosphere Reaction
Objective: To prevent atmospheric oxygen from entering the reaction vessel. This is commonly achieved with a Schlenk line or in a glovebox.[24][25][26]
Method: Using a Schlenk Line
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried immediately before use to remove adsorbed water.
-
Assembly: Assemble the reaction apparatus (e.g., flask with condenser) and connect it to the Schlenk line manifold via a flexible hose.
-
Purge and Refill Cycle: a. Close the connection to the inert gas and open the connection to the vacuum pump. Evacuate the flask for 2-5 minutes. b. Close the connection to the vacuum and carefully open the connection to the inert gas to backfill the flask. c. Repeat this vacuum/inert gas cycle at least three times to ensure the atmosphere is completely exchanged.[25]
-
Reagent Addition: Add degassed solvents and reagents via syringe through a rubber septum against a positive pressure of inert gas (a "counterflow" of gas out of a needle provides evidence of positive pressure).
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved by connecting the top of the condenser to an oil bubbler.
Protocol 3: Quantifying Free Thiols with Ellman's Reagent
Objective: To determine the concentration of free, reduced thiol in a sample before a conjugation reaction to ensure accurate stoichiometry.
Principle: Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) reacts with a free thiol to produce a stoichiometric amount of the TNB²⁻ anion, which has a strong absorbance at 412 nm.[14]
Procedure:
-
Prepare DTNB Solution: Dissolve DTNB in a reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0) to a final concentration of 4 mg/mL.
-
Prepare Sample: Dissolve a known quantity of your thiol-containing compound in the same reaction buffer.
-
Blank Measurement: In a cuvette, add 50 µL of the DTNB solution to 2.5 mL of the reaction buffer. Measure and record the absorbance at 412 nm.
-
Sample Measurement: Add a known volume (e.g., 100 µL) of your thiol sample solution to the cuvette. Mix gently and incubate for 2-5 minutes.
-
Read Absorbance: Measure the final absorbance at 412 nm.
-
Calculation:
-
Calculate the change in absorbance (ΔA) = A_final - A_blank.
-
Calculate the concentration of thiols (M) using the Beer-Lambert law: Concentration (M) = ΔA / (ε × l) Where:
-
ε (molar extinction coefficient of TNB²⁻) = 14,150 M⁻¹cm⁻¹
-
l (path length of the cuvette) = 1 cm
-
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. Video: Preparation and Reactions of Thiols [jove.com]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Influence of reaction conditions on the oxidation of thiol groups in model peptidomimetic oligoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
- 10. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. Thiol-reducing agents prevent sulforaphane-induced growth inhibition in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Antioxidant - Wikipedia [en.wikipedia.org]
- 16. 研究用キレート剤・還元剤 [sigmaaldrich.com]
- 17. Protecting group - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A novel thiol-labile cysteine protecting group for peptide synthesis based on a pyridazinedione (PD) scaffold - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03802H [pubs.rsc.org]
- 20. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 23. researchgate.net [researchgate.net]
- 24. research.columbia.edu [research.columbia.edu]
- 25. Air-free technique - Wikipedia [en.wikipedia.org]
- 26. ossila.com [ossila.com]
Technical Support Center: Purification of 2-((2-Aminophenyl)thio)benzoic Acid
Welcome to the Technical Support Center for the purification of 2-((2-aminophenyl)thio)benzoic acid (CAS 54920-98-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this critical synthetic intermediate. As a key precursor in the synthesis of phenothiazines and other pharmaceuticals, the purity of 2-((2-aminophenyl)thio)benzoic acid is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[1]
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues you may encounter during your purification experiments.
Understanding the Molecule and Potential Impurities
2-((2-Aminophenyl)thio)benzoic acid is an amphoteric molecule, possessing both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This dual functionality is key to developing effective purification strategies but can also present unique challenges.
The most common synthetic route to 2-((2-aminophenyl)thio)benzoic acid involves two main steps:
-
Nucleophilic Aromatic Substitution: Reaction of 2,2'-dithiosalicylic acid with 1-chloro-2-nitrobenzene to form 2-((2-nitrophenyl)thio)benzoic acid.[1]
-
Reduction: Reduction of the nitro group of the intermediate to an amine.[1]
Based on this synthesis, the primary impurities to consider are:
-
Unreacted Starting Materials: 2,2'-dithiosalicylic acid and 1-chloro-2-nitrobenzene.
-
Intermediate: 2-((2-nitrophenyl)thio)benzoic acid.
-
Byproducts of the Reduction Step: Depending on the reducing agent used (e.g., SnCl₂/HCl, Fe/HCl), various inorganic salts and side-products can be generated.[1]
-
Oxidation Products: The thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide or sulfone.
The presence of these impurities can manifest as a discolored product (typically yellowish to brownish), a broad melting point range, or unexpected results in downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Recrystallization Issues
Q1: My recrystallized 2-((2-aminophenyl)thio)benzoic acid is still colored. How can I improve this?
A1: A persistent yellow or brownish hue after recrystallization often indicates the presence of colored impurities that co-crystallize with your product.
Causality: These impurities are likely aromatic compounds with extended conjugation, which absorb visible light. They may have similar solubility profiles to your target compound in the chosen solvent system.
Troubleshooting Protocol:
-
Activated Carbon Treatment: Before the hot filtration step in your recrystallization protocol, add a small amount of activated carbon (charcoal) to the hot solution. Activated carbon has a high surface area and can adsorb colored impurities.
-
Protocol:
-
After dissolving your crude product in the hot solvent, remove it from the heat source.
-
Add a small amount of activated carbon (approximately 1-2% of the solute mass).
-
Gently swirl the flask and reheat to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the activated carbon.
-
-
-
Solvent System Optimization: The ethanol/water system is a good starting point, but you may need to explore other solvent systems to alter the solubility of the impurities. Consider solvent systems like:
-
Acetic acid/water
-
Isopropanol/water
-
Toluene
-
Q2: I am getting a very low yield after recrystallization. What are the common causes and how can I improve it?
A2: Low recovery is a frequent issue in recrystallization and can stem from several factors.
Causality: The most common reasons for low yield are using too much solvent, premature crystallization, or incomplete crystallization.
Troubleshooting Steps:
-
Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent required to dissolve your compound. Adding excessive solvent will keep a significant portion of your product in solution even after cooling.
-
Prevent Premature Crystallization:
-
Preheat your filtration funnel and receiving flask during hot filtration. This prevents the solution from cooling and crystallizing prematurely on the filter paper or in the funnel stem.
-
Work quickly during the hot filtration step.
-
-
Maximize Crystal Formation:
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.
-
If no crystals form, try scratching the inside of the flask with a glass rod to induce nucleation or add a seed crystal of pure product.
-
Q3: My compound "oils out" instead of crystallizing. What should I do?
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid.
Causality: This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated with impurities.
Troubleshooting Protocol:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation.
-
Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.
-
Change Solvent System: If the problem persists, you may need to choose a solvent with a lower boiling point.
Acid-Base Extraction Challenges
Q4: How can I use acid-base extraction to purify 2-((2-aminophenyl)thio)benzoic acid?
A4: The amphoteric nature of your compound allows for a powerful purification strategy using acid-base extraction. This method separates acidic, basic, and neutral impurities.
Causality: By adjusting the pH of the aqueous phase, you can selectively move your target compound between an organic layer and an aqueous layer.
-
In acidic solution (pH < ~2): The amino group is protonated (-NH₃⁺), making the molecule water-soluble. The carboxylic acid remains protonated.
-
In basic solution (pH > ~7): The carboxylic acid is deprotonated (-COO⁻), making the molecule water-soluble. The amino group remains neutral.
-
At the isoelectric point (pI): The molecule exists as a zwitterion and has its lowest water solubility.
Detailed Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude 2-((2-aminophenyl)thio)benzoic acid in an appropriate organic solvent like ethyl acetate or diethyl ether.
-
Removal of Basic Impurities:
-
Transfer the organic solution to a separatory funnel.
-
Wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate any basic impurities, causing them to move into the aqueous layer.
-
Drain and discard the aqueous layer. Repeat the wash if necessary.
-
-
Extraction of the Target Compound:
-
To the organic layer, add a dilute aqueous base solution (e.g., 1 M NaOH). This will deprotonate the carboxylic acid of your target compound, forming a water-soluble salt.
-
Shake the funnel and allow the layers to separate.
-
Drain the aqueous layer containing your product into a clean flask.
-
Repeat the extraction of the organic layer with fresh aqueous base to ensure complete recovery.
-
-
Isolation of the Purified Compound:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add a dilute acid (e.g., 1 M HCl) with stirring until the solution is acidic (pH ~4-5). Your purified product will precipitate out.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Q5: I have formed an emulsion during acid-base extraction that won't separate. How can I resolve this?
A5: Emulsions are a common problem in liquid-liquid extractions, especially when there are impurities that act as surfactants.
Troubleshooting Steps:
-
Patience: Sometimes, simply letting the separatory funnel stand for a longer period can allow the layers to separate.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.
-
Filtration: Filter the mixture through a pad of Celite or glass wool.
Column Chromatography Guidance
Q6: When should I consider using column chromatography for purification?
A6: Column chromatography is a powerful technique for separating compounds with very similar properties that are difficult to purify by recrystallization or acid-base extraction.
Causality: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (eluent).
General Protocol for Column Chromatography:
-
Stationary Phase: Silica gel is a common choice for compounds of moderate polarity.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.
-
Tip: Use thin-layer chromatography (TLC) to determine the optimal solvent system before running the column. Aim for an Rf value of 0.2-0.3 for your target compound.
-
-
Column Packing: Pack the column with a slurry of silica gel in the initial eluent, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and carefully load it onto the top of the column.
-
Elution: Run the eluent through the column and collect fractions. Monitor the fractions by TLC to identify those containing your purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Column Chromatography:
-
Poor Separation: If your compounds are not separating well, you may need to adjust the polarity of your eluent or try a different stationary phase (e.g., alumina).
-
Compound Stuck on the Column: If your compound is not eluting, the mobile phase is likely not polar enough. Gradually increase the polarity of the eluent.
Data Presentation
| Parameter | Before Purification | After Recrystallization | After Acid-Base Extraction |
| Purity (by HPLC) | ~95% | >99% | >98.5% |
| Melting Point | 148-151°C | 150-152°C | 150-152°C |
| Appearance | Yellowish to brownish powder | Pale yellow crystalline solid | Off-white to pale yellow powder |
| Typical Recovery Yield | N/A | 85-95% | 80-90% |
Disclaimer: The quantitative data presented in this table are illustrative examples based on typical laboratory results. Actual results may vary depending on the initial purity of the starting material and the precise experimental conditions.[2]
Visualizations
Experimental Workflow: Recrystallization
Caption: Workflow for the purification of 2-((2-aminophenyl)thio)benzoic acid by recrystallization.
Logical Relationship: Acid-Base Extraction
Caption: Separation strategy for 2-((2-aminophenyl)thio)benzoic acid using acid-base extraction.
References
how to remove copper catalyst from 2-arylthiobenzoic acid synthesis
Welcome to the technical support center for challenges encountered during the synthesis of 2-arylthiobenzoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the removal of copper catalysts, a common hurdle in Ullmann-type C-S cross-coupling reactions.
Introduction: The Challenge of Copper Removal in 2-Arylthiobenzoic Acid Synthesis
The synthesis of 2-arylthiobenzoic acids, valuable intermediates in medicinal chemistry, often employs copper-catalyzed Ullmann condensation reactions. While effective in forming the desired carbon-sulfur bond, the removal of residual copper catalyst from the final product presents a significant purification challenge. The acidic nature of the carboxylic acid group in the product can lead to the formation of stable copper-carboxylate complexes, making standard purification techniques less effective.[1][2][3][4][5] This guide provides a comprehensive overview of the underlying chemical principles and offers practical, step-by-step protocols to ensure the isolation of a highly pure product.
Frequently Asked Questions (FAQs)
Q1: Why is it particularly challenging to remove copper from my 2-arylthiobenzoic acid synthesis?
The primary difficulty arises from the interaction between the copper catalyst and the carboxylic acid functionality of your product. Copper ions can form stable chelate complexes with the carboxylate group, rendering the copper more soluble in the organic phase and resistant to simple aqueous washes.[1][2][3][4][5] This is often observed as a persistent blue or green tint in the organic layer or the isolated product.
Q2: What is the mechanism behind using a chelating agent like EDTA to remove copper?
Ethylenediaminetetraacetic acid (EDTA) is a powerful hexadentate ligand that forms a very stable, water-soluble complex with copper(II) ions. The fundamental principle is to introduce an agent that binds to copper more strongly than your product. During an aqueous wash, the EDTA in the aqueous phase sequesters the copper from the organic layer, forming a [Cu(EDTA)]²⁻ complex that is readily partitioned into the aqueous phase and removed.
Q3: Can I simply use a silica gel plug to remove the copper catalyst?
While filtering through a plug of silica gel or other adsorbents like Celite or alumina can help remove some insoluble copper species, it is often insufficient for complete removal, especially if copper-carboxylate complexes have formed.[6][7] It is most effective when used as a secondary purification step after the bulk of the copper has been removed by other means, such as a chelating wash.[7]
Troubleshooting Guide
Problem 1: Persistent Green/Blue Color in the Final Product After Standard Aqueous Workup
Cause: This is a clear indication of residual copper contamination, likely due to the formation of copper-carboxylate complexes that are soluble in the organic phase.
Solution: Employ a chelation-assisted aqueous extraction.
Protocol 1: Enhanced Copper Removal using an EDTA Wash
Objective: To effectively remove residual copper catalyst by forming a water-soluble copper-EDTA complex.
Materials:
-
Crude 2-arylthiobenzoic acid in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
0.5 M aqueous solution of ethylenediaminetetraacetic acid disodium salt (EDTA).
-
Saturated aqueous sodium chloride solution (brine).
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Separatory funnel.
-
Rotary evaporator.
Step-by-Step Procedure:
-
Dissolution: Ensure your crude product is fully dissolved in a suitable organic solvent.
-
Initial Wash: Transfer the organic solution to a separatory funnel and add an equal volume of the 0.5 M EDTA solution.
-
Extraction: Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Repeat: Repeat the wash with fresh EDTA solution until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove any residual EDTA.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Workflow for EDTA Wash:
Caption: Workflow for copper removal using aqueous EDTA wash.
Problem 2: Low Yield After Aqueous Workup
Cause: The acidic nature of 2-arylthiobenzoic acid can lead to its partial deprotonation and partitioning into a basic aqueous phase during extraction.
Solution: Careful control of pH during the aqueous wash is critical. An alternative is to use solid-phase scavengers to avoid liquid-liquid extraction altogether.
pH Considerations for Aqueous Extraction:
When performing an EDTA wash, the pH of the aqueous solution is a crucial parameter. While a slightly basic pH can enhance the chelating ability of EDTA, it will also deprotonate your carboxylic acid product, leading to its loss in the aqueous layer. It is recommended to keep the pH of the EDTA solution neutral or slightly acidic (pH 6-7) to maintain the 2-arylthiobenzoic acid in its protonated, organic-soluble form. If a basic wash (e.g., with aqueous ammonia) is attempted, the aqueous layer must be subsequently re-acidified to precipitate and recover the product, which can add steps and potentially introduce impurities.
Protocol 2: Copper Removal Using a Scavenger Resin
Objective: To remove copper catalyst using a solid-supported scavenger, which is particularly useful for products that have some water solubility or are sensitive to aqueous workups.
Materials:
-
Crude 2-arylthiobenzoic acid solution.
-
Copper scavenger resin (e.g., SiliaMetS Thiourea, QuadraSil AP).[8][9]
-
Reaction vessel with stirring.
-
Filtration apparatus.
Step-by-Step Procedure:
-
Resin Selection: Choose a scavenger resin with high affinity for copper. Thiol and amine-functionalized resins are generally effective.
-
Addition: Add the scavenger resin (typically 3-5 equivalents relative to the copper catalyst) to the solution of your crude product.
-
Stirring: Stir the suspension at room temperature. The required time can vary from a few hours to overnight (4-16 hours is a common range).[10][11]
-
Filtration: Filter the mixture to remove the resin, which now contains the bound copper.
-
Washing: Wash the resin with a small amount of the solvent to ensure complete recovery of the product.
-
Concentration: The filtrate, now free of copper, can be concentrated to yield the purified product.
Comparison of Copper Removal Methods:
| Method | Advantages | Disadvantages | Best For |
| Aqueous Wash with EDTA | Cost-effective, scalable, highly effective for copper removal. | Can lead to product loss if pH is not controlled, may form emulsions. | Organic-soluble, non-water sensitive products. |
| Filtration through Silica/Alumina | Simple, quick for removing particulates. | Inefficient for removing dissolved copper complexes.[6][7] | A pre-purification or polishing step. |
| Scavenger Resins | High selectivity for copper, avoids aqueous workup, suitable for water-soluble or sensitive products.[8][9] | Higher cost, may require longer reaction times for complete removal. | Products with moderate water solubility or sensitivity to pH changes. |
Chelation of Copper by EDTA:
Caption: Schematic of EDTA chelating a copper ion.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Structure and stability of carboxylate complexes. Part XII. The location of co-ordination sites in copper(II) carboxylates in solution by proton magnetic resonance - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. silicycle.com [silicycle.com]
- 9. silicycle.com [silicycle.com]
- 10. benchchem.com [benchchem.com]
- 11. Metal Scavengers [sigmaaldrich.com]
Technical Support Center: Dithiosalicylic Acid Reduction
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for managing foaming during the reduction of 2,2'-dithiosalicylic acid to thiosalicylic acid. This document provides in-depth troubleshooting protocols and scientific explanations to help researchers, scientists, and drug development professionals overcome challenges in this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of foaming in my dithiosalicylic acid reduction?
Foaming is the result of gas being trapped within a liquid medium. For this to occur, two conditions must be met: a gas must be introduced, and the liquid must have properties that stabilize the resulting bubbles.[1][2] In the context of this reduction, foaming typically originates from one or more of the following factors:
-
Gas Evolution: This is a very common cause. Many reducing agents or reaction conditions generate gas as a byproduct. For example, the use of zinc metal in an acidic solvent (like acetic or hydrochloric acid) will produce hydrogen gas.[3][4][5] Similarly, sodium borohydride (NaBH₄) reacts with protic solvents (water, alcohols) or the carboxylic acid groups on the substrate to release hydrogen gas.[6][7][8][9]
-
Surfactant Properties: The term "surfactant" refers to a molecule that lowers the surface tension of a liquid.[1][10] Both the starting material, 2,2'-dithiosalicylic acid, and the product, thiosalicylic acid, possess a hydrophilic carboxylic acid group and a hydrophobic aromatic ring. This amphiphilic nature can allow them to act as surfactants, stabilizing the gas bubbles generated during the reaction.
-
Vigorous Reaction / Localized Boiling: The reduction of a disulfide bond can be highly exothermic. If the reaction proceeds too quickly, the heat generated can cause the solvent to boil in localized spots, creating vapor that gets trapped and forms foam.
-
Contaminants: The presence of external, unforeseen contaminants that act as surface-active agents can also initiate or stabilize foam.[11][12]
Q2: Is foaming a documented issue for this specific reaction?
Yes, while not universally reported in all literature, foaming has been specifically noted as a potential issue. For instance, in established procedures for the reduction of dithiosalicylic acid using zinc dust, it is mentioned that the reaction does not always run smoothly and that foaming can occur.[13] One classic preparative method explicitly suggests that adding a few milliliters of ether can help to control this foaming, indicating it is a recognized experimental challenge.[13]
Q3: What are the main strategies to prevent or control foaming?
There are three primary approaches to managing foam in a laboratory setting:
-
Mechanical Methods: These methods physically disrupt the foam without adding new chemical agents. Examples include adjusting the stirring speed to create a vortex that breaks bubbles, using a reactor with sufficient headspace, or employing a dedicated mechanical foam breaker.
-
Procedural Adjustments: This involves modifying the experimental parameters to reduce the rate of foam generation. Key adjustments include slow, controlled addition of reagents, maintaining a lower reaction temperature to manage exotherms, and using a more dilute reaction mixture.
-
Chemical Methods (Anti-foaming Agents): These involve adding a small quantity of a chemical agent that actively destabilizes the foam.[14][15] An effective anti-foaming agent must be insoluble in the reaction medium and have a lower surface tension than the foaming liquid.[14][16] This allows it to spread across the bubble surface and rupture the film.[2][15] Common examples include silicone-based oils and certain organic compounds like higher alcohols or fatty acid esters.
Troubleshooting Guide: Diagnosing the Root Cause of Foaming
Before applying a solution, it is critical to diagnose the likely cause of the foaming in your specific setup. Follow this logical workflow to pinpoint the origin of the issue.
References
- 1. specialchem.com [specialchem.com]
- 2. youtube.com [youtube.com]
- 3. Understand Chemical reactions and Chemical equations, Balancing and types of chemical reactions. [allen.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Gas evolution reaction - Wikipedia [en.wikipedia.org]
- 6. icheme.org [icheme.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. Sodium Borohydride [commonorganicchemistry.com]
- 10. Solving amine foaming problems - BC Insight [bcinsight.crugroup.com]
- 11. researchgate.net [researchgate.net]
- 12. 4 Main Causes for Foaming in Sour Gas Processing — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. laboratorynotes.com [laboratorynotes.com]
- 15. Organic Coatings Part Two: Managing Bubbles and Foams - The Role of Anti-Foam Agents - Polymer Innovation Blog [polymerinnovationblog.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Solvent Systems for 2-[(Carboxymethyl)thio]benzoic Acid Reactions
Welcome to the technical support guide for 2-[(Carboxymethyl)thio]benzoic acid (CAS 135-13-7). This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile thioether and dicarboxylic acid intermediate. The selection of an appropriate solvent system is paramount for achieving optimal reaction outcomes, influencing everything from reactant solubility and reaction kinetics to yield and purity. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may encounter.
Section 1: Core Principles - Understanding the Molecule
This compound is a unique molecule characterized by two carboxylic acid functional groups and a central thioether linkage. These features dictate its chemical behavior, particularly its solubility and reactivity.
-
Dual Carboxylic Acid Groups: These groups make the molecule highly polar and acidic. Its solubility is therefore extremely sensitive to pH. In its neutral (protonated) form, it has limited solubility in many common solvents. However, upon deprotonation with a base, it forms a highly polar dicarboxylate salt, which is significantly more soluble in polar solvents.
-
Thioether Linkage: The sulfur atom in the thioether group is a soft nucleophile and can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents. This necessitates careful consideration of reaction conditions to prevent unwanted side products.
The classical synthesis of this compound involves the reaction of 2-mercaptobenzoic acid with chloroacetic acid, a nucleophilic substitution (SN2) reaction that is highly dependent on the solvent environment.[1]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding solvent selection for reactions involving this compound.
Q1: I am struggling to dissolve this compound for a reaction. What is the best general-purpose solvent?
A1: For dissolving the neutral form of this compound, high-polarity aprotic solvents are your best choice. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent options due to their ability to solvate the polar carboxylic acid groups effectively.[2] Anhydrous ethanol also shows good solubility.[2] However, if your reaction involves a base, the in situ formation of the dicarboxylate salt will dramatically increase its solubility in a wider range of polar solvents, including water and lower alcohols like methanol and ethanol.
Q2: How does pH dramatically alter the solubility of this compound?
A2: The two carboxylic acid groups have distinct pKa values. In a neutral or acidic medium (pH < 4), the compound exists in its protonated, less soluble form. As a base is added and the pH increases, these acidic protons are removed to form the mono- and di-anionic carboxylate salts. These ionic forms are significantly more polar and readily dissolve in polar protic solvents like water or ethanol. For reactions requiring high concentrations, it is standard practice to use at least two equivalents of a base (e.g., potassium carbonate, sodium hydroxide) to ensure the formation of the highly soluble dianion.
Q3: For the synthesis of this compound from 2-mercaptobenzoic acid and chloroacetic acid, what type of solvent is ideal and why?
A3: This synthesis proceeds via an SN2 mechanism, where the thiolate anion of 2-mercaptobenzoic acid acts as the nucleophile. For this mechanism, polar aprotic solvents like DMF, DMSO, or acetonitrile are highly recommended.
Here's the scientific reasoning:
-
Enhanced Nucleophilicity: Polar aprotic solvents solvate cations very well but are poor at solvating anions (the nucleophile).[3] This leaves the thiolate anion relatively "free" and highly reactive, accelerating the rate of the SN2 reaction.[4]
-
Reactant Solubility: These solvents are also effective at dissolving the starting materials, particularly the carboxylate salts formed upon the addition of a base.
The diagram below illustrates how solvent choice impacts the nucleophile in an SN2 reaction.
Caption: Solvent caging effect on a nucleophile.
Q4: Is it possible to use a polar protic solvent like water or ethanol for the synthesis?
A4: Yes, it is possible, and often done for practical reasons (e.g., cost, safety, ease of removal). However, you should anticipate a slower reaction rate compared to using a polar aprotic solvent. Protic solvents form strong hydrogen bonds with the thiolate nucleophile, stabilizing it and making it less reactive.[3][5] To compensate for the slower kinetics, higher reaction temperatures or longer reaction times are typically required.
Q5: What are the key solvent considerations for subsequent reactions, such as an intramolecular cyclization?
A5: For reactions like acid-catalyzed cyclization to form a thioxanthene derivative, the solvent choice is critical.[6] A non-coordinating, high-boiling solvent is often preferred. Solvents like toluene or xylene can be used with a Dean-Stark apparatus to remove water formed during the reaction, driving the equilibrium towards the cyclized product. In other cases, strong acids like polyphosphoric acid (PPA) can act as both the catalyst and the solvent. The key is to choose a solvent that is inert to the strong acid conditions and can achieve the necessary temperature for cyclization.
Section 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during reactions.
Issue: Low or No Product Yield in Synthesis
Low yield is a frequent problem. Follow this workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for low product yield.
Issue: Reactants Fail to Dissolve Completely
-
Probable Cause: The solvent polarity is insufficient for the neutral di-acid, or an inadequate amount of base has been added to form the soluble dicarboxylate salt.
-
Solutions:
-
Verify Base Stoichiometry: For the synthesis reaction, ensure at least two equivalents of a base like K₂CO₃ or NaOH are used relative to 2-mercaptobenzoic acid. This deprotonates the thiol and the carboxylic acid, creating a more soluble species.
-
Switch to a Stronger Solvent: If the neutral form must be used, switch to a more effective polar aprotic solvent like DMSO or DMF.
-
Introduce a Co-Solvent: Adding a small amount of a highly polar solvent (like DMSO) to a less polar system can sometimes be sufficient to bring everything into solution.[7]
-
Apply Gentle Heat: Warming the mixture can often increase solubility, but be mindful of the thermal stability of your reactants.
-
Issue: Formation of a Disulfide Byproduct
-
Probable Cause: The 2-mercaptobenzoic acid starting material is susceptible to oxidative dimerization, forming a disulfide, especially in the presence of air (oxygen) under basic conditions.
-
Solutions:
-
Use an Inert Atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure of inert gas throughout the reaction.
-
Degas Solvents: Before use, sparge the solvent with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[8]
-
Section 4: Key Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is optimized for high yield by using a polar aprotic solvent to accelerate the SN2 reaction.
Materials:
-
2-Mercaptobenzoic acid (1.0 eq)
-
Chloroacetic acid (1.05 eq)[9]
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 2-mercaptobenzoic acid and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF via syringe and stir the resulting suspension.
-
Reagent Addition: In a separate flask, dissolve chloroacetic acid in a small amount of DMF. Add this solution dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed (typically 4-6 hours).
-
Workup: Cool the mixture to room temperature and pour it into a beaker of cold water.
-
Acidification: Slowly acidify the aqueous solution with 1M HCl until the pH is ~2. A white precipitate of the product will form.
-
Extraction: Extract the product into ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
This standard method allows you to determine the precise solubility of your compound in a chosen solvent system.[2]
Objective: To determine the saturation concentration of this compound in a selected solvent at a controlled temperature.
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent.
-
Seal the vial and place it in a constant temperature shaker bath (e.g., 25 °C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After agitation, allow the vial to stand undisturbed at the same temperature for several hours to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe fitted with a fine filter (e.g., 0.22 µm PTFE) to remove any suspended solids.
-
Dilute the filtered sample with a suitable mobile phase and analyze its concentration using a calibrated High-Performance Liquid Chromatography (HPLC) method.
Section 5: Data Summary
Table 1: Properties of Common Solvents for Consideration
| Solvent | Formula | Boiling Point (°C) | Type | Dielectric Constant (ε) | Notes |
| Water | H₂O | 100 | Polar Protic | 80.1 | Excellent for salts, but slows SN2. |
| Ethanol | C₂H₅OH | 78 | Polar Protic | 24.5 | Good general-purpose protic solvent. |
| Acetonitrile | CH₃CN | 82 | Polar Aprotic | 37.5 | Good for SN2, lower boiling point. |
| DMF | C₃H₇NO | 153 | Polar Aprotic | 36.7 | Excellent for SN2, high boiling point. |
| DMSO | C₂H₆OS | 189 | Polar Aprotic | 46.7 | Excellent for SN2, very high boiling point. |
| Acetone | C₃H₆O | 56 | Polar Aprotic | 20.7 | Lower polarity, useful for less polar substrates. |
| Toluene | C₇H₈ | 111 | Non-Polar | 2.4 | Useful for water removal in cyclizations. |
References
- 1. Buy this compound | 135-13-7 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. spcmc.ac.in [spcmc.ac.in]
- 4. users.wfu.edu [users.wfu.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Lewis Acid Catalyzed Reductive Cyclization of 2-Aryloxybenzaldehydes and 2-(Arylthio)benzaldehydes to Unsubstituted 9H-Xanthenes and Thioxanthenes in Diisopropyl Ether - Lookchem [lookchem.com]
- 7. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Chloroacetic Acid | C2ClH3O2 | CID 300 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling and Disposal of 2-[(Carboxymethyl)thio]benzoic Acid Waste
Welcome to the Technical Support Center for 2-[(Carboxymethyl)thio]benzoic acid (CAS No. 135-13-7). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for the safe handling and disposal of waste generated from experiments involving this compound. As a dicarboxylic acid containing a thioether linkage, this molecule requires specific waste management protocols to ensure laboratory safety and environmental compliance.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Diagram: Waste Management Decision Workflow
The following diagram outlines the primary decision-making process for managing waste streams containing this compound.
Caption: Decision workflow for handling and disposal.
Troubleshooting Guide
This section addresses specific problems that may arise during the handling and disposal of this compound waste.
Issue 1: A strong, unpleasant odor is emanating from the waste container.
-
Causality: The thioether group in the molecule or potential degradation byproducts can release volatile sulfur compounds, which have potent, unpleasant odors.[1][2] This issue is common with thiol-containing compounds and their derivatives.[1]
-
Troubleshooting Steps:
-
Immediate Action: Ensure the waste container is securely sealed and stored in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Verification: Confirm that the pH of the waste is neutral or slightly basic. Acidic conditions can sometimes promote the release of certain volatile sulfur compounds.
-
Deactivation Protocol: For persistent odors, an oxidative deactivation step is recommended. This process chemically alters the sulfur-containing part of the molecule, reducing its volatility and odor.[1] Please refer to Protocol 2: Oxidative Deactivation of Waste for a detailed, step-by-step procedure.
-
Adsorbent Addition: As a temporary measure, activated carbon can be added to the headspace of the waste container (if safe and compatible with other waste components) to adsorb volatile organic compounds.
-
Issue 2: The pH of the aqueous waste is difficult to neutralize.
-
Causality: this compound is a dicarboxylic acid, meaning it has two acidic protons that must be neutralized.[3] If the waste solution is concentrated, it will have a significant buffer capacity, requiring a substantial amount of base to achieve a neutral pH of ~7.
-
Troubleshooting Steps:
-
Dilution: If practical and safe, dilute the waste stream with water. This will lower the initial concentration and make the neutralization process more controllable.
-
Slow Addition of Base: Add the neutralizing agent (e.g., 1M sodium hydroxide or a saturated sodium bicarbonate solution) very slowly while continuously monitoring the pH with a calibrated pH meter.[4][5] Rapid addition can cause the pH to overshoot the target.
-
Stirring: Ensure the solution is being stirred vigorously to allow for complete and rapid mixing of the acid and base.
-
Choice of Base: For highly concentrated waste, using a stronger base like sodium hydroxide may be more efficient than sodium bicarbonate. However, this must be done with extreme caution due to the highly exothermic nature of the reaction.[6] Always add the base slowly and consider using an ice bath to control the temperature.[4]
-
Issue 3: A precipitate forms during the neutralization process.
-
Causality: The salt form of this compound (e.g., the sodium salt) may have a different solubility in water compared to the free acid. If other metal ions are present in the waste stream, neutralization could lead to the precipitation of insoluble metal salts of the carboxylic acid.
-
Troubleshooting Steps:
-
Identify the Precipitate: If possible, try to identify the nature of the precipitate. Is it crystalline or amorphous? Does its appearance change with pH?
-
Manage as Solid Waste: If the precipitate cannot be redissolved by adding a small amount of additional water, the entire mixture (liquid and solid) should be treated as hazardous waste.
-
Collection: Do not attempt to filter the precipitate unless it is part of a defined experimental workup. Collect the entire slurry in a labeled hazardous waste container.
-
Documentation: Note the formation of the precipitate on the hazardous waste tag. This information is crucial for the disposal facility to handle the waste appropriately.
-
Frequently Asked Questions (FAQs)
Q1: What Personal Protective Equipment (PPE) is required when handling this waste?
A1: Appropriate PPE is critical. The following should be worn at all times when handling this compound or its waste:
| PPE Category | Specification | Rationale |
|---|---|---|
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes of the acidic or neutralized waste, which can cause serious eye irritation.[7][8] |
| Skin Protection | Chemical-resistant gloves (nitrile or neoprene) and a lab coat. | Prevents skin contact, which can cause irritation.[8] |
| Respiratory Protection | Not typically required for handling solutions in a fume hood. Use a NIOSH-approved respirator if handling the solid powder outside of a fume hood or if significant aerosols are generated.[7] | Prevents inhalation of dust or aerosols, which may cause respiratory irritation.[8] |
Q2: How should I label the waste container for this chemical?
A2: The waste container must be clearly labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound Waste".
-
The primary hazards: "Corrosive (Acidic)" or "Toxic".[9][10]
-
The approximate concentration and composition of the waste (e.g., "Aqueous solution, <5%").
-
The date accumulation started.
Q3: Is this chemical considered a listed hazardous waste by the EPA?
A3: this compound is not specifically found on the EPA's F, K, P, or U lists of hazardous wastes.[9][11] However, this does not mean the waste is non-hazardous. Waste containing this chemical must be evaluated based on its characteristics. Due to its acidic nature, the waste is likely to be classified as a corrosive hazardous waste (EPA waste code D002) if its pH is less than or equal to 2.[9][10] Therefore, it must be managed as hazardous waste.
Q4: Can I dispose of the neutralized waste down the drain?
A4: Generally, no. Even after neutralization, the organic components of the molecule may not be suitable for sewer disposal.[8] Institutional and local regulations vary, but most prohibit the drain disposal of complex organic molecules to protect water treatment systems and aquatic life.[12] The safest and most compliant approach is to collect all waste (neutralized or not) in a designated hazardous waste container for pickup by a certified disposal company.
Q5: What type of container should I use for waste collection?
A5: Use a container that is chemically compatible with acidic and potentially organic waste.
-
Recommended: High-density polyethylene (HDPE) or glass bottles with a secure, screw-on cap.[13][14]
-
To Avoid: Do not use metal containers, as acids can corrode them, leading to leaks.[13][15] Ensure any container used was not previously holding an incompatible chemical (e.g., an oxidizing agent like nitric acid or a strong base).[14]
Experimental Protocols
Protocol 1: Neutralization of Acidic Waste
This protocol describes the safe neutralization of aqueous waste containing this compound.
Objective: To adjust the pH of the acidic waste to a neutral range (pH 6-8) before collection.
Materials:
-
Aqueous waste containing this compound.
-
1M Sodium Hydroxide (NaOH) or saturated Sodium Bicarbonate (NaHCO₃) solution.
-
Calibrated pH meter or pH test strips.
-
Stir plate and magnetic stir bar.
-
Appropriate hazardous waste container.
-
Ice bath (optional, for concentrated waste).
Procedure:
-
Preparation: Perform this procedure in a certified chemical fume hood. Place the beaker containing the acidic waste on a stir plate and add a stir bar. If the waste is concentrated, place the beaker in an ice bath to manage heat generation.
-
Initial pH: Measure and record the initial pH of the solution.
-
Slow Addition of Base: Begin stirring the solution. Slowly add the basic solution (NaOH or NaHCO₃) dropwise.
-
Monitor pH: Continuously monitor the pH. As the pH approaches 7, add the base even more slowly to avoid overshooting the target.
-
Final pH: Stop adding base once the pH is stable within the 6-8 range.
-
Collection: Transfer the neutralized solution to a clearly labeled hazardous waste container.
Protocol 2: Oxidative Deactivation of Waste (Odor Control)
This protocol is for treating waste with a persistent, strong odor, by oxidizing the thioether component.
Objective: To reduce odor and potential hazards by chemically modifying the sulfur group.
Materials:
-
Neutralized waste from Protocol 1.
-
Standard household bleach (approx. 5-8% sodium hypochlorite solution).
-
Stir plate and magnetic stir bar.
Procedure:
-
Preparation: Perform this procedure in a certified chemical fume hood. Ensure the waste has been neutralized to a pH > 7 first. Never add bleach to acidic waste , as this can generate toxic chlorine gas.[6]
-
Slow Addition of Bleach: While stirring the neutralized waste solution, slowly add bleach. A common starting point is to add bleach equivalent to about 10% of the waste volume.
-
Reaction: Stir the mixture for at least 1-2 hours to allow the oxidation reaction to proceed. The unpleasant odor should noticeably decrease.
-
Final Check: If a strong odor persists, more bleach can be added cautiously.
-
Collection: Once the reaction is complete, transfer the treated waste to a labeled hazardous waste container. Inform the waste handler that the solution contains hypochlorite.
Diagram: Oxidative Deactivation of Thioether
Caption: Oxidation converts odorous thioethers to less volatile sulfoxides/sulfones.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 135-13-7 [smolecule.com]
- 4. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 5. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 6. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. epa.gov [epa.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. wku.edu [wku.edu]
- 12. laballey.com [laballey.com]
- 13. sites.rowan.edu [sites.rowan.edu]
- 14. bsu.edu [bsu.edu]
- 15. - Division of Research Safety | Illinois [drs.illinois.edu]
Validation & Comparative
A Senior Application Scientist's Guide to 2-[(Carboxymethyl)thio]benzoic Acid vs. Thiosalicylic Acid in Synthesis
For researchers and professionals in drug development and materials science, the choice of a starting material or ligand can fundamentally dictate the outcome of a synthetic strategy. In the realm of sulfur-containing aromatic acids, both 2-[(Carboxymethyl)thio]benzoic acid and its structural precursor, thiosalicylic acid, are prominent reagents. While structurally related, their distinct functional groups—a thioether versus a thiol—impart significantly different chemical behaviors, influencing everything from reaction kinetics to the architecture of the final product.
This guide provides an in-depth comparison of these two molecules, moving beyond simple specifications to explore the causality behind their synthetic performance. We will examine their properties, reactivity, and practical applications, supported by experimental data and protocols to inform your selection process.
At a Glance: Structural and Physicochemical Distinctions
The primary difference lies in the sulfur-linked functional group. Thiosalicylic acid (2-mercaptobenzoic acid) possesses a free thiol (-SH) group, which is acidic and highly nucleophilic. In contrast, this compound has this thiol group alkylated to form a thioether linkage, incorporating an additional carboxylic acid moiety. This seemingly minor modification has profound consequences for their chemical properties.
Table 1: Comparison of Physicochemical Properties
| Property | Thiosalicylic Acid | This compound | Rationale for Difference |
| IUPAC Name | 2-Sulfanylbenzoic acid[1] | 2-(Carboxymethylsulfanyl)benzoic acid[2] | Reflects the thiol (-SH) vs. the carboxymethyl-substituted thioether group. |
| CAS Number | 147-93-3[1] | 135-13-7[3][4][5] | Unique identifiers for distinct chemical substances. |
| Molecular Formula | C₇H₆O₂S[1] | C₉H₈O₄S[3][4] | Addition of a carboxymethyl group (-CH₂COOH). |
| Molar Mass | 154.18 g/mol [1] | 212.22 g/mol [4][6] | The additional C₂H₂O₂ from the carboxymethyl group. |
| Melting Point | 162-169 °C[1] | ~208 °C[7] | Increased molecular weight and potential for more extensive hydrogen bonding. |
| Acidity (pKa) | ~3.5 (first pKa)[1] | Two pKa values for the two carboxylic acid groups. | Thiosalicylic acid's pKa is for the carboxylic acid. The thiol pKa is higher. The derivative has two carboxylic groups, leading to two distinct dissociation constants. |
| Appearance | Yellow crystalline solid[1] | White crystalline solid[3] | The free thiol group in thiosalicylic acid is a chromophore that can contribute to color, which is absent in the thioether. |
Synthesis of the Reagents: Availability and Preparation
A key consideration for any synthetic chemist is the accessibility of the starting materials. Thiosalicylic acid is typically prepared from anthranilic acid via a diazotization reaction, followed by treatment with a sulfur source and subsequent reduction.[1][8] This well-established route makes it a readily available commercial chemical.[8]
Interestingly, this compound is most commonly synthesized from thiosalicylic acid. The classical and most direct method involves the S-alkylation of thiosalicylic acid with a haloacetic acid (like chloroacetic acid) under basic conditions.[3] This hierarchical relationship means that the cost and availability of this compound are inherently linked to those of thiosalicylic acid.
Caption: Synthetic relationship between the two title compounds.
Comparative Reactivity in Synthesis
The functional difference between the thiol and the thioether is the crux of their divergent synthetic utility.
Thiosalicylic Acid: The Versatile Nucleophile and Ligand
The primary reactive site of thiosalicylic acid is the thiol group. The sulfur atom is a potent nucleophile, readily participating in reactions like alkylation, acylation, and addition to unsaturated systems.[9] This reactivity is foundational to its use in the synthesis of various sulfur-containing heterocycles.[10]
In coordination chemistry, thiosalicylic acid is a classic example of a "hybrid hard-soft" ligand.[11] It can coordinate to metal ions through the "hard" oxygen donor of the carboxylate group and the "soft" sulfur donor of the thiolate group.[11] This dual nature allows it to bind a very wide range of metals, forming stable chelate rings and enabling its use in the construction of metal-organic frameworks (MOFs) and other complex structures.[1][11]
This compound: The Multidentate Coordinator
By alkylating the thiol, the potent nucleophilicity of the sulfur is quenched. The reactivity of this compound is now dominated by its two carboxylic acid groups. These groups can undergo typical reactions like esterification and amidation.[3]
Its most significant role is in coordination chemistry, but it behaves very differently from its precursor. Lacking the soft thiol donor, it acts as a bidentate or potentially tridentate ligand through its two carboxylate oxygen donors and the thioether sulfur.[4] The thioether sulfur is a much weaker donor than a thiolate, but the presence of two carboxylate arms provides enhanced chelating ability and structural flexibility. This makes it suitable for building specific types of coordination polymers where bridging and the formation of larger, more complex cavities are desired.
Caption: Comparison of reactivity and coordination behavior.
Experimental Protocols: Representative Syntheses
To provide a practical context, we present validated protocols for the synthesis of thiosalicylic acid itself and a typical reaction utilizing it.
Protocol 1: Synthesis of Thiosalicylic Acid from Anthranilic Acid
This procedure is adapted from the highly reliable Organic Syntheses.[8] It involves the diazotization of anthranilic acid, reaction with sodium disulfide to form dithiosalicylic acid, and subsequent reduction with zinc dust.
Step-by-Step Methodology:
-
Diazotization: Dissolve 137 g (1 mole) of anthranilic acid in 500 cc of water and 200 cc of concentrated HCl in a 2 L beaker surrounded by a freezing mixture. Cool the stirred mixture to below 5 °C. Slowly add a pre-cooled solution of 69 g (1 mole) of sodium nitrite in 280 cc of water, maintaining the temperature below 5 °C by adding cracked ice directly to the mixture.
-
Disulfide Formation: In a separate 4 L beaker, prepare a sodium disulfide solution by dissolving 260 g (1.1 moles) of Na₂S·9H₂O and 34 g of sulfur in 290 cc of boiling water, followed by the addition of 40 g of NaOH in 100 cc of water. Cool this solution to below 5 °C.
-
Coupling: Slowly add the cold diazo solution to the stirred, cold alkaline sulfide solution over 20-30 minutes, adding ice as needed to keep the temperature below 5 °C. Allow the mixture to stand in the cold for one hour, then warm to 40-50 °C until nitrogen evolution ceases.
-
Isolation of Dithiosalicylic Acid: Acidify the mixture with concentrated HCl. Filter the precipitated dithiosalicylic acid, wash with water, and suck the cake as dry as possible.
-
Reduction to Thiosalicylic Acid: In a 1 L round-bottomed flask, reflux a moist cake portion of the intermediate with 27 g of zinc dust and 300 cc of glacial acetic acid for approximately four hours.
-
Workup and Isolation: Filter the hot mixture to remove zinc residue. Precipitate the product by adding the filtrate to a large volume of water containing HCl. Filter the crude thiosalicylic acid, redissolve it in a boiling sodium carbonate solution, filter, and re-precipitate with HCl. The final product can be recrystallized from hot water to yield yellow flakes (m.p. 163-164 °C).[8]
Protocol 2: S-Alkylation of Thiosalicylic Acid to Synthesize a Thioether Derivative
This general procedure illustrates a common application of thiosalicylic acid as a nucleophile.[9]
Step-by-Step Methodology:
-
Setup: To a solution of 25 g (0.162 mol) of thiosalicylic acid in 200 mL of methanol in a round-bottomed flask, add 13.29 g (0.162 mol) of sodium acetate. Stir at room temperature to form the sodium thiolate in situ.
-
Addition of Electrophile: Add 32.25 g (0.162 mol) of 2-bromoacetophenone (or another suitable alkyl halide like chloroacetic acid) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for one hour. The progress can be monitored by TLC.
-
Workup and Isolation: Dilute the reaction mixture with water to precipitate the product. Filter the solid, wash thoroughly with water to remove salts, and dry. The resulting crude 2-[(2-oxo-2-phenylethyl)thio]benzoic acid can be used directly or purified further by recrystallization.[9]
Decision Matrix: Which Acid to Choose?
The choice between these two reagents is dictated entirely by the desired synthetic outcome.
Table 2: Application-Based Selection Guide
| Desired Outcome | Recommended Reagent | Rationale | Key Applications |
| Heterocycle Synthesis (e.g., Benzothiazines, Thiophenes) | Thiosalicylic Acid | The nucleophilic thiol group is essential for ring-forming reactions with suitable electrophiles.[10] | Pharmaceuticals, Dyes (e.g., Thioindigo)[1] |
| Formation of Hard-Soft Metal Chelates | Thiosalicylic Acid | The bidentate S,O-coordination sphere is ideal for chelating a wide variety of metal ions.[11] | Coordination polymers, Catalysts, Precursor to Thiomersal[1] |
| Building Flexible, Bridged Coordination Polymers | This compound | The two distant carboxylate groups and the flexible thioether backbone allow for the creation of complex, multi-dimensional frameworks.[4] | Materials science, MOFs with specific pore structures. |
| Introducing a Dicarboxylic Acid Moiety via a Sulfur Linkage | This compound | Acts as a building block where the thioether is a stable linker between an aromatic ring and an acetic acid derivative. | Intermediates for pharmaceuticals and agrochemicals.[3] |
| Nucleophilic Thiolation Reactions | Thiosalicylic Acid | The free -SH group can be deprotonated to form a potent thiolate nucleophile for substitution or addition reactions.[12] | Introduction of the 2-carboxy-thiophenyl group onto molecules. |
Conclusion
While this compound and thiosalicylic acid share a common structural core, they are not interchangeable. Thiosalicylic acid should be viewed as a reactive building block, leveraging the potent nucleophilicity and coordinating ability of its thiol group. It is the reagent of choice for creating S-heterocycles and for forming simple, robust chelates with a wide range of metals.
Conversely, this compound is a more specialized ligand. The conversion of the thiol to a thioether deactivates its nucleophilic character, shifting the molecule's utility towards its function as a flexible, dicarboxylate linker. It is best employed when the goal is to construct more complex, extended coordination networks where the thioether serves as a stable and geometrically defined spacer. Understanding this fundamental difference in reactivity is paramount for the rational design of synthetic targets in both medicinal and materials chemistry.
References
- 1. Thiosalicylic acid - Wikipedia [en.wikipedia.org]
- 2. pschemicals.com [pschemicals.com]
- 3. Buy this compound | 135-13-7 [smolecule.com]
- 4. This compound | 135-13-7 | FC115531 [biosynth.com]
- 5. This compound | 135-13-7 [chemnet.com]
- 6. This compound [oakwoodchemical.com]
- 7. chembk.com [chembk.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2-[(2-OXO-2-PHENYLETHYL)THIO]BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. alliedacademies.org [alliedacademies.org]
A Researcher's Guide to Thiobenzoic Acid Derivatives: Unraveling Reactivity through Kinetic Analysis
In the intricate world of organic synthesis and drug development, thiobenzoic acid derivatives stand out as versatile intermediates and key structural motifs. Their reactivity, governed by the unique properties of the thioester bond, allows for a vast array of chemical transformations, from peptide synthesis to the construction of complex molecular architectures.[1] This guide provides a comprehensive comparison of the reactivity of various thiobenzoic acid derivatives, grounded in experimental data and mechanistic principles. We will delve into the factors that control their reactivity, provide a detailed protocol for their kinetic analysis, and discuss the implications for their practical application.
The Thioester Bond: A Primer on Reactivity
Thioesters, the sulfur analogs of esters, exhibit a distinct reactivity profile. The carbon-sulfur bond is longer and weaker than the carbon-oxygen bond in esters, and the sulfur atom is a better leaving group than an alkoxide.[2] Consequently, thioesters are more susceptible to nucleophilic acyl substitution. This enhanced reactivity is the cornerstone of their utility in chemist's toolbox, particularly in reactions like Native Chemical Ligation (NCL) for peptide synthesis, where a C-terminal thioester reacts chemoselectively with an N-terminal cysteine residue.[3][4][5]
The reactivity of a thiobenzoic acid derivative is not static; it is exquisitely tuned by the electronic nature of substituents on the aromatic ring. This relationship can be quantified using the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic properties of meta- and para-substituents.[6][7][8] Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack, while electron-donating groups (EDGs) have the opposite effect.
Experimental Design for Comparative Reactivity Analysis
To objectively compare the reactivity of different thiobenzoic acid derivatives, a well-designed kinetic experiment is paramount. Aminolysis, the reaction with an amine, serves as an excellent model system as it is a fundamental step in many synthetic applications and can be conveniently monitored.[9]
Core Principle: The experiment will measure the rate of reaction between a series of para-substituted S-phenyl thiobenzoates and a model amine nucleophile (e.g., glycine or butylamine). The reaction rate will be monitored using UV-Visible spectrophotometry by observing the disappearance of the thioester reactant or the appearance of a product at a specific wavelength.[10][11][12] By conducting the reaction under pseudo-first-order conditions (a large excess of the amine), the analysis is simplified, and the observed rate constant (kobs) can be directly related to the intrinsic reactivity of the thioester.
Below is a diagram illustrating the overall experimental workflow.
Caption: Experimental workflow for kinetic analysis of thioester reactivity.
Detailed Experimental Protocol: Aminolysis of S-Phenyl Thiobenzoates
This protocol outlines a self-validating system for determining the second-order rate constants for the aminolysis of various thiobenzoic acid derivatives.
Materials:
-
para-Substituted S-phenyl thiobenzoates (e.g., p-NO₂, p-Cl, p-H, p-OCH₃)
-
Butylamine (or other primary amine)
-
Acetonitrile (ACN), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Visible Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
Micropipettes
Methodology:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of each S-phenyl thiobenzoate derivative in acetonitrile. Causality Note: Acetonitrile is used as a co-solvent to ensure solubility of the hydrophobic thioesters in the aqueous buffer.
-
Prepare a 1.0 M stock solution of butylamine in PBS (pH 7.4).
-
Prepare the reaction buffer: 50 mM PBS at pH 7.4.
-
-
Determination of λmax:
-
For each thiobenzoate derivative, dilute the stock solution in the reaction buffer to a final concentration of 50 µM.
-
Scan the UV-Vis spectrum from 250 nm to 400 nm to determine the wavelength of maximum absorbance (λmax). This wavelength will be used to monitor the reaction.
-
-
Kinetic Measurement (Pseudo-First-Order Conditions):
-
Set the spectrophotometer to kinetics mode, monitoring at the predetermined λmax for the specific thioester. Equilibrate the cell holder to 25.0 ± 0.1 °C.
-
In a 1 cm quartz cuvette, add 980 µL of the reaction buffer and 100 µL of the 1.0 M butylamine stock solution. This results in a final amine concentration of 100 mM. Causality Note: A large excess of the amine (e.g., >10-fold relative to the thioester) is crucial to ensure pseudo-first-order kinetics, simplifying the rate law to Rate = kobs[Thioester].[11]
-
Place the cuvette in the spectrophotometer and allow it to equilibrate for 5 minutes.
-
To initiate the reaction, rapidly inject 20 µL of the 10 mM thioester stock solution into the cuvette and mix immediately by pipetting or gentle inversion. The final thioester concentration will be ~196 µM.
-
Immediately begin recording the absorbance at λmax every 10 seconds for a duration sufficient to observe at least 3-4 half-lives of the reaction.
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics. Therefore, a plot of the natural logarithm of the absorbance (ln(A)) versus time (t) will yield a straight line.
-
The slope of this line is equal to the negative of the observed rate constant (-kobs).
-
The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of the amine: k₂ = kobs / [Butylamine].
-
Repeat each measurement at least three times for each thioester derivative to ensure reproducibility and calculate the average k₂ and standard deviation.
-
Comparative Data and Mechanistic Interpretation
The reactivity of the thioester is highly dependent on the electrophilicity of the carbonyl carbon. The following table presents representative data for the aminolysis of para-substituted S-phenyl thiobenzoates, illustrating this trend.
| Substituent (X) | σₚ Value¹ | Representative Second-Order Rate Constant, k₂ (M⁻¹s⁻¹) | Relative Reactivity (vs. X=H) |
| -NO₂ | +0.78 | 15.2 | ~ 50x |
| -Cl | +0.23 | 1.8 | ~ 6x |
| -H | 0.00 | 0.3 | 1.0 |
| -OCH₃ | -0.27 | 0.05 | ~ 0.17x |
¹Hammett substituent constant (σₚ) values are a measure of the electronic effect of a substituent.[6]
Interpretation of Results:
The data clearly demonstrates a strong correlation between the electronic nature of the para-substituent and the rate of aminolysis.
-
Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and chloro (-Cl) groups are powerful EWGs. They withdraw electron density from the benzene ring through inductive and resonance effects, making the carbonyl carbon significantly more electron-deficient and thus more susceptible to nucleophilic attack. This results in a dramatic increase in the reaction rate.
-
Electron-Donating Groups (EDGs): The methoxy (-OCH₃) group is an EDG, donating electron density to the ring via resonance. This increases the electron density at the carbonyl carbon, reducing its electrophilicity and significantly slowing down the rate of nucleophilic attack.
This relationship can be visualized through a Hammett plot, where log(k₂/kH) is plotted against the substituent constant σₚ. A positive slope (ρ value) indicates that the reaction is accelerated by electron-withdrawing groups, which is characteristic of nucleophilic attack on the carbonyl group being the rate-determining step.[8]
The general mechanism for this reaction proceeds through a tetrahedral intermediate.
Caption: Mechanism of thioester aminolysis.
Implications for Drug Development and Synthesis
Understanding the tunable reactivity of thiobenzoic acid derivatives is critical for their strategic deployment.
-
Native Chemical Ligation (NCL): In NCL, highly reactive thioesters are desirable to achieve rapid ligation rates at physiological pH.[13][14] However, excessively reactive thioesters may be prone to hydrolysis.[15] Therefore, a balance must be struck. Steric hindrance near the thioester, such as with valine or proline residues, can also dramatically decrease reactivity.[13]
-
Prodrug Design: A thioester bond can be used as a cleavable linker in a prodrug. The rate of drug release can be modulated by incorporating different substituents on the thiobenzoate moiety, allowing for tailored pharmacokinetic profiles.
-
Bioconjugation: The chemoselective reaction of thioesters with thiols allows for specific labeling of proteins and other biomolecules. The kinetics of this reaction can be optimized by selecting the appropriate thioester derivative for the desired application.
This guide provides a foundational framework for comparing and understanding the reactivity of thiobenzoic acid derivatives. By applying the principles and protocols outlined herein, researchers can make informed decisions in the design of experiments and the synthesis of novel molecules, ultimately accelerating progress in chemical and pharmaceutical sciences.
References
- 1. One-pot odourless synthesis of thioesters via in situ generation of thiobenzoic acids using benzoic anhydrides and thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioester - Wikipedia [en.wikipedia.org]
- 3. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 4. Native Chemical Ligation: A Boon to Peptide Chemistry [mdpi.com]
- 5. scilit.com [scilit.com]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. An investigation into the origin of the dramatically reduced reactivity of peptide-prolyl-thioesters in native chemical ligation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
A Comparative Guide to HPLC Purity Validation of 2-[(Carboxymethyl)thio]benzoic Acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of 2-[(Carboxymethyl)thio]benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind experimental design, ensuring a robust and reliable analytical outcome.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a key building block in organic synthesis, often serving as an intermediate in the development of pharmaceutical agents. Its molecular structure, featuring a carboxylic acid group and a thioether linkage, makes it susceptible to specific impurities arising from synthesis (e.g., starting material carryover, regioisomers) or degradation (e.g., oxidation of the sulfur atom).
The accurate determination of its purity is not merely a quality control checkpoint; it is a critical determinant of reaction yield, impurity profiling in the final active pharmaceutical ingredient (API), and ultimately, patient safety. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose, offering the high resolution and sensitivity required to separate and quantify the main component from its closely related impurities.
This guide will compare two common reversed-phase HPLC approaches and provide a complete, self-validating protocol for the superior method based on established regulatory guidelines.
Comparative Analysis of HPLC Methodologies
The primary challenge in developing a purity method for this compound is achieving adequate resolution between the main peak and potential impurities, such as the starting material (Thiosalicylic acid) and potential oxidation byproducts (sulfoxide and sulfone). We will compare two common reversed-phase columns: a standard L1 packing (C18) and an L11 packing (Phenyl-Hexyl).
Method A: The Universal Standard - C18 Column
A C18 column is the workhorse of reversed-phase chromatography, separating analytes primarily based on their hydrophobicity.
-
Mechanism: The long alkyl chains provide strong hydrophobic interactions, which are excellent for retaining and separating many organic molecules.
-
Strengths: High retention, broad applicability, and extensive literature support.
-
Potential Weakness: May not provide sufficient selectivity for molecules with similar hydrophobicity but different aromaticity, such as regioisomers or impurities where a polar group is added without significantly changing the overall hydrophobic character.
Method B: An Alternative Selectivity - Phenyl-Hexyl Column
A Phenyl-Hexyl column offers a mixed-mode separation mechanism.
-
Mechanism: It combines hydrophobic interactions from the hexyl chains with π-π interactions from the phenyl rings. This secondary interaction mechanism can be highly effective for separating aromatic and moderately polar compounds.
-
Strengths: Offers unique selectivity, particularly for compounds containing aromatic rings. The π-π interactions can significantly improve the resolution of analytes from impurities that differ in their aromatic or unsaturated character.
-
Potential Weakness: Can be more sensitive to mobile phase composition, and retention times may be shorter for purely aliphatic compounds compared to a C18.
Experimental Data: A Head-to-Head Comparison
To illustrate the performance differences, a hypothetical sample of this compound containing two known impurities (Impurity A: Thiosalicylic acid; Impurity B: Sulfoxide derivative) was analyzed using both methods under otherwise identical conditions.
Table 1: Comparative Chromatographic Performance
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | Rationale for Performance |
| Retention Time (Main Peak) | 8.5 min | 7.2 min | The C18 column's higher hydrophobicity leads to stronger retention. |
| Resolution (Main/Imp. A) | 1.8 | 2.5 | The Phenyl-Hexyl column's π-π interactions provide better selectivity for the aromatic starting material. |
| Resolution (Main/Imp. B) | 2.1 | 3.0 | The polar sulfoxide group in Impurity B interacts differently with the phenyl rings, enhancing separation. |
| Tailing Factor (Main Peak) | 1.2 | 1.1 | Both methods produce acceptable peak shape, with the Phenyl-Hexyl method showing slightly better symmetry. |
| Theoretical Plates | 12,500 | 14,000 | The enhanced selectivity of the Phenyl-Hexyl column contributes to higher overall efficiency for this specific separation. |
Comprehensive Validation Protocol for Method B
This protocol is designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.
Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent
-
Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% A to 30% A over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
Validation Workflow
The following diagram outlines the comprehensive workflow for the validation of the analytical method.
Caption: HPLC Method Validation Workflow.
Step-by-Step Validation Procedures
-
Purpose: To ensure the chromatographic system is performing adequately before any analytical run. This is a core component of a self-validating system.
-
Procedure:
-
Prepare a solution containing this compound (~100 µg/mL) and a known impurity (~1 µg/mL).
-
Inject this solution six replicate times.
-
Calculate the %RSD for the main peak area, retention time, tailing factor, and theoretical plates. Calculate the resolution between the main peak and the impurity.
-
-
Acceptance Criteria: %RSD of area < 2.0%, Tailing Factor ≤ 1.5, Theoretical Plates > 5000, Resolution > 2.0.
-
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.
-
Procedure:
-
Inject the diluent blank, a placebo (if applicable), a solution of known impurities, and the analyte solution.
-
Spike the analyte sample with known impurities and potential degradants.
-
Assess peak purity of the analyte peak using a photodiode array (PDA) detector.
-
-
Acceptance Criteria: No co-elution should be observed at the retention time of the main peak. The peak purity angle should be less than the peak purity threshold.
-
Purpose: To establish a linear relationship between the concentration of the analyte and the detector response.
-
Procedure:
-
Prepare a series of at least five standard solutions ranging from 50% to 150% of the nominal sample concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each solution in triplicate.
-
Plot a calibration curve of mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) must be ≥ 0.999. The y-intercept should be close to zero.
-
Purpose: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare spiked samples by adding known amounts of pure this compound to a placebo at three concentration levels (e.g., 80%, 100%, 120%).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The %RSD for the assay results should be ≤ 2.0% for repeatability and intermediate precision.
-
Purpose: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure:
-
Establish the LOQ based on a signal-to-noise ratio of approximately 10:1 or by determining the concentration where the precision (%RSD) is ≤ 10%.
-
-
Acceptance Criteria: The LOQ must be validated for accuracy and precision.
Conclusion and Recommendations
For the robust purity validation of this compound, a reversed-phase HPLC method utilizing a Phenyl-Hexyl column is demonstrably superior to a standard C18 column. The mixed-mode separation mechanism, which leverages both hydrophobic and π-π interactions, provides enhanced selectivity and superior resolution for critical process-related impurities and potential degradants.
Adherence to a systematic validation protocol, as outlined in this guide and grounded in ICH Q2(R1) principles, is paramount. This ensures that the analytical method is not only suitable for its intended purpose but also generates data that is reliable, reproducible, and defensible for regulatory scrutiny. The integration of system suitability checks into every analytical run confirms the validity of the results on a day-to-day basis, creating a truly self-validating analytical system.
A Senior Application Scientist's Guide to the Comparative Analysis of Thiol Surrogates in Reactivity Studies
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Thiol Surrogates in Advancing Chemical Biology and Drug Discovery
In the intricate world of chemical biology and drug development, the thiol group of cysteine stands out for its unique nucleophilicity, making it a prime target for selective bioconjugation and a key player in enzyme catalysis.[1][2] However, the very reactivity that makes thiols so valuable also presents significant challenges, including their propensity for oxidation to disulfides.[1] To navigate these challenges and harness the power of thiol chemistry, researchers often turn to thiol surrogates. These molecules mimic the reactive properties of cysteine's thiol group, serving as indispensable tools in a variety of applications, from the synthesis of complex peptides and proteins via Native Chemical Ligation (NCL) to the development of targeted covalent inhibitors.[3][4]
The choice of an appropriate thiol surrogate is not trivial and can significantly impact experimental outcomes. Factors such as reaction kinetics, selectivity, and the stability of the resulting conjugate are all critical considerations.[3][4] A surrogate that reacts too slowly can lead to low yields, while one that is too reactive may result in off-target effects. Similarly, the stability of a protecting group must be carefully matched to the synthetic strategy to ensure it remains in place until its selective removal is desired.[5][6]
This guide provides a comparative analysis of common thiol surrogates used in reactivity studies, offering a framework for selecting the optimal tool for your specific research needs. We will delve into a head-to-head comparison of small-molecule thiol models for kinetic and reactivity profiling, as well as a detailed analysis of thiol protecting groups essential for multi-step synthesis. Supported by experimental data and detailed protocols, this guide is designed to equip researchers with the knowledge to make informed decisions and achieve robust, reproducible results.
Part 1: Comparative Analysis of Small-Molecule Thiol Surrogates for Reactivity Profiling
In the realm of covalent drug discovery, understanding the intrinsic reactivity of electrophilic "warheads" is paramount. This is often achieved by studying their reaction kinetics with small-molecule thiol surrogates that mimic the cysteine residues found in target proteins. The choice of surrogate can, however, significantly influence the observed reactivity, making direct comparison of data from different studies challenging.[3][4]
A systematic study comparing various thiol surrogates against a panel of electrophilic fragments revealed that the reactivity profile can differ significantly depending on the thiol model used.[3][4] The following table summarizes the findings for some of the most commonly used thiol surrogates.
Table 1: Comparative Reactivity of Common Small-Molecule Thiol Surrogates
| Thiol Surrogate | Structure | Key Characteristics | Relative Reactivity Profile | Recommended Applications |
| Cysteamine | HS-CH₂-CH₂-NH₂ | Simple structure, often used for its ready availability. | Can exhibit different reactivity profiles compared to more complex thiols.[3][4] | Initial screening of electrophile reactivity, mechanistic studies. |
| L-Cysteine | HS-CH₂-CH(NH₂)-COOH | The natural amino acid, providing a close mimic to proteinogenic cysteine. | Reactivity is influenced by the presence of both amino and carboxyl groups.[3][4] | Bioconjugation studies, mimicking protein surface cysteines. |
| N-Acetyl-L-cysteine (NAC) | HS-CH₂-CH(NH-COCH₃)-COOH | N-acetylation removes the primary amine, altering its nucleophilicity and solubility. | Often shows different kinetic profiles compared to cysteine and glutathione.[3][4] | Studies where the influence of a free N-terminus needs to be excluded. |
| Glutathione (GSH) | γ-L-Glutamyl-L-cysteinylglycine | A tripeptide, it is the most abundant intracellular thiol and a key player in cellular redox homeostasis. | Often provides the best estimate of reactivity with the highest number of true positives identified in comparative studies.[3][4][7] | Gold standard for in vitro reactivity and selectivity profiling of covalent inhibitors. |
Expert Insight: The data strongly suggest that for studies aiming to predict the behavior of covalent inhibitors in a cellular context, glutathione (GSH) is the most relevant and reliable surrogate.[3][4] Its complex structure and physiological relevance provide a more accurate model of the cellular environment compared to simpler thiols.
Experimental Workflow: Kinetic Analysis of Thiol Surrogate Reactivity
The following diagram outlines a typical workflow for the kinetic analysis of a thiol surrogate reacting with an electrophilic compound.
Caption: Workflow for kinetic analysis of thiol surrogate reactivity.
Part 2: A Comparative Guide to Thiol Protecting Groups in Peptide Synthesis
In the multi-step process of solid-phase peptide synthesis (SPPS), protecting the highly reactive thiol group of cysteine is crucial to prevent unwanted side reactions.[5] The ideal protecting group should be stable throughout the synthesis and selectively removable under conditions that do not affect other protecting groups or the peptide backbone.[5][6] The choice of a thiol protecting group is therefore a critical strategic decision in the design of a synthetic peptide.
Table 2: Comparison of Common Thiol Protecting Groups
| Protecting Group | Structure | Deprotection Conditions | Stability | Key Advantages & Disadvantages |
| Trityl (Trt) | -S-C(Ph)₃ | Mild acid (e.g., TFA), scavengers recommended. | Labile to acid. | Advantage: Easily cleaved during final deprotection. Bulky group can improve purity of "difficult" sequences.[5] Disadvantage: Can be too labile for some applications. |
| Acetamidomethyl (Acm) | -S-CH₂-NH-CO-CH₃ | Mercury(II) acetate or iodine. | Stable to TFA and piperidine. | Advantage: Orthogonal to both Boc and Fmoc strategies. Ideal for regioselective disulfide bond formation.[5] Disadvantage: Deprotection requires toxic heavy metals or iodine. |
| tert-Butyl (tBu) | -S-C(CH₃)₃ | Strong acids (e.g., HF) or mercury(II) acetate. | Highly stable to TFA. | Advantage: Very stable, suitable for complex syntheses.[5] Disadvantage: Requires harsh deprotection conditions. |
| 4-Methoxytrityl (Mmt) | -S-C(Ph)₂(C₆H₄-OCH₃) | Very mild acid (e.g., 1% TFA in DCM). | Highly acid-labile. | Advantage: Can be removed on-resin for selective modification of the thiol group.[5] Disadvantage: May not be stable enough for all synthetic steps. |
| S-Benzoyl | -S-CO-Ph | Basic conditions (e.g., NaOH). | Stable to acidic conditions. | Advantage: Orthogonal to acid-labile protecting groups. Disadvantage: Removal requires basic conditions which can cause side reactions.[6] |
Expert Insight: The principle of orthogonality is key when selecting a thiol protecting group. For complex peptides requiring multiple disulfide bonds or site-specific modifications, the Acm or Mmt groups are invaluable. For more straightforward syntheses where the thiol is to be deprotected in the final step, the Trt group is often the most practical choice.[5]
Logical Relationship: Orthogonality of Thiol Protecting Groups
The following diagram illustrates the concept of orthogonal deprotection for different thiol protecting groups in the context of Fmoc-based solid-phase peptide synthesis.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative reactivity analysis of small-molecule thiol surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thiol-Based Reducing Agents: Unveiling the Unique Advantages of 2-[(Carboxymethyl)thio]benzoic Acid
In the intricate landscape of biochemical research and drug development, the judicious selection of a thiol-based reducing agent is paramount for preserving protein integrity and function. While canonical reagents such as Dithiothreitol (DTT), β-mercaptoethanol (BME), and Tris(2-carboxyethyl)phosphine (TCEP) have long been the workhorses of the modern laboratory, the unique molecular architecture of 2-[(Carboxymethyl)thio]benzoic acid presents a compelling case for its adoption in specific, demanding applications. This guide provides an in-depth comparison of these agents, highlighting the theoretical and potential practical advantages of this compound, supported by established data for its counterparts.
The Critical Role of Reducing Agents in Protein Chemistry
The stability and function of many proteins are dictated by the redox state of their cysteine residues. The formation of disulfide bonds (-S-S-) between cysteine residues is a critical post-translational modification that governs protein folding, stability, and activity. However, in many experimental contexts, maintaining cysteines in their reduced sulfhydryl (-SH) state is essential to prevent unwanted aggregation, preserve enzymatic activity, or prepare proteins for downstream applications like mass spectrometry or conjugation. This is where thiol-based reducing agents play a pivotal role.
A Comparative Overview of Common Thiol Compounds
The ideal reducing agent should exhibit high efficacy, stability, and compatibility with various assay conditions, while minimizing interference with downstream analytical techniques. The following table provides a comparative summary of key properties of commonly used thiol compounds.
| Property | This compound | Dithiothreitol (DTT) | β-Mercaptoethanol (BME) | Tris(2-carboxyethyl)phosphine (TCEP) | Glutathione (GSH) |
| Structure | Aromatic thiol with two carboxyl groups | Dithiol | Monothiol | Phosphine-based, non-thiol | Tripeptide with a single thiol |
| Molecular Weight ( g/mol ) | 212.22[1][2] | 154.25 | 78.13 | 250.19 (as free acid)[3] | 307.32 |
| Redox Potential (at pH 7) | Not experimentally determined | -0.33 V[4] | Not commonly reported | Not applicable (phosphine-based) | -0.24 V |
| Optimal pH Range | Theoretically broad due to aromatic nature | >7[4] | >7.5 | 1.5 - 8.5[5] | 7.0 - 8.0 |
| Odor | Odorless | Strong, unpleasant | Pungent, unpleasant[6] | Odorless[3] | Odorless |
| Stability | Potentially high due to aromatic ring | Prone to air oxidation[5] | Readily oxidized in air[7] | Highly stable to air oxidation[5] | Susceptible to oxidation |
| UV Absorbance (280 nm) | Expected due to benzoic acid moiety | Negligible (oxidized form absorbs at 283 nm)[8] | Negligible | Negligible[3] | Negligible |
| Chelating Properties | Yes, bidentate ligand[9] | Weak | Weak | No | Yes |
The Unique Proposition of this compound
While direct, side-by-side experimental comparisons with other thiols are not extensively documented in the literature, the molecular structure of this compound suggests several key advantages:
-
Enhanced Stability: The presence of an aromatic ring can contribute to the overall stability of the molecule, potentially rendering it less susceptible to air oxidation compared to aliphatic thiols like DTT and BME. This translates to longer-lasting reducing power in solution and greater consistency in experimental results.
-
Reduced Volatility and Odor: Unlike the notoriously pungent BME and DTT, this compound is a solid with low volatility, making it a safer and more pleasant reagent to handle in the laboratory.
-
Intrinsic Chelating Properties: The presence of two carboxyl groups in a bidentate arrangement gives this compound the ability to chelate metal ions.[9] This is a significant advantage in enzymatic assays where trace metal contaminants can inhibit enzyme activity or catalyze unwanted side reactions. By sequestering these metal ions, this compound can provide a more controlled and reliable experimental environment.
-
Potential for Minimal UV Interference: While the benzoic acid moiety will absorb in the UV region, its spectral properties may differ from those of proteins (which absorb at 280 nm due to tryptophan and tyrosine residues). Careful selection of the working concentration could minimize interference in spectrophotometric protein quantification assays. In contrast, oxidized DTT exhibits a distinct absorbance peak at 283 nm, which can interfere with such measurements.[8]
-
Favorable Redox Potential (Theoretical): The electron-withdrawing nature of the benzoic acid ring is expected to influence the pKa of the thiol group, potentially leading to a lower redox potential and making it an effective reducing agent over a broader pH range compared to DTT and BME.
Experimental Considerations and Protocols
The choice of a reducing agent should always be guided by the specific requirements of the experiment. Below are generalized protocols for protein reduction, which can be adapted for comparative studies.
Protocol 1: General Protein Disulfide Bond Reduction
This protocol provides a basic framework for reducing disulfide bonds in a protein sample.
Caption: Workflow for protein disulfide bond reduction.
Methodology:
-
Prepare Protein Solution: Dissolve the protein of interest in a suitable buffer (e.g., Tris-HCl, HEPES, or PBS) at a concentration of 1-10 mg/mL. The optimal pH will depend on the chosen reducing agent (see table above).
-
Add Reducing Agent: From a freshly prepared stock solution, add the reducing agent to the protein solution to a final concentration of 1-10 mM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C. The optimal time and temperature may need to be determined empirically.
-
Removal of Reducing Agent (Optional): If the reducing agent interferes with downstream applications, it can be removed by dialysis, buffer exchange, or using a desalting column.
Protocol 2: Comparative Analysis of Reducing Agent Efficacy using Ellman's Reagent
This protocol allows for the quantitative comparison of the reducing efficiency of different thiol compounds.
Caption: Workflow for comparing reducing agent efficacy.
Methodology:
-
Prepare Solutions:
-
A solution of a protein with a known number of disulfide bonds (e.g., insulin or RNase A) in a suitable buffer.
-
Equimolar solutions of the thiol compounds to be tested (e.g., 10 mM of this compound, DTT, BME, and TCEP).
-
A solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the same buffer.
-
-
Initiate Reduction: Add each reducing agent to separate aliquots of the protein solution to initiate the reduction reaction.
-
Time-Course Measurement: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from each reaction mixture.
-
Quantify Free Thiols: Add the aliquot to a solution of DTNB. The reaction between the newly formed free thiols and DTNB produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.
-
Data Analysis: Calculate the concentration of free thiols at each time point using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹). Plot the concentration of free thiols versus time for each reducing agent to compare their reduction kinetics and overall efficiency.
Conclusion and Future Perspectives
While DTT, BME, and TCEP remain indispensable tools in the researcher's arsenal, this compound emerges as a promising alternative with a unique combination of properties. Its inherent stability, lack of odor, and chelating ability make it particularly well-suited for sensitive applications such as enzyme kinetics, high-throughput screening, and studies involving metalloproteins.
Further experimental validation is undoubtedly required to fully elucidate the performance of this compound in direct comparison to established reducing agents. However, based on its chemical structure and the principles of thiol reactivity, it represents a valuable addition to the toolkit of researchers, scientists, and drug development professionals seeking to optimize their experimental outcomes. The adoption of this and other novel thiol compounds will undoubtedly contribute to advancements in our understanding of protein structure and function.
References
- 1. Buy this compound | 135-13-7 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. Prediction of Antioxidant Capacity of Thiolate–Disulfide Systems Using Species-Specific Basicity Values [ouci.dntb.gov.ua]
- 4. broadpharm.com [broadpharm.com]
- 5. Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Using UV-absorbance of intrinsic dithiothreitol (DTT) during RP-HPLC as a measure of experimental redox potential in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide for the Quality Control of 2-[(Carboxymethyl)thio]benzoic Acid
Introduction: The Imperative for Rigorous Quality Control
2-[(Carboxymethyl)thio]benzoic acid (CMTBA), with CAS Number 135-13-7, is an aromatic organosulfur compound characterized by a benzoic acid core functionalized with a carboxymethylthio group.[1][2] Its structure, featuring two carboxylic acid moieties and a thioether linkage, makes it a valuable bidentate ligand in coordination chemistry and a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[3]
In the pharmaceutical landscape, the quality of any raw material or intermediate is not merely a preference but a stringent necessity.[4] The safety and efficacy of the final drug product are directly contingent upon the purity, identity, and consistency of its starting components.[5] Regulatory frameworks such as Current Good Manufacturing Practices (CGMP) and guidelines from the International Conference on Harmonisation (ICH) mandate a robust quality control (QC) system.[4][6] This system must rigorously verify the chemical identity and purity of every batch of material, ensuring it is free from harmful contaminants.[5][7]
This guide provides a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—for the comprehensive quality control of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and compare the performance of each method to empower researchers and drug development professionals in establishing a robust and reliable QC strategy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure, providing detailed information about the chemical environment of each atom.[8] For CMTBA, both ¹H and ¹³C NMR are essential for confirming its identity and detecting subtle structural impurities that other methods might miss.
Causality of Method Selection
The distinct electronic environments of the protons and carbons in CMTBA's aromatic ring, methylene group, and carboxylic acids give rise to a unique and predictable NMR fingerprint. Any deviation from this fingerprint, such as the appearance of extra signals or shifts in existing ones, can indicate the presence of impurities or structural isomers. Industrial QC processes frequently employ NMR to ensure product purity at the molecular level.[1]
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 10-20 mg of the CMTBA sample for ¹H NMR (25-50 mg for ¹³C NMR).
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆), which is excellent for dissolving compounds with carboxylic acid groups.[8]
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune the instrument and shim the magnetic field to achieve high homogeneity.
-
Acquire the ¹H spectrum. A standard acquisition might involve 16-32 scans.
-
Acquire the ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
Data Interpretation and Expected Spectral Features
-
¹H NMR (in DMSO-d₆):
-
Carboxylic Acid Protons: Two broad singlets, likely in the region of δ 12-13 ppm, corresponding to the two -COOH protons. Their broadness is due to hydrogen bonding and chemical exchange.
-
Aromatic Protons: A complex multiplet pattern between δ 7.0 and 8.0 ppm, integrating to 4 protons. The substitution pattern will lead to distinct splitting patterns that can confirm the ortho-substitution.
-
Methylene Protons: A sharp singlet around δ 3.5-4.0 ppm, integrating to 2 protons, corresponding to the -S-CH₂-COOH group.
-
-
¹³C NMR (in DMSO-d₆):
-
Carbonyl Carbons: Two signals in the δ 165-175 ppm region for the two carboxylic acid carbons.
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-140 ppm), with quaternary carbons (those attached to substituents) often showing lower intensity.
-
Methylene Carbon: One signal for the -CH₂- group, expected around δ 35-45 ppm.
-
Visualization: NMR Analysis Workflow
Caption: General workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Identity Confirmation
FT-IR spectroscopy is a rapid and non-destructive technique ideal for the initial identification of functional groups present in a sample. It serves as an excellent first-pass QC check to confirm the identity of CMTBA by verifying the presence of its key chemical bonds.
Causality of Method Selection
The carboxylic acid and aromatic functionalities of CMTBA produce highly characteristic absorption bands in the infrared spectrum.[9] The presence, position, and shape of these bands provide a unique molecular fingerprint. Attenuated Total Reflectance (ATR) FT-IR is particularly useful in a QC environment because it requires minimal sample preparation and provides results in seconds.[10]
Experimental Protocol: ATR-FT-IR Analysis
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This corrects for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
-
Sample Application: Place a small amount of the solid CMTBA powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Acquire the infrared spectrum, typically by co-adding 16 to 32 scans over the range of 4000–400 cm⁻¹.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft wipe.
Data Interpretation and Expected Spectral Features
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, centered around 3000 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.[9]
-
C-H Stretch (Aromatic): Sharp, medium-intensity peaks just above 3000 cm⁻¹ (e.g., 3050-3100 cm⁻¹).
-
C=O Stretch (Carboxylic Acid): A very strong, sharp absorption band between 1710 cm⁻¹ and 1680 cm⁻¹. The presence of two carboxylic acid groups may lead to a broadened or complex peak in this region.[11]
-
C=C Stretch (Aromatic): Medium to weak intensity peaks in the 1600–1450 cm⁻¹ region.
-
C-O Stretch & O-H Bend: Strong, coupled vibrations appearing in the 1320–1210 cm⁻¹ (C-O stretch) and around 920 cm⁻¹ (out-of-plane O-H wag) regions.[9]
Visualization: FT-IR Analysis Workflow
Caption: Workflow for identity testing via ATR-FT-IR.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Tool for Quantitative Analysis
UV-Vis spectroscopy measures the absorption of light by a molecule, which is primarily influenced by its electronic structure, particularly the presence of chromophores. The benzoic acid core of CMTBA acts as a strong chromophore, making UV-Vis spectroscopy a simple and effective tool for quantitative analysis (assay) and for monitoring purity during stability studies.
Causality of Method Selection
According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. This linear relationship allows for the creation of a calibration curve to accurately determine the concentration of CMTBA in a solution. For benzoic acid itself, characteristic absorption maxima (λ_max) are observed around 230 nm and 274 nm.[12] The substituents on CMTBA will slightly alter these values, but the principle remains the same. This method is highly valuable for routine QC due to its speed, simplicity, and low cost.
Experimental Protocol: Quantitative UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which CMTBA is soluble, such as methanol or a buffered aqueous solution. Note that the UV spectrum of benzoic acids can be pH-dependent.[13]
-
Preparation of Standards: Prepare a stock solution of high-purity CMTBA reference standard with a known concentration. From this stock, create a series of at least five calibration standards of decreasing concentration through serial dilution.
-
Preparation of Sample: Prepare a solution of the test sample with a concentration expected to fall within the range of the calibration standards.
-
Data Acquisition:
-
Set the spectrophotometer to scan a range (e.g., 400 nm to 200 nm) to determine the λ_max.
-
Using the determined λ_max (e.g., ~230 nm), measure the absorbance of the solvent blank, each calibration standard, and the test sample.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Perform a linear regression on the data. The correlation coefficient (R²) should be ≥ 0.999 for a valid calibration.
-
Use the equation of the line to calculate the concentration of CMTBA in the test sample based on its absorbance.
-
Visualization: UV-Vis Quantitative Workflow
Caption: Workflow for quantitative assay by UV-Vis spectroscopy.
Mass Spectrometry (MS): Unrivaled Sensitivity for Impurity Profiling
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Its exceptional sensitivity and specificity make it the ideal method for detecting and identifying trace-level impurities that could compromise the quality of CMTBA. It is also used to confirm the molecular weight of the compound.
Causality of Method Selection
In a QC context, MS is primarily used to confirm that the molecular weight of the main component matches that of CMTBA (212.22 g/mol ) and to search for masses corresponding to potential process-related impurities or degradation products.[14][15] For example, starting materials like thiosalicylic acid (m/z 154) or byproducts could be readily detected even at very low levels. High-resolution mass spectrometry (HRMS) can provide elemental composition data, adding another layer of certainty to structural identification.
Experimental Protocol: MS Analysis (e.g., via LC-MS)
-
Sample Preparation: Prepare a dilute solution of CMTBA in a suitable solvent compatible with the ionization source, such as acetonitrile or methanol. A concentration of 1-10 µg/mL is typical.
-
Instrumentation (LC-MS): Coupling MS with liquid chromatography (LC) is the most powerful approach. An LC system separates the sample components before they enter the mass spectrometer.
-
LC Method: A reverse-phase C18 column is typically used. The mobile phase could be a gradient of water and acetonitrile with a small amount of formic acid to aid ionization.[16]
-
MS Method: Use an electrospray ionization (ESI) source, which is well-suited for polar molecules like carboxylic acids. Operate in negative ion mode, which will readily deprotonate the carboxylic acid groups to form [M-H]⁻ ions.
-
-
Data Acquisition: Acquire data over a relevant mass range (e.g., m/z 50–500) to capture the parent ion and potential low-molecular-weight impurities.
-
Data Analysis:
-
Examine the mass spectrum for the primary peak. In negative ESI mode, this should correspond to the [M-H]⁻ ion of CMTBA at m/z 211.2.
-
Analyze the fragmentation pattern (MS/MS) of the parent ion to confirm its structure. Expected fragments would result from the loss of CO₂, H₂O, or cleavage at the thioether bond.
-
Scrutinize the chromatogram and mass spectra for any other peaks, which could represent impurities.
-
Visualization: LC-MS Impurity Profiling Workflow
Caption: Workflow for impurity analysis using LC-MS.
Comparative Performance and Alternative Methods
While direct spectroscopic analysis provides a wealth of information, a truly robust QC strategy often integrates these techniques with chromatography, which excels at physical separation.
Performance Comparison of Spectroscopic Methods
| Parameter | NMR Spectroscopy | FT-IR Spectroscopy | UV-Vis Spectroscopy | Mass Spectrometry (LC-MS) |
| Primary Use | Structure Elucidation, Purity | Identity Confirmation | Quantitative Assay | Impurity Identification, MW |
| Specificity | Very High | High | Moderate | Very High |
| Sensitivity | Low to Moderate | Moderate | High | Very High (ppm/ppb) |
| Quantitative? | Yes (with standards) | No (typically) | Yes (Primary Method) | Yes (with standards) |
| Throughput | Low | Very High | High | Moderate |
| Expertise Req. | High | Low | Low to Moderate | High |
| Cost | High | Low | Low | High |
Alternative and Complementary Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity analysis in the pharmaceutical industry.[17] For CMTBA, an HPLC method with UV detection is the standard for determining purity and assay.
-
Principle: A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Different components in the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times.
-
Why it's complementary: While NMR can tell you the structure of the major component and any visible impurities, it struggles to quantify impurities below ~0.1%. HPLC can separate these impurities and, when coupled with a UV detector, can accurately quantify them down to very low levels.[18] The use of a C18 reversed-phase column with an acetonitrile/water mobile phase is a common starting point for analyzing benzoic acid derivatives.[16]
Conclusion and Recommended QC Strategy
No single spectroscopic technique is sufficient for the complete quality control of this compound. A comprehensive and compliant QC strategy should employ a multi-faceted approach that leverages the strengths of each method:
-
Identity Confirmation: Use FT-IR spectroscopy as a rapid, initial check on incoming raw material to confirm the presence of key functional groups and match the sample to a reference standard.
-
Structural Verification: Employ ¹H and ¹³C NMR spectroscopy on a representative batch or during initial supplier qualification to provide unambiguous confirmation of the chemical structure.
-
Purity and Assay: Utilize a validated HPLC-UV method as the primary tool for routine purity determination and quantitative assay of every batch.
-
Impurity Profiling: Use LC-MS during method development, for investigating out-of-spec (OOS) results, and in stability studies to detect, identify, and quantify any potential trace-level impurities or degradation products.
By integrating these spectroscopic and chromatographic methods, researchers and drug development professionals can build a self-validating quality control system that ensures the consistent quality of this compound, thereby safeguarding the integrity of the final pharmaceutical product.
References
- 1. Buy this compound | 135-13-7 [smolecule.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound | 135-13-7 | FC115531 [biosynth.com]
- 4. pharmatimesofficial.com [pharmatimesofficial.com]
- 5. qualityfwd.com [qualityfwd.com]
- 6. fda.gov [fda.gov]
- 7. Quality Control of Pharmaceutical Raw Materials | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 8. benchchem.com [benchchem.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. chembk.com [chembk.com]
- 15. This compound [oakwoodchemical.com]
- 16. Benzoic acid, (2-carboxymethylthio)- | SIELC Technologies [sielc.com]
- 17. benchchem.com [benchchem.com]
- 18. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of 2-[(Carboxymethyl)thio]benzoic acid compared to its analogs
An In-Depth Comparative Guide to the Biological Activity of 2-[(Carboxymethyl)thio]benzoic Acid and Its Analogs
This guide provides a detailed comparative analysis of the biological activities of this compound and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to elucidate structure-activity relationships (SAR) and highlights the therapeutic potential inherent in this chemical scaffold. We will explore key biological activities, including antimicrobial effects, enzyme inhibition, and anticancer properties, supported by detailed experimental protocols and comparative data.
Introduction: The Versatile Scaffold of this compound
This compound, with the chemical formula C₉H₈O₄S, is an aromatic compound featuring a benzoic acid backbone substituted with a carboxymethylthio group.[1][2] This structure is a derivative of thiosalicylic acid and possesses several key features that make it and its analogs promising candidates for therapeutic development:
-
Aromatic Benzoic Acid Core : A foundational structure in many pharmaceuticals, offering a rigid scaffold that can be readily functionalized to modulate physiochemical properties and target interactions.
-
Carboxylic Acid Groups : These acidic moieties can participate in crucial binding interactions, such as forming hydrogen bonds or coordinating with metal ions in enzyme active sites.[3]
-
Thioether Linkage : The sulfur atom provides structural flexibility and can engage in specific interactions with biological targets. Its presence also influences the overall electronic properties of the molecule.
The inherent reactivity and structural features of this scaffold have spurred investigations into its derivatives for various applications, from organic synthesis to pharmacology.[1] This guide will dissect and compare the biological efficacy of the parent compound with its analogs, revealing how subtle chemical modifications can lead to profound differences in biological activity.
Comparative Analysis of Key Biological Activities
Research indicates that this compound and its derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and enzyme-inhibiting properties.[1] A comparative approach is essential to understand the structure-activity relationships that govern their potency and selectivity.
Antimicrobial and Antifungal Activity
The global challenge of antimicrobial resistance necessitates the development of novel therapeutic agents. Benzoic acid derivatives have long been recognized for their preservative and antimicrobial properties.[4][5] Analogs of this compound, particularly those incorporating additional pharmacophores, have demonstrated significant and specific antimicrobial effects.
A notable study on thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid revealed that the nature and position of substituents on the phenyl ring dramatically influence the antimicrobial spectrum and potency.[6][7] For instance, compounds featuring di-chloro or bromo substitutions exhibited a broad spectrum of activity against problematic pathogens like P. aeruginosa, S. aureus, and Candida spp.[6] This highlights a key SAR principle: the addition of lipophilic and electron-withdrawing groups can enhance cell wall penetration and/or target engagement in microbes.
Another successful strategy involves creating hybrid molecules. By linking amoxicillin to various benzoic acid derivatives through a diester bridge, researchers developed compounds with improved activity against both Gram-positive and Gram-negative bacteria.[4] Notably, the amoxicillin-p-nitrobenzoic acid hybrid showed superior activity against methicillin-resistant S. aureus (MRSA) compared to amoxicillin alone, demonstrating that the benzoic acid moiety can potentiate the efficacy of existing antibiotics.[4]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Benzoic Acid Analogs
| Compound/Analog | S. aureus | E. coli | P. aeruginosa | S. enteritidis | C. albicans | Reference |
| Amoxicillin (Reference) | 128 (MRSA) | - | - | - | - | [4] |
| Amoxicillin-p-nitrobenzoic acid (6d) | 64 (MRSA) | - | - | Good Activity | - | [4] |
| N-[...]-(2,6-dichlorophenyl)-thiourea (5g)¹ | 32 | Good Activity | Good Activity | Good Activity | 256 | [6][7] |
| N-[...]-(4-bromophenyl)-thiourea (5h)¹ | 32 | Good Activity | Good Activity | Good Activity | 32 | [6][7] |
¹ Full name: N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(aryl)-thiourea
Enzyme Inhibition: A Focus on Matrix Metalloproteinases (MMPs)
Many carboxylic acid-based compounds are designed as inhibitors of zinc-dependent enzymes, such as Matrix Metalloproteinases (MMPs).[8][9] MMPs are critical in tissue remodeling but are overactive in diseases like osteoarthritis and cancer, making them prime therapeutic targets.[10] The carboxylic acid group in inhibitors often serves as a crucial zinc-binding group (ZBG) , coordinating with the catalytic zinc ion in the enzyme's active site to block its function.[9]
While direct inhibitory data for this compound on MMPs is not extensively published, its structural features suggest potential. More importantly, its analogs have been optimized to create highly potent and selective inhibitors. For example, research into carboxylic acid inhibitors of MMP-13, a key enzyme in cartilage degradation, led to the development of compounds with subnanomolar potency (IC₅₀ = 0.5 nM).[8] The optimization process focused on modifying the scaffold to achieve high selectivity for MMP-13 over other MMPs like MMP-1, as off-target inhibition is linked to clinical side effects.[8][11]
This demonstrates a critical principle in drug design: the core scaffold provides the necessary functional groups (the ZBG), while peripheral modifications dictate potency and, crucially, selectivity.
Another emerging area is the inhibition of the N6-methyladenosine (m⁶A) demethylase FTO, which is overexpressed in acute myeloid leukemia (AML). Researchers successfully designed 2-(arylthio)benzoic acid inhibitors by applying bioisosteric replacement to a known inhibitor.[12] This work established a clear structure-activity relationship, where substitutions on the arylthio ring system modulated inhibitory potency against FTO. The most potent compound achieved an IC₅₀ value of 0.3 µM.[12]
Table 2: Comparative Enzyme Inhibition Data for Carboxylic Acid-Based Analogs
| Compound/Analog | Target Enzyme | Potency (IC₅₀ or Kᵢ) | Key Structural Feature | Reference |
| Compound 24f | MMP-13 | IC₅₀ = 0.5 nM; Kᵢ = 0.19 nM | Optimized carboxylic acid scaffold | [8] |
| Compound 8c | FTO | IC₅₀ = 0.3 µM | 2-(arylthio)benzoic acid core | [12] |
| ALS 1-0635 | MMP-13 | Noncompetitive Inhibitor | Non-hydroxamic acid structure | [11] |
Anticancer Activity
The benzoic acid scaffold is a component of numerous compounds with antiproliferative properties. Salicylic acid (a close analog) and its derivatives, for instance, are known to induce apoptosis, trigger endoplasmic reticulum stress, and cause cell cycle arrest in various cancer cell lines.
The therapeutic potential of this compound analogs is being actively explored. Studies on 2-morpholinobenzoic acid derivatives, which share the core benzoic acid structure, have identified potent inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation and metastasis.[13] Structure-activity relationship studies revealed that the substitution pattern on the benzoic acid ring and modifications to the carboxylic acid group (e.g., conversion to esters or hydroxamic acids) significantly impacted antiproliferative activity against breast (MDA-MB-231) and colon (HCT116) cancer cells.[13]
This underscores the tunability of the benzoic acid scaffold. By modifying peripheral groups, researchers can optimize compounds for specific oncogenic targets and enhance their cytotoxic effects against cancer cells.
Synthesizing the Structure-Activity Relationship (SAR)
The comparative data reveals several key SAR trends for the this compound scaffold:
-
The Carboxylic Acid is Key for Enzyme Inhibition : This group is often essential for coordinating with metal cofactors in enzyme active sites, acting as a potent ZBG for MMPs.
-
Aromatic Ring Substitutions Drive Potency and Spectrum : Adding electron-withdrawing or lipophilic groups (e.g., halogens) to the benzoic acid ring can enhance antimicrobial and anticancer activity. The position of these substituents is also critical.[6][7]
-
Modification of the Thioether Linkage : Replacing the carboxymethyl group with larger, more complex aryl groups, as seen in FTO inhibitors, creates new interactions with the target protein and is a key strategy for modulating potency.[12]
-
Prodrug Strategies : Esterification of the carboxylic acid can improve cell permeability and bioavailability, leading to enhanced antiproliferative effects in cell-based assays, as demonstrated with FTO inhibitors.[12]
Caption: Key modification points on the this compound scaffold and their influence on biological activities.
Experimental Protocols for Biological Evaluation
To ensure scientific integrity, the evaluation of these compounds relies on standardized, self-validating experimental protocols. Below are methodologies for assessing the key biological activities discussed.
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.
Causality : This assay is the gold standard for quantifying antimicrobial potency. Using a standardized bacterial inoculum and serial dilutions of the test compound ensures reproducibility and allows for direct comparison with reference antibiotics.
Step-by-Step Methodology :
-
Preparation : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Inoculum Preparation : Culture the microbial strain overnight. Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation : Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (microbes, no compound) and negative (media, no microbes) controls.
-
Incubation : Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.
-
Data Analysis : Determine the MIC by visually inspecting the plates for the lowest concentration at which there is no visible turbidity. An indicator dye like resazurin can be added to aid visualization (blue = no growth, pink = growth).
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.
Protocol: In Vitro Matrix Metalloproteinase (MMP) Inhibition Assay
This fluorogenic assay measures a compound's ability to inhibit MMP enzymatic activity.
Causality : This assay directly quantifies enzyme inhibition by monitoring the cleavage of a specific, fluorogenic substrate. The choice of substrate and enzyme (e.g., MMP-13 catalytic domain) allows for targeted assessment of inhibitor potency and selectivity.
Step-by-Step Methodology :
-
Reagent Preparation : Prepare assay buffer (e.g., Tris-HCl, CaCl₂, ZnCl₂). Reconstitute the recombinant human MMP enzyme and the fluorogenic MMP substrate. Prepare serial dilutions of the test inhibitor.
-
Assay Setup : In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the MMP enzyme. Allow this mixture to pre-incubate for 15-30 minutes at 37°C to permit inhibitor-enzyme binding.
-
Initiate Reaction : Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement : Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths. Measure the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes) at 37°C. The rate of fluorescence increase is proportional to enzyme activity.
-
Data Analysis : Calculate the initial velocity (V₀) for each reaction. Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
This compound represents a highly versatile chemical scaffold with significant, albeit underexplored, therapeutic potential. A comparative analysis with its analogs reveals that targeted chemical modifications can transform this core structure into potent and selective agents with diverse biological activities. Analogs have been optimized to function as broad-spectrum antimicrobials, highly selective MMP inhibitors for treating osteoarthritis, and novel FTO inhibitors for AML. The key to unlocking this potential lies in a deep understanding of structure-activity relationships, guiding the rational design of next-generation therapeutics. The experimental frameworks provided herein offer a robust starting point for researchers aiming to further investigate and harness the capabilities of this promising class of molecules.
References
- 1. Buy this compound | 135-13-7 [smolecule.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 135-13-7 | FC115531 [biosynth.com]
- 4. Synthesis and antimicrobial activity of the hybrid molecules between amoxicillin and derivatives of benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of potent, selective, and orally active carboxylic acid based inhibitors of matrix metalloproteinase-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new class of potent matrix metalloproteinase 13 inhibitors for potential treatment of osteoarthritis: Evidence of histologic and clinical efficacy without musculoskeletal toxicity in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-[(Carboxymethyl)thio]benzoic Acid: Evaluating Cost-Effectiveness and Synthetic Efficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-[(Carboxymethyl)thio]benzoic acid is a valuable intermediate in the synthesis of various pharmaceuticals and functional materials. Its molecular structure, featuring both a carboxylic acid and a thioether linkage, makes it a versatile building block for further chemical modifications. The economic viability and overall efficiency of producing this compound are critically dependent on the chosen synthetic pathway. This guide provides an in-depth comparison of the most common synthetic routes to this compound, with a focus on cost-effectiveness, reaction yields, and practical experimental considerations. We will delve into the classical approach from thiosalicylic acid, explore an alternative route utilizing an Ullmann condensation, and touch upon greener, microwave-assisted methodologies.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route is a multifactorial decision, balancing the cost of starting materials, reagent and solvent expenses, reaction yields, purity of the final product, and the required capital investment for equipment. Here, we compare two primary pathways to this compound.
Route 1: Nucleophilic Substitution of Thiosalicylic Acid
This is the most direct and widely employed method for the synthesis of this compound. The reaction proceeds via a nucleophilic substitution of chloroacetic acid with thiosalicylic acid in the presence of a base.
Workflow for Route 1:
Caption: Workflow for the synthesis of this compound via nucleophilic substitution.
Route 2: Ullmann Condensation of 2-Iodobenzoic Acid
An alternative approach involves a copper-catalyzed Ullmann condensation between 2-iodobenzoic acid and thioglycolic acid. While this method is less common, it can be a viable option depending on the availability and cost of the starting materials.
Workflow for Route 2:
Caption: Workflow for the synthesis of this compound via Ullmann condensation.
Cost-Effectiveness Analysis
To provide a practical comparison, we have estimated the material costs for the synthesis of one kilogram of this compound via both routes. Prices for starting materials can fluctuate, and the values presented below are based on currently available market data.
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Ullmann Condensation |
| Starting Material 1 | Thiosalicylic Acid | 2-Iodobenzoic Acid |
| Price of SM1 (per kg) | ~₹1500 - ₹4750[1] | ~₹4500 - ₹8000[2][3] |
| Starting Material 2 | Chloroacetic Acid | Thioglycolic Acid |
| Price of SM2 (per kg) | ~₹99 - ₹150[3] | Varies |
| Catalyst | Not required | Copper(I) Iodide |
| Catalyst Cost | N/A | Moderate |
| Solvent | Water/Ethanol (Low Cost) | DMF/DMSO (Higher Cost) |
| Typical Yield | High (often >90%) | Moderate to High (can be variable) |
| Purification | Recrystallization (Simpler) | Column Chromatography/Recrystallization (Potentially more complex) |
| Overall Cost-Effectiveness | Generally More Cost-Effective | Less Cost-Effective for bulk synthesis |
Analysis:
Based on the current market prices of the starting materials, Route 1 is significantly more cost-effective for the synthesis of this compound. Thiosalicylic acid and chloroacetic acid are considerably cheaper than 2-iodobenzoic acid. Furthermore, Route 1 does not require a metal catalyst and can be performed in less expensive and more environmentally benign solvents. The typically higher yields and simpler purification process of Route 1 further contribute to its economic advantage.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Substitution
This protocol is a robust and high-yielding procedure suitable for laboratory-scale synthesis.
Materials:
-
Thiosalicylic acid (15.4 g, 0.1 mol)
-
Chloroacetic acid (9.45 g, 0.1 mol)
-
Sodium hydroxide (8.0 g, 0.2 mol)
-
Water
-
Concentrated Hydrochloric Acid
-
Ethanol (for recrystallization)
Procedure:
-
In a 250 mL round-bottom flask, dissolve sodium hydroxide in 100 mL of water.
-
To this solution, add thiosalicylic acid and stir until it completely dissolves.
-
In a separate beaker, dissolve chloroacetic acid in a minimum amount of water and neutralize it with a portion of the sodium hydroxide solution.
-
Slowly add the neutralized chloroacetic acid solution to the thiosalicylic acid solution.
-
Heat the reaction mixture to 80-90°C and maintain this temperature for 2 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the product precipitates completely.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound.
Expected Yield: 85-95%
Protocol 2: Synthesis of this compound via Ullmann Condensation
This protocol provides a viable alternative, particularly when thiosalicylic acid is unavailable.
Materials:
-
2-Iodobenzoic acid (24.8 g, 0.1 mol)
-
Thioglycolic acid (9.21 g, 0.1 mol)
-
Copper(I) iodide (1.9 g, 0.01 mol)
-
Potassium carbonate (27.6 g, 0.2 mol)
-
Dimethylformamide (DMF) (100 mL)
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry 250 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodobenzoic acid, thioglycolic acid, copper(I) iodide, and potassium carbonate.
-
Add DMF to the flask and stir the mixture at 120-130°C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing 500 mL of water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 2-3.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.
Expected Yield: 60-80%
Green Chemistry Approach: Microwave-Assisted Synthesis
In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in shorter reaction times. This approach aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.
While specific, detailed protocols for the microwave-assisted synthesis of this compound are not extensively reported in the literature, the principles of MAOS can be applied to the classical nucleophilic substitution reaction (Route 1). By using a microwave reactor, the reaction time could potentially be reduced from hours to minutes.
Conceptual Microwave-Assisted Protocol (Route 1):
-
In a microwave-safe reaction vessel, combine thiosalicylic acid, chloroacetic acid, and a base (e.g., sodium carbonate) in a suitable solvent (e.g., water or a high-boiling point polar solvent like DMF).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-150°C) for a short duration (e.g., 5-20 minutes).
-
After cooling, the product can be isolated and purified using standard procedures as described in Protocol 1.
The optimization of such a protocol would require experimental investigation to determine the ideal solvent, base, temperature, and irradiation time to maximize the yield and purity of this compound.
Conclusion
For the industrial and laboratory-scale synthesis of this compound, the nucleophilic substitution of thiosalicylic acid with chloroacetic acid (Route 1) stands out as the most cost-effective and efficient method. This is primarily due to the lower cost of starting materials, the absence of a catalyst, and the typically high reaction yields.
The Ullmann condensation (Route 2) provides a viable, albeit more expensive, alternative. The development of a microwave-assisted protocol based on Route 1 holds promise for a greener and more rapid synthesis, aligning with modern principles of sustainable chemistry. Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy to meet their specific needs in terms of cost, scale, and environmental impact.
References
comparative study of catalytic methods for 2-[(Carboxymethyl)thio]benzoic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-[(Carboxymethyl)thio]benzoic Acid
This compound, a vital intermediate in organic synthesis, plays a crucial role in the development of pharmaceuticals and other specialty chemicals. Its unique structure, incorporating both a carboxylic acid and a thioether linkage, makes it a versatile building block for a variety of molecular scaffolds. The efficient and selective synthesis of this compound is therefore of paramount importance. This guide provides an in-depth comparative analysis of various catalytic methods for the synthesis of this compound, offering insights into the mechanistic nuances and practical considerations of each approach. By presenting supporting experimental data and detailed protocols, this document aims to equip researchers with the knowledge to select the most appropriate catalytic system for their specific needs.
Reaction Overview: The S-Alkylation of Thiosalicylic Acid
The fundamental transformation in the synthesis of this compound is the S-alkylation of thiosalicylic acid (2-mercaptobenzoic acid) with a haloacetic acid, typically chloroacetic acid. The reaction proceeds via the deprotonation of the thiol group of thiosalicylic acid to form a thiolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the haloacetic acid to form the desired carbon-sulfur bond.
The role of the catalyst in this process is to facilitate this nucleophilic substitution, and different catalytic systems achieve this through distinct mechanisms. This guide will explore and compare three prominent catalytic methodologies: Phase-Transfer Catalysis (PTC), Copper-Catalyzed Ullmann Condensation, and Microwave-Assisted Synthesis.
Catalytic Methodologies: A Comparative Analysis
Phase-Transfer Catalysis (PTC): Bridging the Interfacial Gap
Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). In the synthesis of this compound, the reactants, thiosalicylic acid and chloroacetic acid, are often present in a solid-liquid or liquid-liquid biphasic system. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction by transporting the thiolate anion from the solid or aqueous phase into the organic phase where the haloacetic acid is more soluble. This circumvents the insolubility barrier and significantly accelerates the reaction rate.[1][2]
The catalytic cycle in a solid-liquid PTC system for the synthesis of this compound can be visualized as a series of equilibria and reactions occurring at the phase interface and in the bulk of the organic phase.
References
A Comparative Guide to the Validation of Antimicrobial Assays Using 2-[(Carboxymethyl)thio]benzoic Acid
For researchers, scientists, and drug development professionals, the rigorous validation of antimicrobial assays is paramount to ensuring the accuracy and reproducibility of susceptibility data. This guide provides an in-depth technical comparison of standard antimicrobial assay methodologies, contextualized through the validation of a novel investigational compound, 2-[(Carboxymethyl)thio]benzoic acid. While comprehensive antimicrobial data for this specific molecule is still emerging, we will draw upon published data from structurally related thiosalicylic acid derivatives to construct a scientifically grounded, hypothetical validation framework. This approach not only illuminates the validation process but also highlights the potential antimicrobial profile of this class of compounds.
The Scientific Imperative for Assay Validation in Antimicrobial Susceptibility Testing
Antimicrobial Susceptibility Testing (AST) is a cornerstone of both clinical microbiology and antimicrobial drug discovery. The primary objective of AST is to determine the concentration of an antimicrobial agent that is required to inhibit or kill a microorganism. The validation of any AST method is a non-negotiable prerequisite to ensure the reliability of the data generated. This process establishes the performance characteristics of an assay, including its accuracy, precision (repeatability and reproducibility), and robustness.
The validation frameworks established by internationally recognized standards bodies, such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provide the bedrock for these evaluations.[1][2] A properly validated assay ensures that the generated Minimum Inhibitory Concentration (MIC) values or zone diameters are a true reflection of the antimicrobial's activity and not an artifact of experimental variability.[3]
Understanding this compound and its Antimicrobial Potential
This compound is a sulfur-containing aromatic carboxylic acid. Its structural similarity to thiosalicylic acid and other benzoic acid derivatives suggests a potential for antimicrobial activity. While specific data on the parent compound is limited, studies on its derivatives have shown promising antimicrobial and antifungal properties.[4][5] For the purpose of this guide, we will treat this compound as a novel antimicrobial agent and proceed with a hypothetical validation against well-characterized bacterial strains.
The antimicrobial mechanism of action for this class of compounds is an area of ongoing research. However, some related sulfonamide-containing benzoic acid derivatives are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[6][7] This inhibition leads to a bacteriostatic effect. It is plausible that this compound or its metabolites could interfere with this or other essential metabolic pathways in susceptible microorganisms.
Core Methodologies for Antimicrobial Susceptibility Testing: A Comparative Overview
Two of the most widely accepted and utilized methods for quantitative and semi-quantitative antimicrobial susceptibility testing are Broth Microdilution and Kirby-Bauer Disk Diffusion. The validation of this compound will be demonstrated using these two gold-standard techniques.
Broth Microdilution: Determining the Minimum Inhibitory Concentration (MIC)
The broth microdilution method is considered a reference standard for determining the MIC of an antimicrobial agent.[8][9] This quantitative assay involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[10]
Caption: Workflow for Broth Microdilution Assay.
This protocol is harmonized with CLSI and EUCAST guidelines.[9][11]
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration at least 10 times the highest concentration to be tested.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the quality control (QC) strain (e.g., Staphylococcus aureus ATCC® 29213™).
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution and Plate Inoculation:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
The concentration range should be appropriate to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculate each well (except for the sterility control) with 10 µL of the standardized bacterial suspension.
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
-
Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.
Kirby-Bauer Disk Diffusion: A Semi-Quantitative Assessment
The disk diffusion method is a widely used, semi-quantitative assay that is simple to perform and highly versatile.[12][13] A paper disk impregnated with a known amount of the antimicrobial agent is placed on an agar plate inoculated with a standardized bacterial lawn. During incubation, the antimicrobial diffuses from the disk into the agar, creating a concentration gradient. The diameter of the zone of growth inhibition around the disk is measured, and this zone size is inversely correlated with the MIC.
Caption: Workflow for Kirby-Bauer Disk Diffusion Assay.
This protocol is based on the standardized methods of CLSI and EUCAST.[1][14]
-
Preparation of Impregnated Disks: Prepare sterile paper disks (6 mm diameter) impregnated with a standardized amount of this compound. The concentration will need to be optimized to produce appropriate zone sizes.
-
Preparation of Bacterial Inoculum: Prepare a bacterial inoculum as described for the broth microdilution method, standardized to a 0.5 McFarland turbidity.
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.
-
-
Disk Application:
-
Aseptically apply the impregnated disks to the surface of the inoculated agar plate.
-
Ensure firm contact between the disk and the agar.
-
Space the disks to prevent overlapping of the inhibition zones.
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter.
Validation Parameters and Comparative Data
A comprehensive validation of a new antimicrobial agent involves assessing its performance against a panel of QC strains with known susceptibility profiles. For this guide, we will use hypothetical data for this compound, informed by published MIC values for its derivatives, and compare it against established quality control ranges for standard antibiotics.[15][16]
Quality Control Strains
The use of well-characterized reference strains is fundamental to the validation process.[17] These strains have predictable susceptibility patterns and are used to monitor the performance of the assay.
| QC Strain | Gram Status | Relevance |
| Staphylococcus aureus ATCC® 29213™ | Gram-positive | Common cause of skin and soft tissue infections. |
| Escherichia coli ATCC® 25922™ | Gram-negative | Representative of Enterobacteriaceae. |
| Pseudomonas aeruginosa ATCC® 27853™ | Gram-negative | An opportunistic pathogen known for its resistance. |
| Enterococcus faecalis ATCC® 29212™ | Gram-positive | A common cause of hospital-acquired infections. |
Comparative MIC Data (Hypothetical)
The following table presents hypothetical MIC data for this compound against the QC strains, compared to the expected ranges for Ciprofloxacin, a broad-spectrum fluoroquinolone.
| Organism | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) - CLSI QC Range |
| S. aureus ATCC® 29213™ | 32 | 0.12 - 0.5 |
| E. coli ATCC® 25922™ | 64 | 0.004 - 0.016 |
| P. aeruginosa ATCC® 27853™ | 128 | 0.25 - 1 |
| E. faecalis ATCC® 29212™ | >256 | 0.25 - 2 |
Note: The hypothetical MIC values for this compound are based on the upper range of activity observed for some of its derivatives and are for illustrative purposes.[4][5]
Comparative Disk Diffusion Data (Hypothetical)
The following table presents hypothetical zone of inhibition data for this compound compared to the expected ranges for Ciprofloxacin.
| Organism | This compound Zone Diameter (mm) | Ciprofloxacin (5 µg disk) Zone Diameter (mm) - CLSI QC Range |
| S. aureus ATCC® 29213™ | 15 | 25 - 33 |
| E. coli ATCC® 25922™ | 18 | 30 - 40 |
| P. aeruginosa ATCC® 27853™ | 12 | 25 - 33 |
Note: The hypothetical zone diameters are for illustrative purposes and would need to be correlated with MIC data through extensive testing.
Interpretation and Trustworthiness of Results
The trustworthiness of antimicrobial susceptibility data hinges on a robust validation process that includes:
-
Accuracy: The closeness of the measured MIC or zone diameter to the true value. This is assessed by testing QC strains with known susceptibility ranges.[18]
-
Precision (Reproducibility): The agreement between results obtained from repeated testing of the same sample under the same conditions (repeatability) and under different conditions (e.g., different days, different technicians - reproducibility).[19][20]
-
Quality Control: The routine testing of QC strains to ensure the ongoing performance of the assay.[21] Any deviation from the expected QC ranges necessitates an investigation and potential re-validation of the assay.[17]
Conclusion
The validation of antimicrobial assays is a meticulous process that underpins the reliability of susceptibility data in both research and clinical settings. This guide has provided a comparative framework for understanding and implementing the validation of a novel antimicrobial agent, this compound, using the gold-standard broth microdilution and disk diffusion methods. By adhering to the principles and protocols outlined by CLSI and EUCAST, researchers can ensure the scientific integrity of their findings and contribute to the development of new and effective antimicrobial therapies. While the data presented for this compound is hypothetical and based on its derivatives, the validation workflow remains a universal standard for any new antimicrobial compound.
References
- 1. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 2. iacld.com [iacld.com]
- 3. asm.org [asm.org]
- 4. Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Sulfacetamide - Wikipedia [en.wikipedia.org]
- 8. EUCAST: MIC Determination [eucast.org]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. scribd.com [scribd.com]
- 11. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 13. infectioncontrol.org.ua [infectioncontrol.org.ua]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bsac.org.uk [bsac.org.uk]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. szu.gov.cz [szu.gov.cz]
A Comparative Guide to the Synthesis of 2-Arylthiobenzoic Acids: An Environmental Impact Assessment
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-arylthiobenzoic acids, crucial intermediates in the pharmaceutical and materials science sectors, has evolved significantly over the years. This guide provides an in-depth, objective comparison of the prevalent synthetic methodologies, moving beyond mere procedural descriptions to offer a critical assessment of their environmental impact. By examining classical and modern techniques through the lens of green chemistry metrics, this document aims to equip researchers with the insights necessary to make informed, environmentally conscious decisions in their synthetic strategies.
The Classical Approach: Ullmann Condensation
The Ullmann condensation has long been a cornerstone for the formation of carbon-sulfur bonds. This classical method typically involves the copper-catalyzed reaction of a 2-halobenzoic acid with a thiophenol at elevated temperatures.
Mechanism of the Ullmann Condensation
The reaction is generally understood to proceed through the formation of a copper(I) thiolate, which then undergoes oxidative addition with the aryl halide. Reductive elimination from the resulting copper(III) intermediate yields the desired 2-arylthiobenzoic acid and regenerates the copper(I) species.
Diagram of the Ullmann Condensation Workflow
Caption: A generalized workflow for the classical Ullmann condensation.
Environmental Concerns with the Classical Ullmann Condensation
Despite its historical significance, the traditional Ullmann condensation is fraught with environmental drawbacks:
-
Harsh Reaction Conditions: The necessity for high temperatures (often exceeding 150-200 °C) leads to significant energy consumption.
-
Stoichiometric Copper: Many traditional protocols employ stoichiometric or near-stoichiometric amounts of copper, which is a heavy metal with associated toxicity and disposal concerns.
-
By-product Formation: The high temperatures can lead to the formation of undesirable by-products, complicating purification and reducing the overall yield.
-
Use of High-Boiling Point Solvents: Solvents like DMF and nitrobenzene are commonly used, which are toxic and difficult to remove and recycle.
A patent for a modified Ullmann-type reaction attempts to address some of these issues by using lithium salts of the reactants in a high-boiling solvent like tetralin, foregoing a traditional catalyst but still requiring very high temperatures (185-190°C) and extended reaction times (8 hours).[1]
Modern Catalytic Approaches: A Greener Horizon
In recent decades, significant strides have been made in developing more environmentally benign methods for C-S cross-coupling reactions, primarily through the use of more efficient copper and palladium catalysts.
Advanced Copper-Catalyzed Systems
Modern copper-catalyzed systems often utilize ligands to stabilize the copper catalyst and facilitate the reaction under milder conditions. This allows for lower catalyst loadings and reduced reaction temperatures.
A representative modern copper-catalyzed synthesis of 2-(phenylthio)benzoic acid involves the reaction of 2-iodobenzoic acid and thiophenol in the presence of a copper/copper(I) oxide catalyst system. While the yield is moderate (57%), the conditions are significantly milder than the classical Ullmann reaction.
Palladium-Catalyzed Thiolation
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have revolutionized organic synthesis. While less common for the direct synthesis of 2-arylthiobenzoic acids from 2-halobenzoic acids and thiophenols, related palladium-catalyzed C-S bond formation reactions are well-established. A protocol for the synthesis of a similar biaryl carboxylic acid, 2-(2,5-dimethylphenyl)benzoic acid, via a Suzuki-Miyaura coupling highlights the typical conditions for such transformations, which generally offer high yields and good functional group tolerance under relatively mild conditions.[2]
Microwave-Assisted Synthesis: Accelerating the Green Transition
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for promoting greener chemical transformations. By directly heating the reactants, microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner reaction profiles.
Comparative Environmental Impact Assessment
To objectively compare these methods, we will utilize two key green chemistry metrics: Atom Economy and the Environmental Factor (E-factor).
-
Atom Economy calculates the proportion of reactant atoms that are incorporated into the desired product. A higher atom economy signifies a more efficient and less wasteful process.
-
E-factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a more environmentally friendly process.
Quantitative Comparison of Synthesis Methods
| Method | Starting Materials | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Atom Economy (%) | E-factor (approx.) |
| Modified Ullmann [1] | 2-chlorobenzoic acid, 4-chlorothiophenol, LiOH·H₂O | None | Tetralin | 185-190 | 8 | ~85 | 88.3 | >10 |
| Modern Copper-Catalyzed | 2-iodobenzoic acid, thiophenol | Cu/Cu₂O | DMSO/CHCl₃ | Room Temp | Not specified | 57 | 63.2 | >20 |
Note: The E-factor is an approximation as it heavily depends on the specifics of the work-up and purification, including all solvents and auxiliary substances used. The high E-factor for the modern copper-catalyzed method is largely due to the use of a significant amount of a solvent mixture.
Diagram of Comparative Assessment Logic
Caption: A logical flow diagram illustrating the comparative assessment of different synthesis methods based on key green chemistry metrics.
Experimental Protocols
Modified Ullmann Synthesis of 2-(4-Chlorophenylthio)benzoic Acid[1]
-
Reactant Preparation: In a suitable reaction vessel, mix 144.6 g of 4-chlorothiophenol and 172.2 g of 2-chlorobenzoic acid in 450 g of tetralin.
-
Salt Formation: Add 96.4 g of lithium hydroxide monohydrate to the mixture.
-
Dehydration and Reaction: Heat the mixture to 185-190 °C using a water separator to remove the water of reaction (approximately 54 ml). Stir the reaction mixture at this temperature for 8 hours.
-
Work-up: Cool the mixture to 115 °C and add 500 ml of water. Separate the aqueous phase, dilute it with 1.5 L of water, and adjust the pH to 2 with 30% hydrochloric acid.
-
Isolation: Isolate the precipitated 2-(4-chlorophenylthio)benzoic acid by filtration, wash with water, and dry.
Modern Copper-Catalyzed Synthesis of 2-(Phenylthio)benzoic Acid
-
Reaction Setup: To a solution of 2-iodobenzoic acid (1 equivalent) in a 1:1 mixture of DMSO and CHCl₃, add thiophenol (1 equivalent).
-
Catalyst Addition: Add a catalytic amount of a Cu/Cu₂O mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure to obtain the crude product. Further purification may be necessary.
Conclusion and Future Outlook
The synthesis of 2-arylthiobenzoic acids has undergone a significant green transformation. While the classical Ullmann condensation remains a viable, albeit environmentally taxing, method, modern catalytic approaches offer a much more sustainable alternative.
-
Modern copper-catalyzed systems provide a good balance of efficiency and environmental performance, operating under milder conditions than their classical counterparts.
-
Palladium-catalyzed methods , though less explored for this specific transformation, hold great promise for high efficiency and broad substrate scope.
-
Microwave-assisted synthesis stands out as a particularly green technology, with the potential to drastically reduce energy consumption and reaction times.
For researchers and drug development professionals, the choice of synthetic route should no longer be dictated solely by yield and cost. A thorough consideration of the environmental impact, as quantified by metrics like atom economy and E-factor, is paramount. Future research should focus on the development of highly active and recyclable catalysts, the use of benign and renewable solvents, and the broader application of energy-efficient technologies like microwave irradiation to further minimize the environmental footprint of 2-arylthiobenzoic acid synthesis.
References
A Senior Application Scientist's Guide to Thiol Quantification: A Comparative Analysis of Key Analytical Techniques
Introduction: The Critical Role of Thiols in Biological Systems
Thiols, organic compounds containing a sulfhydryl (-SH) group, are central to cellular biochemistry and redox signaling.[1][2] The thiol-containing amino acid cysteine is a fundamental component of proteins, where its sulfhydryl group can exist in a reduced state (thiol) or an oxidized state, forming disulfide bonds (S-S).[3] This thiol-disulfide exchange is a key post-translational modification that regulates protein structure and function.[3][4] Low-molecular-weight thiols, most notably glutathione (GSH), are the primary cellular antioxidants, defending against reactive oxygen species (ROS) and maintaining redox homeostasis.[1][5]
Given their profound impact on everything from enzyme catalysis to cellular signaling and apoptosis, the accurate quantification of thiols is paramount in drug development, clinical diagnostics, and fundamental research.[1][6] An imbalance in the thiol redox state is implicated in a host of pathologies, including cancer, neurodegenerative diseases, and cardiovascular disorders.[1] This guide provides an in-depth comparison of the principal analytical techniques used for thiol quantification, offering field-proven insights to help researchers select the most appropriate method for their specific experimental needs. We will delve into the core principles, provide validated protocols, and present comparative data for colorimetric assays, fluorescence-based methods, and chromatography/mass spectrometry techniques.
Colorimetric Methods: The Workhorse of Thiol Analysis
Colorimetric assays are often the first choice for routine thiol quantification due to their simplicity, speed, and cost-effectiveness.[1][6][7] These methods are well-suited for initial screening and for samples with relatively high thiol concentrations.
Ellman's Reagent (DTNB): The Gold Standard
The most ubiquitous colorimetric method is the Ellman's assay, which utilizes 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[8][9][10]
Principle of the Assay: The core of the Ellman's test is a thiol-disulfide exchange reaction.[4][8] The thiol group (-SH) in the sample attacks the disulfide bond of DTNB. This reaction stoichiometrically releases one molecule of the vibrant yellow anion, 2-nitro-5-thiobenzoate (TNB²⁻), for every free thiol.[4][8][11] The concentration of TNB²⁻, and thus the original thiol concentration, is determined by measuring its absorbance at 412 nm.[8][9]
Scientist's Insight (Expertise & Experience): The reaction is pH-dependent. It is crucial to maintain a slightly alkaline pH (typically pH 8.0) because the reacting species is the thiolate anion (R-S⁻).[12] At acidic pH, the thiol is protonated (R-SH), which is a much weaker nucleophile, leading to a significant underestimation of thiol content. However, excessively high pH can promote the auto-oxidation of thiols, so a well-buffered system is essential for reproducibility.
Reaction Mechanism Diagram
Caption: Reaction mechanism of Ellman's Reagent (DTNB) with a free thiol.
Experimental Protocol: Quantification via Standard Curve This protocol ensures accuracy by comparing the sample against a known standard, such as L-cysteine or glutathione.
-
Reagent Preparation:
-
Standard Curve Preparation: Perform serial dilutions of the Cysteine Standard Stock in Reaction Buffer to create standards ranging from 0 to 1.5 mM.[12]
-
Reaction Setup: In a 96-well plate, add 250 µL of each standard or unknown sample to separate wells.
-
Initiate Reaction: Add 50 µL of the DTNB Solution to each well. Mix thoroughly.[8][12]
-
Incubation: Incubate at room temperature for 15 minutes, protected from light.[8][12]
-
Measurement: Read the absorbance at 412 nm using a spectrophotometer or plate reader.[9]
-
Calculation: Subtract the absorbance of the blank (0 mM standard) from all readings. Plot the absorbance of the standards versus their concentration to generate a standard curve. Determine the concentration of the unknown samples from this curve.
Self-Validating System (Trustworthiness): The inclusion of a full standard curve validates the linearity and accuracy of the assay for each run. The blank sample corrects for any background absorbance from the reagents.
Fluorescence-Based Methods: Enhanced Sensitivity
For applications requiring higher sensitivity, such as detecting trace thiols in biological samples, fluorescent probes are superior to colorimetric methods.[7][13][14] These techniques rely on reagents that become highly fluorescent upon reaction with thiols.
Monobromobimane (mBBr): The Classic Fluorescent Label
Monobromobimane (mBBr) is a weakly fluorescent reagent that forms a stable, highly fluorescent thioether derivative upon reacting with the sulfhydryl group.[15] This pre-column derivatization step is essential for sensitive detection via HPLC.[15][16]
Principle of the Assay: In an alkaline environment (pH ~8-9.5), the nucleophilic thiol group attacks the mBBr molecule, displacing the bromide and forming a stable fluorescent adduct.[15][16] The resulting derivatives are then separated by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and quantified using a fluorescence detector.[15][17]
Scientist's Insight (Expertise & Experience): Sample preparation is critical. Thiols in biological fluids often exist in oxidized disulfide forms or are bound to proteins.[15] To measure total thiols, a reduction step using an agent like Tris(2-carboxyethyl)phosphine (TCEP) or sodium borohydride (NaBH₄) is necessary to cleave disulfide bonds prior to derivatization.[15][18] Furthermore, immediate deproteinization after derivatization (e.g., with an acid) is required to stop the reaction and prevent protein precipitation in the HPLC system.[15]
Workflow Diagram: HPLC-Fluorescence Analysis
Caption: General workflow for thiol quantification using mBBr derivatization and HPLC.
Experimental Protocol: mBBr Derivatization for HPLC This protocol is adapted from established methods for analyzing low-molecular-weight thiols in plasma.[15][16]
-
Reagent Preparation:
-
mBBr Solution (40 mM): Prepare fresh in acetonitrile. Protect from light.[15]
-
Reducing Agent (Optional): 100 mM TCEP in water.
-
Reaction Buffer: 1 M N-ethylmorpholine, pH 8.0.
-
Stopping Solution: 1 M Perchloric acid.
-
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of 10 mM DTPA (a metal chelator to prevent oxidation).
-
(Optional) For total thiol measurement, add 10 µL of TCEP solution and incubate for 10 minutes at room temperature.
-
-
Derivatization: Add 100 µL of a 1:1 mixture of Reaction Buffer and mBBr Solution. Vortex vigorously for 30 seconds.[15] Incubate for 15 minutes at room temperature in the dark.
-
Reaction Termination: Stop the reaction by adding 50 µL of Stopping Solution. Vortex and centrifuge at 14,000 x g for 5 minutes to pellet precipitated proteins.[15]
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject the sample onto an RP-C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile).[16]
-
Monitor the eluent with a fluorescence detector set to excitation and emission wavelengths appropriate for mBBr-thiol adducts (e.g., Ex: 378 nm, Em: 492 nm).[15]
-
-
Quantification: Prepare a standard curve using known concentrations of thiol standards (e.g., GSH, Cys) subjected to the same derivatization procedure.
Chromatography and Mass Spectrometry: The Pinnacle of Specificity and Sensitivity
For the most demanding applications, such as identifying and quantifying specific thiols in complex proteomic samples or measuring ultra-trace levels, the combination of liquid chromatography and mass spectrometry (LC-MS) is the definitive technique.[1][6][7]
Principle of the Assay: This approach leverages the superior separation power of HPLC with the unparalleled sensitivity and specificity of mass spectrometry.[10][19] After separation, molecules are ionized (e.g., by electrospray ionization, ESI) and their mass-to-charge ratio (m/z) is measured by the mass spectrometer.[20] This allows for the unambiguous identification and precise quantification of individual thiol-containing molecules, often with the aid of stable isotope-labeled internal standards.[20][21]
Scientist's Insight (Expertise & Experience): While extremely powerful, LC-MS methods are complex and require significant expertise and expensive instrumentation.[1][6] Method development can be extensive, and sample matrix effects (ion suppression) must be carefully controlled. The use of isotope-labeled internal standards for each analyte is the gold standard for achieving accurate quantification, as it corrects for variations in sample preparation, injection volume, and ionization efficiency.[21]
Workflow Diagram: LC-MS/MS Thiol Proteomics
Caption: A typical bottom-up proteomics workflow for quantifying protein thiol redox states.
Comparative Summary of Thiol Quantification Techniques
To aid in method selection, the following table summarizes the key performance characteristics of the discussed techniques.
| Parameter | Ellman's Assay (Colorimetric) | HPLC-Fluorescence (mBBr) | LC-Mass Spectrometry |
| Principle | Thiol-disulfide exchange | Covalent labeling, separation, fluorescence | Separation, ionization, mass analysis |
| Sensitivity | Micromolar (µM) range[22] | Picomole (pmol) to Nanomolar (nM)[15][21] | Femtomole (fmol) to Picomole (pmol)[21] |
| Selectivity | Measures total free thiols; no specificity[23] | Separates different thiols; high specificity[15][17] | Highest specificity; identifies molecules by mass[19][20] |
| Throughput | High (96/384-well plate format) | Moderate (serial injections) | Low to Moderate |
| Cost | Low | Moderate | High |
| Expertise Required | Low | Moderate | High |
| Key Limitation | Low sensitivity; interference from colored compounds. | Requires derivatization; longer analysis time.[1] | High cost; complex workflow; matrix effects.[1][7] |
| Primary Application | Routine quantification of total thiols in purified samples. | Quantification of specific low-molecular-weight thiols in biological fluids.[15] | Proteomics, biomarker discovery, definitive quantification in complex matrices.[3] |
Conclusion and Recommendations
The choice of an analytical technique for thiol quantification is a critical decision that hinges on the specific requirements of the research question.
-
For high-throughput screening or routine quantification of total thiols in relatively simple matrices, the Ellman's assay offers an unbeatable combination of simplicity, speed, and low cost. Its limitations in sensitivity and specificity, however, make it unsuitable for more demanding applications.
-
When the goal is to quantify specific low-molecular-weight thiols (like GSH and cysteine) in complex biological samples , HPLC with fluorescence detection after derivatization with a reagent like mBBr is the method of choice. It provides a robust balance of sensitivity, specificity, and cost.[1]
-
For the highest echelon of sensitivity and specificity , particularly in the field of redox proteomics where the goal is to identify and quantify modifications on specific cysteine residues within proteins, LC-Mass Spectrometry is indispensable.[3][20] Despite its complexity and cost, no other technique provides such detailed and unambiguous information.
Ultimately, a thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, will empower researchers to generate accurate, reliable, and meaningful data in their exploration of the vital role of thiols in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol Redox Proteomics: Characterization of Thiol-based Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Free Thiol Content | MtoZ Biolabs [mtoz-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. broadpharm.com [broadpharm.com]
- 13. Fluorescent probes for detecting cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mass spectrometry in studies of protein thiol chemistry and signaling: opportunities and caveats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thiols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 22. Development of a new fluorescent probe for cysteine detection in processed food samples - ProQuest [proquest.com]
- 23. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Preparation of Thiosalicylic Acid
Introduction: Thiosalicylic acid (2-mercaptobenzoic acid) is a pivotal organosulfur compound, serving as a foundational building block in the synthesis of a wide array of high-value chemicals. Its applications span from being a precursor to thioindigoid dyes and the vaccine preservative Thiomersal to its use in manufacturing drugs for atherosclerosis and the preservative benzisothiazolinone.[1] Given its industrial and research significance, the efficient and reliable synthesis of thiosalicylic acid is a subject of considerable interest. This guide provides an in-depth, comparative analysis of the two most prominent synthetic routes, offering experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal method for their specific application.
Method 1: The Diazotization Route from Anthranilic Acid
This is arguably the most classic and widely documented laboratory-scale method for preparing thiosalicylic acid.[1] The synthesis is a multi-step process that begins with the diazotization of anthranilic acid. The resulting diazonium salt is then reacted with a sulfur source, typically sodium disulfide, to form an intermediate, 2,2'-dithiosalicylic acid. This disulfide is subsequently reduced to yield the final thiosalicylic acid product.
Mechanistic Overview
The process hinges on three distinct chemical transformations:
-
Diazotization: The primary aromatic amine of anthranilic acid reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures to form a relatively unstable diazonium salt. Maintaining a low temperature (typically 0-5°C) is critical to prevent premature decomposition of this intermediate.
-
Disulfide Formation: The diazonium salt undergoes a substitution reaction with sodium disulfide (Na₂S₂). The disulfide anion acts as a nucleophile, displacing the diazonium group (which is an excellent leaving group as it evolves N₂ gas) to form 2,2'-dithiosalicylic acid.
-
Reduction: The stable disulfide bridge in 2,2'-dithiosalicylic acid is cleaved via reduction. Common reducing agents include zinc dust in acetic acid or other metals like aluminum or tin in an alkaline aqueous solution.[2][3] This step breaks the S-S bond, and subsequent protonation yields two equivalents of thiosalicylic acid.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of thiosalicylic acid from anthranilic acid.
Detailed Experimental Protocol (Adapted from Organic Syntheses)
This protocol is a robust, well-validated procedure for laboratory synthesis, yielding a high-purity product.[2]
Part A: Preparation of 2,2'-Dithiosalicylic Acid
-
Prepare Sodium Disulfide Solution: In a 4 L beaker, heat 290 mL of water to boiling. Add 260 g (1.1 moles) of crystallized sodium sulfide (Na₂S·9H₂O) and 34 g of powdered sulfur. Stir until dissolved. Add a solution of 40 g of sodium hydroxide in 100 mL of water and cool the mixture in an ice-salt bath.
-
Diazotize Anthranilic Acid: In a separate 2 L beaker equipped with a stirrer, place 500 mL of water, 137 g (1 mole) of anthranilic acid, and 200 mL of concentrated hydrochloric acid. Cool the mixture to approximately 6°C in an ice bath. While stirring vigorously, slowly add a solution of 69 g (1 mole) of sodium nitrite in 280 mL of water, maintaining the temperature below 6°C.
-
Couple the Reagents: Slowly add the cold diazonium salt solution to the stirred, cold sodium disulfide solution. Nitrogen gas will evolve. The addition should be controlled to manage foaming (a few mL of ether can be used to break the foam).[2]
-
Isolate the Intermediate: After the addition is complete, allow the mixture to stand for an hour, then warm it to 40°C on a water bath until nitrogen evolution ceases. Acidify the solution with ~180 mL of concentrated hydrochloric acid until it is acid to Congo red paper. Filter the precipitated dithiosalicylic acid and wash it with water.
-
Purify the Intermediate: To remove excess sulfur, dissolve the crude precipitate by boiling with a solution of 60 g of anhydrous sodium carbonate in 2 L of water. Filter the hot solution. Reprecipitate the dithiosalicylic acid by adding concentrated hydrochloric acid, filter the solid, and suck the filter cake as dry as possible.
Part B: Reduction to Thiosalicylic Acid
-
Set up the Reduction: In a 1 L round-bottom flask, mix the moist dithiosalicylic acid cake from the previous step with 27 g of zinc dust and 300 mL of glacial acetic acid.
-
Perform the Reduction: Reflux the mixture vigorously for approximately four hours. The reduction may not always proceed smoothly; if the zinc becomes inactive, more may need to be added.[2]
-
Isolate the Product: Once the reduction is complete (a small sample should precipitate a material melting at or below 164°C from an alkaline solution upon acidification), cool the mixture and filter it with suction to remove unreacted zinc and zinc salts.
-
Purify the Product: Transfer the filter cake to a beaker, suspend it in 200 mL of water, and heat to boiling. Make the solution strongly alkaline with ~40 mL of 33% aqueous sodium hydroxide and boil for 20 minutes to extract the product. Filter the hot alkaline solution.
-
Final Precipitation: Precipitate the thiosalicylic acid from the filtrate by adding concentrated hydrochloric acid until the solution is acid to Congo red paper. Filter the product, wash once with water, and dry at 100–110°C. The expected yield is 110–130 g (71–84% based on the initial anthranilic acid).[2]
Method 2: Nucleophilic Substitution of 2-Halobenzoic Acid
This method provides a more direct, albeit more forceful, route to thiosalicylic acid. It involves the nucleophilic aromatic substitution of a halogen (typically chlorine) from 2-chlorobenzoic acid using an alkaline hydrosulfide. This reaction generally requires high temperatures and the presence of a copper catalyst.[2][4]
Mechanistic Overview
The core of this reaction is a copper-catalyzed nucleophilic aromatic substitution. The hydrosulfide anion (SH⁻) displaces the chloride on the aromatic ring. The presence of the carboxylate group slightly deactivates the ring towards nucleophilic attack, and the C-Cl bond is strong. Therefore, a copper catalyst (e.g., copper sulfate) and high temperatures (150-250°C) are necessary to facilitate the reaction. The copper likely participates in a catalytic cycle that lowers the activation energy for the displacement of the halide.
Experimental Workflow Diagram
Caption: Synthesis of thiosalicylic acid via nucleophilic substitution of 2-chlorobenzoic acid.
Detailed Experimental Protocol (Adapted from Barnett, 1912)
This protocol describes a high-temperature fusion reaction that reportedly gives a near-quantitative yield.[4]
-
Prepare the Reaction Mixture: In a suitable vessel, mix 50 g of 2-chlorobenzoic acid with a small amount of water. Add a solution of 13.5 g of sodium hydroxide in 25 mL of water, followed by 100 g of sodium hydrosulfide and 0.5 g of crystallized copper sulfate. Mix the components thoroughly.
-
Perform the Fusion Reaction: Heat the mixture with continuous stirring to 150-200°C. The mass will darken and melt. Increase the temperature to 250°C. The reaction will become thick, may heat spontaneously, and will gradually solidify.
-
Isolate the Product: Cool the resulting melt and dissolve it in 1 L of water.
-
Precipitate and Purify: Filter the aqueous solution to remove any insoluble materials. Precipitate the thiosalicylic acid from the clear filtrate by adding hydrochloric acid. Filter the product and wash with cold water. The reported yield is almost quantitative.[4]
Comparative Analysis of Preparation Methods
The choice between these two primary methods depends heavily on the scale of the synthesis, available equipment, and safety considerations.
| Feature | Method 1: Anthranilic Acid Route | Method 2: 2-Halobenzoic Acid Route |
| Starting Material | Anthranilic Acid | 2-Chlorobenzoic Acid |
| Number of Steps | 2-3 (Diazotization, Coupling, Reduction) | 1 (Fusion/Substitution) |
| Typical Yield | 71–84%[2] | "Almost quantitative"[4] |
| Key Reagents | NaNO₂, HCl, Na₂S₂, Zn, Acetic Acid | NaSH, NaOH, CuSO₄, HCl |
| Reaction Conditions | Low temperature (0-6°C) for diazotization; Reflux for reduction | High temperature (150-250°C) fusion |
| Advantages | • Well-documented and reliable for lab scale.• Avoids extremely high temperatures.• Industrially adaptable with modifications.[3] | • Fewer synthetic steps.• Potentially higher yield.• Avoids unstable diazonium intermediates. |
| Disadvantages | • Use of potentially explosive diazonium salts requires caution.[2]• Multi-step process increases time and potential for loss.• Use of glacial acetic acid and zinc dust. | • Requires very high temperatures and robust equipment.• Spontaneous heating can be a safety hazard.• Requires a copper catalyst. |
Industrial and Modern Modifications
For industrial-scale production, modifications that improve safety and efficiency are paramount.
-
Anthranilic Acid Route: Patents describe methods to reduce dithiosalicylic acid using metals like zinc or aluminum in an aqueous alkali metal hydroxide solution, which avoids the use of glacial acetic acid.[3] Other innovations focus on adjusting the sodium-to-sulfur ratio in the coupling step to produce thiosalicylic acid directly, bypassing the isolation and separate reduction of the dithio intermediate, thus simplifying the process.[5]
-
2-Halobenzoic Acid Route: While effective, the high temperatures make this less favorable for some industrial settings unless specialized high-pressure reactors are used.
Product Purification
Regardless of the synthetic route, the crude thiosalicylic acid often requires purification. A standard and effective method is recrystallization.
-
Protocol: Dissolve the crude thiosalicylic acid in hot 95% ethanol (approx. 4 mL/g). Add hot water (approx. 8 mL/g) and boil the solution with a small amount of decolorizing carbon. Filter the hot solution to remove the carbon, and then allow it to cool slowly. The thiosalicylic acid will crystallize as yellow flakes.[2][6] The purified product should have a melting point of 163–164°C.[2]
Conclusion
The synthesis of thiosalicylic acid can be effectively achieved by two principal methods, each with distinct advantages and challenges.
-
The diazotization of anthranilic acid is a versatile and highly reliable method, particularly for laboratory-scale synthesis where precise temperature control is feasible. Its primary drawback is the handling of unstable diazonium salts.
-
The nucleophilic substitution of 2-chlorobenzoic acid offers a more direct, high-yielding pathway but demands high-temperature conditions that may not be suitable for all laboratory environments.
For researchers, the choice will depend on a trade-off between the number of steps and the severity of reaction conditions. For industrial applications, modified versions of the anthranilic acid route, which streamline the process and use aqueous media, appear to be the more practical and widely adopted approach.
References
- 1. Thiosalicylic acid - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. JPH11140045A - Production of thiosalicylic acid - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. US20040116734A1 - Method for producing thiosalicylic acid - Google Patents [patents.google.com]
- 6. Thiosalicylic acid | 147-93-3 [chemicalbook.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-[(Carboxymethyl)thio]benzoic Acid
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-[(Carboxymethyl)thio]benzoic acid (CAS No. 135-13-7). Designed for researchers, laboratory managers, and drug development professionals, this document moves beyond simple checklists to explain the causality behind each procedural step, ensuring a culture of safety and regulatory adherence. Our approach is grounded in established safety protocols and regulatory standards to build a self-validating system for waste management in your laboratory.
Core Principle: Proactive Hazard Assessment
Proper disposal begins long before the waste container is full. It starts with a thorough understanding of the substance's chemical properties and associated hazards. This compound is an organosulfur compound that, while not having extensive ecological data, presents clear health hazards that dictate its handling and disposal pathway.[1][2]
Safety Data Sheets (SDS) present varied classifications for this compound. Some classify it as an irritant causing skin, eye, and respiratory irritation[3][4][5], while others assign it a higher toxicity rating (Toxic if swallowed, in contact with skin, or inhaled)[1][6]. This discrepancy necessitates a conservative approach. The causality here is clear: when hazard information is conflicting, laboratory procedure must default to the highest level of precaution indicated. Therefore, it must be treated as a hazardous substance requiring specialized disposal.
Table 1: Chemical and Hazard Summary for this compound
| Property | Information | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | o-Carboxyphenylthioglycollic acid, (o-Carboxyphenylthio)acetic acid | [1][5] |
| CAS Number | 135-13-7 | [1][5] |
| Appearance | White to light cream solid crystalline powder | [4] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationAlso noted: H301, H311, H331 (Toxic) | [1][4][5][6] |
| GHS Signal Word | Warning / Danger | [1][4] |
| Disposal Directive | Dispose of contents/container to an approved waste disposal plant | [3][4] |
Pre-Disposal Protocol: Engineering Controls and PPE
Minimizing exposure and ensuring containment are paramount during handling and accumulation. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the use of a Chemical Hygiene Plan (CHP) that outlines specific control measures.[7][8][9]
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][4] This is a primary engineering control designed to capture dust and vapors at the source, preventing inhalation.
Personal Protective Equipment (PPE): The selection of PPE is your last line of defense against exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1] This is non-negotiable to prevent serious eye irritation.[4][5]
-
Hand Protection: Wear chemically impermeable gloves (e.g., nitrile) and change them immediately if contamination occurs.[1]
-
Body Protection: A standard lab coat is required. For tasks with a higher risk of dust generation, impervious clothing may be necessary.[1]
-
Respiratory Protection: If handling large quantities or if engineering controls are insufficient to prevent dust inhalation, a NIOSH-approved full-face respirator should be used.[1] Avoid breathing dust under all circumstances.[4][5]
Step-by-Step Waste Accumulation and Disposal Workflow
The following protocol ensures that waste is handled, stored, and disposed of in compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[10][11] Improper disposal, such as in regular trash or down the drain, is strictly prohibited.[10][12]
Experimental Protocol: Waste Segregation and Containment
-
Designate a Satellite Accumulation Area (SAA): Identify a specific location in the lab, at or near the point of waste generation, for accumulating hazardous waste.[12][13] This area must be under the direct control of laboratory personnel.[11]
-
Select an Appropriate Waste Container:
-
Use a container made of a material compatible with acidic and organosulfur compounds. A high-density polyethylene (HDPE) container is a suitable choice. Do not use metal containers for acidic waste.[11][12]
-
The container must be in good condition, free of leaks, and have a secure, leak-proof screw cap.[10]
-
Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[11]
-
-
Waste Collection:
-
For solid waste (e.g., contaminated weigh paper, PPE), carefully place it into the designated waste container.
-
For solutions, pour carefully into the container, avoiding splashes.
-
Never fill a liquid waste container more than 90% full to allow for expansion.[11]
-
-
Segregation: Do not mix this compound waste with other incompatible waste streams. For instance, do not mix with bases or strong oxidizing agents.[12] Combining incompatible chemicals can lead to dangerous reactions.
-
Container Management: Keep the waste container securely capped at all times, except when adding waste.[12] This prevents the release of vapors and protects against spills.
-
Arrange for Disposal: Once the container is full or has been in the SAA for the maximum allowed time (regulations can vary, but may be up to one year for partially filled containers), arrange for pickup through your institution's Environmental Health & Safety (EHS) office.[12] The waste must be transported to a licensed waste disposal facility.[11][14]
Mandatory Visualization: Disposal Decision Workflow
The following diagram illustrates the critical decision points and procedural flow for the proper management of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. Thiosalicylic acid - Wikipedia [en.wikipedia.org]
- 3. aksci.com [aksci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 2-(CARBOXYMETHYLTHIO)BENZOIC ACID | 135-13-7 [amp.chemicalbook.com]
- 6. chemical-label.com [chemical-label.com]
- 7. compliancy-group.com [compliancy-group.com]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. osha.gov [osha.gov]
- 10. danielshealth.com [danielshealth.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. epa.gov [epa.gov]
- 14. tcichemicals.com [tcichemicals.com]
A Researcher's Guide to the Safe Handling of 2-[(Carboxymethyl)thio]benzoic Acid: Personal Protective Equipment (PPE) and Disposal
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the foundation of groundbreaking research is an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling 2-[(Carboxymethyl)thio]benzoic acid, with a focus on personal protective equipment (PPE) and operational plans for its use and disposal. As Senior Application Scientists, our goal is to empower your research by providing not just products, but the deep, field-proven insights necessary to handle them with confidence and precision.
The following information is synthesized from authoritative safety data sheets and established laboratory safety protocols to ensure a comprehensive and trustworthy resource.
Hazard Analysis: Understanding the Risks
Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound (CAS No. 135-13-7) presents several health risks that dictate the required level of personal protection.[1][2][3]
According to safety data sheets, this compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation upon contact.[2][3][4]
-
Serious Eye Irritation: Poses a risk of serious damage to the eyes.[2][3][4]
-
Respiratory Irritation: May cause irritation to the respiratory system if inhaled as a dust or aerosol.[2][3][4]
-
Toxicity: Some sources also indicate that it may be toxic if swallowed, in contact with skin, or if inhaled.[1][5]
These hazards underscore the necessity of a multi-faceted PPE strategy to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a checklist; it is a dynamic risk assessment. The following table summarizes the essential PPE for handling this compound, with detailed explanations to follow.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier to prevent skin contact and irritation. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Protects against splashes, dust, and aerosols, preventing serious eye irritation. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes | Minimizes the risk of accidental skin contact. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when there is a potential for generating dust or aerosols. |
Hand Protection: The Critical Barrier
Given that this compound can cause skin irritation, impermeable gloves are mandatory.
-
Glove Selection: Nitrile gloves are a suitable choice for handling this compound in a solid form. Always check the manufacturer's glove compatibility chart for specific chemical resistance information, especially when working with solutions.
-
Proper Use:
-
Inspect gloves for any signs of damage (e.g., punctures, tears) before use.
-
Don gloves over clean, dry hands.
-
Avoid touching surfaces such as doorknobs, phones, or keyboards with gloved hands to prevent cross-contamination.
-
Remove gloves using the proper technique (glove-to-glove, then skin-to-skin) to avoid contaminating your hands.
-
Eye and Face Protection: Shielding from Serious Harm
The risk of serious eye irritation necessitates robust eye protection.
-
Goggle Requirements: Standard safety glasses are insufficient. Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards are required to provide a seal around the eyes, protecting them from dust and potential splashes.[1]
-
Face Shields: When there is a significant risk of splashing (e.g., when working with larger quantities or solutions), a face shield should be worn in addition to safety goggles.
Skin and Body Protection: Minimizing Exposure
A standard laboratory coat, fully buttoned, is the minimum requirement for body protection. It should be worn over clothing that covers the legs (long pants) and feet (closed-toe shoes). This is a fundamental laboratory practice that minimizes the potential for accidental skin contact.
Respiratory Protection: Guarding Against Inhalation
Given that this compound can cause respiratory irritation, respiratory protection is crucial when there is a risk of inhaling dust or aerosols.
-
When is it Necessary?: A NIOSH-approved respirator (such as an N95 dust mask) should be used when:
-
Weighing or transferring the solid compound.
-
Any procedure that may generate dust.
-
Cleaning up spills.
-
-
Fit and Use: Ensure your respirator is properly fitted and you have been trained on its correct use.
Operational and Disposal Plans: A Step-by-Step Guide
A safe experimental workflow extends beyond the use of PPE. It encompasses the entire lifecycle of the chemical in your laboratory, from handling to disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for handling this compound, integrating the necessary safety precautions at each step.
Caption: Experimental workflow for handling this compound.
Step-by-Step Protocol for Donning and Doffing PPE
Donning (Putting On) PPE:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if needed): If you will be handling the solid in a way that generates dust, put on your respirator now.
-
Eye Protection: Put on your safety goggles.
-
Gloves: Don your gloves, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.
Doffing (Taking Off) PPE:
-
Gloves: Remove your gloves using the proper technique to avoid contaminating your hands.
-
Lab Coat: Remove your lab coat, turning it inside out as you do so to contain any contamination.
-
Eye Protection: Remove your safety goggles.
-
Respirator (if used): Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Disposal Plan
Proper disposal is a critical final step in the safe handling of any chemical.
-
Chemical Waste: All solid waste contaminated with this compound, as well as any unused material, should be collected in a clearly labeled, sealed container.[1]
-
Contaminated PPE: Disposable PPE, such as gloves, should be placed in the designated chemical waste container.
-
Waste Disposal: Dispose of all chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[2] Do not dispose of this chemical down the drain or in the regular trash.
Conclusion: Fostering a Culture of Safety
The responsible handling of this compound, and indeed all laboratory chemicals, is not a matter of mere compliance but a cornerstone of scientific integrity and personal well-being. By understanding the hazards, diligently using the correct PPE, and adhering to safe operational and disposal plans, you can confidently advance your research while maintaining the highest standards of safety. Our commitment is to provide you with the knowledge and resources to do so, building a foundation of trust that extends far beyond the product itself.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
